molecular formula C20H22N2O6 B087192 Z-Ala-Tyr-OH CAS No. 13122-97-9

Z-Ala-Tyr-OH

Cat. No.: B087192
CAS No.: 13122-97-9
M. Wt: 386.4 g/mol
InChI Key: INPGUDNBCHNMDV-GUYCJALGSA-N
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Description

Z-Ala-Tyr-OH, also known as N-benzyloxycarbonyl-L-alanyl-L-tyrosine, is a protected dipeptide building block. It consists of the amino acids L-alanine and L-tyrosine linked by a peptide bond, with the N-terminus protected by a carboxybenzyl (Cbz or Z) group. This protection is a standard strategy in synthetic organic chemistry and peptide synthesis . The Z-group enhances the compound's stability and makes it a versatile intermediate for the controlled, step-wise construction of more complex peptide structures in the laboratory. As a tyrosine-containing derivative, it falls within a class of molecules where the aromatic side chain can be critical for biological interactions. Researchers utilize such protected dipeptides in the development of novel bioactive peptides. The primary research value of Z-Ala-Tyr-OH lies in its application as a precursor in chemical synthesis for producing custom peptide sequences, which can be used to study protein function, intermolecular interactions, and for the discovery of new therapeutic agents. This product is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O6/c1-13(21-20(27)28-12-15-5-3-2-4-6-15)18(24)22-17(19(25)26)11-14-7-9-16(23)10-8-14/h2-10,13,17,23H,11-12H2,1H3,(H,21,27)(H,22,24)(H,25,26)/t13-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INPGUDNBCHNMDV-GUYCJALGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to N-α-Carbobenzoxy-Dipeptides: The Case of Z-Ala-Tyr-OH and Its Isomer

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Nuances of Peptide Chemistry

In the realm of peptide science, precision in nomenclature is paramount. The seemingly subtle difference between Z-Ala-Tyr-OH (N-α-Carbobenzoxy-L-alanyl-L-tyrosine) and its isomeric counterpart, Z-Tyr-Ala-OH (N-α-Carbobenzoxy-L-tyrosyl-L-alanine), underscores a fundamental principle of peptide structure: the sequence of amino acid residues dictates the molecule's identity and, consequently, its biological and chemical properties. The "Z" group, a benzyloxycarbonyl protecting group, is a cornerstone of classical peptide synthesis, enabling the controlled, stepwise assembly of amino acids.

This guide will delve into the chemical structure, molecular weight, and technical considerations surrounding these N-terminally protected dipeptides. While information on Z-Ala-Tyr-OH is less prevalent in readily available literature, a comprehensive examination of its well-documented isomer, Z-Tyr-Ala-OH, provides a robust framework for understanding the synthesis, characterization, and application of this class of molecules.

Part 1: Elucidating the Chemical Identity

A dipeptide is formed from two amino acids linked by a single peptide bond. The order in which these amino acids are connected is critical.

  • Z-Ala-Tyr-OH : In this molecule, the carbobenzoxy (Z) group protects the amino terminus of Alanine, which is then connected via a peptide bond from its carboxyl group to the amino group of Tyrosine.

  • Z-Tyr-Ala-OH : Conversely, in this isomer, the Z-group protects the amino terminus of Tyrosine, which is then linked to Alanine.

This distinction in sequence results in two unique molecules with different chemical and physical properties.

Key Physicochemical Properties

The properties of these dipeptides are crucial for their handling, storage, and application in experimental settings. Below is a summary of the available data for Z-Tyr-Ala-OH, which serves as a representative example of this class of compounds.

PropertyValueSource
Chemical Name N-((Benzyloxy)carbonyl)-L-tyrosyl-L-alanine[1][2]
Synonyms Z-Tyr-Ala-OH[1][2]
CAS Number 23018-09-9[1][2]
Molecular Formula C₂₀H₂₂N₂O₆[1]
Molecular Weight 386.4 g/mol [1]
Appearance White to off-white powder[1]
Storage Conditions 2-8°C[1]

Part 2: Synthesis and Purification: A Step-by-Step Protocol

The synthesis of Z-protected dipeptides is a foundational technique in peptide chemistry. The following protocol outlines a general approach for the solution-phase synthesis of a dipeptide like Z-Tyr-Ala-OH. This methodology is grounded in established chemical principles and can be adapted for the synthesis of its isomer, Z-Ala-Tyr-OH.

Experimental Protocol: Solution-Phase Synthesis of Z-Tyr-Ala-OH

Objective: To synthesize Z-Tyr-Ala-OH by coupling Z-Tyr-OH with L-Alanine methyl ester, followed by saponification of the methyl ester.

Materials:

  • N-α-Carbobenzoxy-L-tyrosine (Z-Tyr-OH)

  • L-Alanine methyl ester hydrochloride

  • Dicyclohexylcarbodiimide (DCC) or other coupling agent

  • N-Hydroxysuccinimide (NHS) or other activating agent

  • Triethylamine (TEA) or other base

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Methanol (MeOH)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Methodology:

  • Activation of Z-Tyr-OH:

    • Dissolve Z-Tyr-OH and NHS in DCM in a round-bottom flask.

    • Cool the solution to 0°C in an ice bath.

    • Add a solution of DCC in DCM dropwise with stirring.

    • Allow the reaction to stir at 0°C for 1 hour and then at room temperature overnight.

    • The formation of the NHS-ester of Z-Tyr-OH will occur, with the precipitation of dicyclohexylurea (DCU) as a byproduct.

  • Coupling Reaction:

    • In a separate flask, dissolve L-Alanine methyl ester hydrochloride in DCM and add TEA to neutralize the salt and free the amine.

    • Filter the DCU from the activated Z-Tyr-OH solution.

    • Add the filtrate containing the Z-Tyr-NHS ester to the solution of L-Alanine methyl ester.

    • Stir the reaction mixture at room temperature overnight.

  • Work-up and Purification of Z-Tyr-Ala-OMe:

    • Filter the reaction mixture to remove any further precipitated DCU.

    • Wash the organic layer sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude Z-Tyr-Ala-OMe.

    • Purify the crude product by flash chromatography on silica gel.

  • Saponification of the Methyl Ester:

    • Dissolve the purified Z-Tyr-Ala-OMe in a mixture of methanol and water.

    • Add a solution of 1N NaOH and stir at room temperature, monitoring the reaction by TLC.

    • Once the reaction is complete, remove the methanol under reduced pressure.

    • Acidify the aqueous solution to pH 2-3 with 1N HCl.

    • The product, Z-Tyr-Ala-OH, will precipitate out of the solution.

  • Final Purification and Characterization:

    • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

    • Recrystallize the product from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain the pure Z-Tyr-Ala-OH.

    • Characterize the final product by NMR, mass spectrometry, and melting point determination.

Workflow Diagram

Synthesis_Workflow cluster_activation Step 1: Activation cluster_coupling Step 2: Coupling cluster_saponification Step 3: Saponification cluster_purification Step 4: Purification Z_Tyr_OH Z-Tyr-OH Activated_Ester Z-Tyr-NHS Ester Z_Tyr_OH->Activated_Ester NHS NHS NHS->Activated_Ester DCC DCC DCC->Activated_Ester Z_Tyr_Ala_OMe Z-Tyr-Ala-OMe Activated_Ester->Z_Tyr_Ala_OMe Ala_OMe L-Ala-OMe Ala_OMe->Z_Tyr_Ala_OMe Z_Tyr_Ala_OH Z-Tyr-Ala-OH Z_Tyr_Ala_OMe->Z_Tyr_Ala_OH NaOH NaOH NaOH->Z_Tyr_Ala_OH Purified_Product Pure Z-Tyr-Ala-OH Z_Tyr_Ala_OH->Purified_Product

Caption: Solution-phase synthesis workflow for Z-Tyr-Ala-OH.

Part 3: Analytical Characterization

The identity and purity of the synthesized dipeptide must be confirmed through rigorous analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are essential for structural elucidation. The proton NMR will show characteristic peaks for the aromatic protons of the Z-group and the tyrosine side chain, as well as the aliphatic protons of the alanine and tyrosine backbones.

  • Mass Spectrometry (MS): High-resolution mass spectrometry provides an accurate mass of the molecule, confirming its elemental composition. For Z-Tyr-Ala-OH, the expected molecular ion peak would correspond to its molecular weight of 386.4 g/mol .

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compound. A single, sharp peak indicates a high degree of purity.

Part 4: Applications in Research and Development

N-terminally protected dipeptides like Z-Ala-Tyr-OH and Z-Tyr-Ala-OH are valuable intermediates in several areas of scientific research:

  • Peptide Synthesis: They serve as building blocks for the synthesis of longer, more complex peptides and proteins through solid-phase or solution-phase methodologies.[3]

  • Drug Discovery: These molecules can be used as starting materials for the development of peptidomimetics and other small molecule drugs. The dipeptide scaffold can be modified to enhance biological activity, stability, and bioavailability.

  • Enzyme Substrate and Inhibitor Studies: Z-protected dipeptides can be designed as specific substrates or inhibitors for proteases and other enzymes, aiding in the study of enzyme kinetics and mechanism of action.

Conclusion

The carbobenzoxy-protected dipeptides, exemplified by Z-Ala-Tyr-OH and its isomer Z-Tyr-Ala-OH, are fundamental tools in the arsenal of the peptide chemist and drug discovery scientist. A thorough understanding of their chemical structure, properties, and synthesis is crucial for their effective application. While the direct literature on Z-Ala-Tyr-OH is limited, the principles of peptide chemistry, as demonstrated through the well-documented Z-Tyr-Ala-OH, provide a clear and reliable guide for researchers in the field. This technical guide serves as a foundational resource, empowering scientists to confidently synthesize, characterize, and utilize these important molecules in their research endeavors.

References

  • Pharmaffiliates. Z-Tyr-Ala-OH. [Link]

  • PubChem. N-benzyloxycarbonyl-l-tyrosine. [Link]

Sources

A Technical Guide to the Structural and Analytical Differentiation of Z-Ala-Tyr-OH and Z-Tyr-Ala-OH

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Positional isomerism in dipeptides, such as that between N-benzyloxycarbonyl-L-alanyl-L-tyrosine (Z-Ala-Tyr-OH) and N-benzyloxycarbonyl-L-tyrosyl-L-alanine (Z-Tyr-Ala-OH), presents a significant challenge in synthesis, purification, and characterization. While possessing identical molecular formulas and weights, the reversed amino acid sequence imparts distinct structural, physicochemical, and ultimately, biological properties. This in-depth guide provides a comprehensive analysis of the core structural differences between these two dipeptide isomers. It details the strategic imperatives in their respective synthetic pathways and offers a comparative overview of robust analytical methodologies—including chromatography, mass spectrometry, and NMR spectroscopy—for their unambiguous differentiation. This paper serves as a critical resource for researchers, scientists, and drug development professionals engaged in peptide chemistry, where precise molecular identity is paramount for reproducible and meaningful outcomes.

Introduction: The Significance of Sequence

In the realm of peptide science, the primary structure—the linear sequence of amino acids—is the fundamental determinant of a molecule's higher-order conformation and function. The simple transposition of two amino acid residues can drastically alter a peptide's interaction with biological targets such as enzymes or receptors. Z-Ala-Tyr-OH and Z-Tyr-Ala-OH are constitutional isomers, specifically positional isomers, where the core components—Alanine (Ala), Tyrosine (Tyr), and an N-terminal benzyloxycarbonyl (Z) protecting group—are identical, yet their covalent arrangement differs.

The Z-group is a classic amine protecting group, often used in peptide synthesis to prevent self-coupling and ensure sequence-specific amide bond formation.[1] Its presence also imparts significant hydrophobicity, influencing the solubility and chromatographic behavior of the dipeptide. Understanding the nuanced differences between these isomers is not merely an academic exercise; it is crucial for ensuring the synthesis of the correct target molecule, developing reliable quality control assays, and interpreting structure-activity relationship (SAR) studies in drug discovery. Tyrosine-containing peptides are of particular interest due to tyrosine's role as a precursor to key neurotransmitters and its frequent involvement in molecular recognition events.[2][3]

This guide will deconstruct the structural disparities, outline the divergent synthetic strategies required for their creation, and provide detailed protocols for their analytical distinction.

Core Structural and Physicochemical Analysis

The fundamental difference between Z-Ala-Tyr-OH and Z-Tyr-Ala-OH lies in the location of the amide (peptide) bond.

  • Z-Ala-Tyr-OH : The carboxyl group of Z-protected Alanine forms a peptide bond with the amino group of Tyrosine. Alanine is the N-terminal residue (after the Z-group), and Tyrosine is the C-terminal residue.

  • Z-Tyr-Ala-OH : The carboxyl group of Z-protected Tyrosine forms a peptide bond with the amino group of Alanine. Tyrosine is the N-terminal residue, and Alanine is the C-terminal residue.

This seemingly minor change has significant consequences for the molecule's three-dimensional shape and the chemical environment of every atom.

Caption: Chemical structures of Z-Ala-Tyr-OH and Z-Tyr-Ala-OH isomers.

The different positioning of the bulky, aromatic phenol side chain of tyrosine and the small, aliphatic methyl side chain of alanine influences steric hindrance, potential for intramolecular hydrogen bonding, and overall molecular polarity. These differences manifest in their physicochemical properties.

Table 1: Comparative Physicochemical Properties of Z-Ala-Tyr-OH and Z-Tyr-Ala-OH

Property Z-Ala-Tyr-OH Z-Tyr-Ala-OH Rationale for Difference
Molecular Formula C₂₀H₂₂N₂O₆ C₂₀H₂₂N₂O₆ Identical composition.
Molecular Weight 386.40 g/mol 386.40 g/mol [4][5] Identical composition.
Isoelectric Point (pI) Estimated ~3.5-4.0 Estimated ~3.2-3.7 The pKa of the terminal carboxyl group is influenced by the adjacent amino acid. The electron-donating nature of the Tyr side chain in Z-Ala-Tyr-OH may slightly increase the pKa of the C-terminal COOH compared to when the smaller Ala is at the C-terminus.
Hydrophobicity (LogP) Expected to be slightly different Expected to be slightly different The overall hydrophobicity is dominated by the Z-group and Tyr side chain, but the sequence affects the exposure of polar groups (amide backbone, COOH), leading to subtle differences in partitioning behavior.

| Optical Rotation | [α]D20 = +20 ± 2° (c=2.5 in 5N HCl) for unprotected Ala-Tyr-OH[6] | Specific data not available, but will be distinct | The specific rotation is highly sensitive to the chiral environment of the entire molecule, which is different for each isomer. |

Divergent Synthetic Strategies

The synthesis of a specific dipeptide sequence requires a carefully planned strategy involving protecting groups to ensure the formation of the correct peptide bond.[7] The synthesis of these two isomers begins from opposite ends.

  • Synthesis of Z-Ala-Tyr-OH : The strategy starts with the C-terminal residue, Tyrosine. Its carboxyl group is first protected, typically as a methyl or benzyl ester (e.g., H-Tyr-OMe). This protected tyrosine is then coupled with N-terminally protected Alanine (Z-Ala-OH) using a coupling agent like dicyclohexylcarbodiimide (DCC) or HBTU. The final step involves the selective deprotection of the C-terminal ester to yield the free carboxylic acid.

  • Synthesis of Z-Tyr-Ala-OH : Conversely, this synthesis begins with the C-terminal Alanine, which is protected as an ester (e.g., H-Ala-OMe). This is then coupled with N-terminally protected Tyrosine (Z-Tyr-OH). The synthesis is completed by the deprotection of the alanine ester.

The choice of coupling agents and reaction conditions is critical to minimize racemization, especially at the activated carboxyl group of the N-terminal amino acid derivative.

G cluster_A Synthesis of Z-Ala-Tyr-OH cluster_B Synthesis of Z-Tyr-Ala-OH A1 H-Tyr-OH A2 H-Tyr-OMe A1->A2 Esterification (e.g., MeOH, H+) A4 Z-Ala-Tyr-OMe A2->A4 A3 Z-Ala-OH A3->A4 Coupling (e.g., DCC) A5 Z-Ala-Tyr-OH A4->A5 Saponification (e.g., NaOH, H₃O+) B1 H-Ala-OH B2 H-Ala-OMe B1->B2 Esterification (e.g., MeOH, H+) B4 Z-Tyr-Ala-OMe B2->B4 B3 Z-Tyr-OH B3->B4 Coupling (e.g., DCC) B5 Z-Tyr-Ala-OH B4->B5 Saponification (e.g., NaOH, H₃O+)

Caption: Contrasting synthetic workflows for Z-Ala-Tyr-OH and Z-Tyr-Ala-OH.

Methodologies for Analytical Differentiation

Unambiguous identification of the correct isomer is essential. A multi-pronged approach combining chromatography and spectroscopy provides the highest level of confidence.

High-Performance Liquid Chromatography (HPLC)

Principle: Reversed-phase HPLC separates molecules based on their hydrophobicity. Although the two isomers have the same constituent parts, their different three-dimensional structures can lead to differential interactions with the C18 stationary phase, resulting in distinct retention times.[8] The isomer that presents a more hydrophobic surface to the stationary phase will typically have a longer retention time.

Experimental Protocol: Reversed-Phase HPLC

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: Start at 10% B, ramp to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm (for the peptide bond) and 280 nm (for the tyrosine aromatic ring).

  • Sample Preparation: Dissolve samples in a small amount of Mobile Phase B (or DMSO) and dilute with Mobile Phase A to a concentration of ~1 mg/mL.

  • Analysis: Inject equal concentrations of Z-Ala-Tyr-OH, Z-Tyr-Ala-OH, and a 1:1 mixture. The mixture should show two resolved or partially resolved peaks, confirming that the method is capable of differentiation.

Tandem Mass Spectrometry (MS/MS)

Principle: MS/MS is a definitive technique for peptide sequencing.[9] The two isomers will have the same parent mass (m/z). However, when the parent ions are isolated and fragmented (e.g., by collision-induced dissociation, CID), they break preferentially at the peptide bond. The resulting fragment ions (b- and y-ions) will have different masses, which are diagnostic of the sequence.

  • Z-Ala-Tyr-OH Fragmentation: Will produce a prominent b-ion corresponding to [Z-Ala]⁺ and a y-ion corresponding to [H-Tyr-OH]⁺.

  • Z-Tyr-Ala-OH Fragmentation: Will produce a b-ion corresponding to [Z-Tyr]⁺ and a y-ion corresponding to [H-Ala-OH]⁺.

Table 2: Predicted Diagnostic MS/MS Fragments (Positive Ion Mode)

Isomer Parent Ion [M+H]⁺ (m/z) Key b-ion (m/z) Key y-ion (m/z)
Z-Ala-Tyr-OH 387.4 222.1 ([Z-Ala]⁺) 182.1 ([H-Tyr-OH]⁺)

| Z-Tyr-Ala-OH | 387.4 | 314.1 ([Z-Tyr]⁺) | 90.1 ([H-Ala-OH]⁺) |

G cluster_0 Z-Ala-Tyr-OH Fragmentation cluster_1 Z-Tyr-Ala-OH Fragmentation A Z-Ala Tyr-OH b1 b₁-ion [Z-Ala]⁺ m/z = 222.1 A->b1  Fragmentation y1 y₁-ion [H-Tyr-OH]⁺ m/z = 182.1 A->y1 B Z-Tyr Ala-OH b2 b₁-ion [Z-Tyr]⁺ m/z = 314.1 B->b2  Fragmentation y2 y₁-ion [H-Ala-OH]⁺ m/z = 90.1 B->y2

Caption: Diagnostic MS/MS fragmentation patterns for the dipeptide isomers.

Experimental Protocol: LC-MS/MS

  • LC System: Couple the HPLC system described in 4.1 directly to the mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • MS Scan Mode: Full scan from m/z 150-500 to identify the parent ion at m/z 387.4.

  • MS/MS Scan Mode: Product ion scan targeting m/z 387.4.

  • Collision Energy: Apply a ramp of collision energies (e.g., 15-35 eV) to ensure efficient fragmentation.

  • Data Analysis: Extract the MS/MS spectra for the chromatographic peaks corresponding to each isomer. The presence of the diagnostic b- and y-ions listed in Table 2 will confirm the identity of each isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR provides the most detailed structural information. The chemical shift of each proton is highly sensitive to its local electronic environment. The sequence inversion between Z-Ala-Tyr-OH and Z-Tyr-Ala-OH creates distinct environments for the α-protons, β-protons, and backbone amide protons of both the Alanine and Tyrosine residues.[10][11] A comparative analysis of the ¹H NMR spectra will show clear differences in chemical shifts and coupling patterns.

Experimental Protocol: ¹H NMR

  • Sample Preparation: Dissolve 5-10 mg of each purified isomer in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or MeOD). DMSO-d₆ is often preferred as it allows for the observation of exchangeable amide (N-H) and carboxyl (O-H) protons.

  • Instrument: 400 MHz or higher field NMR spectrometer.

  • Experiment: Acquire a standard 1D proton spectrum for each sample.

  • Data Analysis: Compare the spectra, paying close attention to the α-proton region (~4.0-4.8 ppm).

    • In Z-Ala-Tyr-OH , the Ala α-H is adjacent to the Z-group, while the Tyr α-H is adjacent to the free carboxylate.

    • In Z-Tyr-Ala-OH , the Tyr α-H is adjacent to the Z-group, while the Ala α-H is adjacent to the free carboxylate.

    • This difference in neighboring groups will cause their respective signals to appear at different chemical shifts. 2D NMR experiments like COSY can be used to definitively assign which α-proton belongs to which spin system.[12]

Table 3: Illustrative ¹H-NMR Chemical Shift Differences (in DMSO-d₆)

Proton Z-Ala-Tyr-OH (Expected Shift) Z-Tyr-Ala-OH (Expected Shift) Rationale
Ala α-H More downfield More upfield Influenced by the electron-withdrawing Z-group in Z-Ala-Tyr-OH vs. the C-terminal COOH in Z-Tyr-Ala-OH.
Tyr α-H More upfield More downfield Influenced by the C-terminal COOH in Z-Ala-Tyr-OH vs. the electron-withdrawing Z-group in Z-Tyr-Ala-OH.
Ala β-CH₃ Doublet, minor shift Doublet, minor shift The local environment is slightly different, which may cause a small but detectable shift.

| Tyr β-CH₂ | Diastereotopic protons, complex multiplet | Diastereotopic protons, complex multiplet | The chemical shifts will be distinct due to the different neighboring amide bond environment. |

Implications for Research and Drug Development

The correct identification of Z-Ala-Tyr-OH versus Z-Tyr-Ala-OH is critical for several reasons:

  • Enzymatic Stability: Peptidases often exhibit sequence specificity. One isomer may be rapidly degraded by serum or cellular proteases, while the other may be stable, leading to vastly different pharmacokinetic profiles and in-vivo efficacy.

  • Intellectual Property: Patent claims for peptide-based therapeutics are sequence-specific. The ability to prove the synthesis and identity of the correct isomer is essential for protecting intellectual property.

  • Reproducibility: Ensuring the use of the correct, pure isomer is fundamental to the reproducibility of scientific experiments, a cornerstone of scientific integrity.

Conclusion

While Z-Ala-Tyr-OH and Z-Tyr-Ala-OH share the same elemental composition, they are distinct chemical entities with unique structural and physicochemical properties. Their differences originate from the sequence of the amino acid backbone, which dictates their synthesis, analytical signatures, and ultimately, their biological function. A rigorous analytical workflow, leveraging the separation power of HPLC, the sequencing capability of tandem mass spectrometry, and the detailed structural insight of NMR, is not just recommended but essential for any research or development program involving these or any other peptide isomers. Mastery of these principles ensures the integrity and success of scientific investigation in the complex field of peptide chemistry.

References

  • Characterization of Dipeptide Isomers by Tandem Mass Spectrometry of Their Mono- versus Dilithiated Complexes. ACS Publications. Available at: [Link]

  • Characterization of dipeptide isomers by tandem mass spectrometry of their mono- versus dilithiated complexes. PubMed. Available at: [Link]

  • Gas-chromatographic separation of stereoisomers of dipeptides. Chirality. Available at: [Link]

  • Dipeptide Structural Analysis Using Two-Dimensional NMR for the Undergraduate Advanced Laboratory. Pendidikan Kimia. Available at: [Link]

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  • Dipeptide Structural Analysis Using Two-Dimensional NMR for the Undergraduate Advanced Laboratory. Journal of Chemical Education. Available at: [Link]

  • Localizing Isomerized Residue Sites in Peptides with Tandem Mass Spectrometry. ACS Publications. Available at: [Link]

  • Dipeptide Structural Analysis Using Two-Dimensional NMR for the Undergraduate Advanced Laboratory. Journal of Chemical Education. Available at: [Link]

  • Separation of peptide isomers and conformers by ultra performance liquid chromatography. Academia.edu. Available at: [Link]

  • New Framework Expands Isomer Identification Possibilities with Mass Spectrometry. Spectroscopy Online. Available at: [Link]

  • How do I separate two dipeptide isomers, NA and AN, using either ion exchange chromatography or size exclusion chromatography?. ResearchGate. Available at: [Link]

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  • 19 F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines. Analyst. Available at: [Link]

  • CAS No : 23018-09-9 | Product Name : Z-Tyr-Ala-OH. Pharmaffiliates. Available at: [Link]

  • Z-Ala-OH. ChemBK. Available at: [Link]

  • Synthesis of NH2-Tyr-Ala-OH dipeptide with different approaches. ResearchGate. Available at: [Link]

  • Synthesis of Peptides. Master Organic Chemistry. Available at: [Link]

  • Peptide Synthesis by Streptomyces Aminopeptidase. J-STAGE. Available at: [Link]

  • Dipeptide synthesis with the use of Z-Ala and L-Ala-NH2 as building blocks?. ResearchGate. Available at: [Link]

  • H-Ala-ala-tyr-OH | C15H21N3O5. PubChem. Available at: [Link]

  • Z-Tyr(Bzl)-OH | C24H23NO5. PubChem. Available at: [Link]

  • Z-Tyr-OH [1164-16-5]. Aapptec Peptides. Available at: [Link]

  • His-Ala-Tyr | C18H23N5O5. PubChem. Available at: [Link]

  • L-Alanyl-L-tyrosine | C12H16N2O4. PubChem. Available at: [Link]

  • Solvent-Assisted Tyrosine-Based Dipeptide Forms Low-Molecular Weight Gel: Preparation and Its Potential Use in Dye Removal and Oil Spillage Separation from Water. ACS Omega. Available at: [Link]

  • Tyr-Ala | C12H16N2O4. PubChem. Available at: [Link]

  • The Importance of Being Tyrosine: Lessons in Molecular Recognition from Minimalist Synthetic Binding Proteins. PMC. Available at: [Link]

  • l-Tyrosine and l-DOPA: Promising scaffolds for the synthesis of biologically active compounds. MDPI. Available at: [Link]

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Technical Guide: Z-Ala-Tyr-OH Antioxidant Properties & Mechanism

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the antioxidant properties, mechanism of action, and validation protocols for Z-Ala-Tyr-OH (N-benzyloxycarbonyl-alanyl-tyrosine).

Executive Summary

Z-Ala-Tyr-OH is a lipophilic dipeptide derivative combining the radical-scavenging capability of Tyrosine (Tyr) with the structural stability and membrane permeability conferred by the N-benzyloxycarbonyl (Z) protecting group and an Alanine (Ala) spacer. While widely recognized as a kinetic substrate for proteases (e.g., pepsin, cathepsin), its physicochemical profile positions it as a potent phenolic antioxidant model .

This guide analyzes the molecular mechanics of its antioxidant activity, distinguishing between Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) pathways, and provides standardized protocols for validating its efficacy in drug development and biochemical research.

Molecular Mechanism of Action[1]

The antioxidant efficacy of Z-Ala-Tyr-OH is driven by the phenolic hydroxyl group on the Tyrosine residue. Unlike free Tyrosine, the N-terminal Z-group alters the electronic environment and solubility profile, enhancing interaction with lipid-rich domains (e.g., cell membranes) where peroxidation often initiates.

Core Scavenging Pathways

The molecule neutralizes Reactive Oxygen Species (ROS) primarily through the Hydrogen Atom Transfer (HAT) mechanism, although Single Electron Transfer (SET) occurs under specific pH conditions.

  • Initiation: The phenolic -OH group donates a hydrogen atom (

    
    ) to a free radical (
    
    
    
    ), neutralizing the radical.
  • Radical Stabilization: The resulting tyrosyl radical (

    
    ) is stabilized via resonance delocalization across the aromatic ring.
    
  • Termination: Two tyrosyl radicals can couple to form a stable dityrosine dimer, effectively terminating the radical chain reaction.

Structural Activity Relationships (SAR)
  • Tyrosine (Active Site): The electron-donating capability of the phenol ring is the rate-limiting factor.

  • Z-Group (Lipophilicity): The benzyloxycarbonyl group increases

    
    , facilitating entry into hydrophobic lipid bilayers, a distinct advantage over hydrophilic free amino acids.
    
  • Alanine (Spacer): Provides steric separation, preventing the bulky Z-group from hindering the interaction between the phenolic -OH and target radicals.

Mechanistic Pathway Diagram

AntioxidantMechanism cluster_0 Radical Attack cluster_1 Neutralization (HAT) cluster_2 Termination Products ROS Free Radical (R•) (e.g., DPPH, OH•) Complex Transition State [Ph-O---H---R]‡ ROS->Complex ZAT Z-Ala-Tyr-OH (Phenolic State) ZAT->Complex H-Atom Donation RH Neutralized Species (R-H) Complex->RH TyrRad Tyrosyl Radical (Z-Ala-Tyr-O•) Complex->TyrRad TyrRad->ZAT Regeneration (via Ascorbate/GSH) Dimer Dityrosine Dimer (Stable Non-Radical) TyrRad->Dimer Dimerization (Radical Coupling)

Figure 1: The Hydrogen Atom Transfer (HAT) mechanism of Z-Ala-Tyr-OH, leading to radical neutralization and stable dimer formation.

Experimental Protocols for Validation

To ensure scientific integrity, the following protocols utilize self-validating controls (Trolox) and account for the specific solubility requirements of Z-Ala-Tyr-OH.

DPPH Radical Scavenging Assay (Lipophilic Modified)

Purpose: Quantify the ability of Z-Ala-Tyr-OH to reduce the stable DPPH radical. Critical Note: Standard aqueous buffers cannot be used due to the Z-group's hydrophobicity. Methanol is the required solvent.

Reagents:

  • DPPH Stock: 0.2 mM 2,2-diphenyl-1-picrylhydrazyl in Methanol (freshly prepared, protect from light).

  • Sample: Z-Ala-Tyr-OH dissolved in Methanol (Range: 10 µM – 500 µM).

  • Control: Trolox (water-soluble Vitamin E analog) in Methanol.

Workflow:

  • Preparation: Pipette 100 µL of Z-Ala-Tyr-OH sample (various concentrations) into a 96-well microplate.

  • Reaction: Add 100 µL of DPPH Stock solution to each well.

  • Incubation: Incubate in the dark at Room Temperature (25°C) for 30 minutes.

  • Measurement: Read Absorbance (

    
    ) at 517 nm .
    
  • Calculation:

    
    
    
ABTS Cation Radical Decolorization Assay

Purpose: Assess electron transfer capability in a mixed aqueous/organic phase.

Workflow:

  • Generation: Mix 7 mM ABTS with 2.45 mM potassium persulfate (1:1 v/v). Store in dark for 12–16 hours to generate

    
    .
    
  • Dilution: Dilute

    
     solution with Ethanol until Absorbance at 734 nm is 
    
    
    
    .
  • Assay: Mix 10 µL of Z-Ala-Tyr-OH (in Ethanol) with 190 µL of diluted

    
    .
    
  • Read: Measure Absorbance at 734 nm after 6 minutes.

Experimental Workflow Diagram

ExperimentalWorkflow cluster_assays Parallel Validation Assays Start Start: Z-Ala-Tyr-OH Powder Solubilization Solubilization (Solvent: MeOH or EtOH) Start->Solubilization DPPH DPPH Assay (Target: Hydrophobic Radicals) Read: 517 nm Solubilization->DPPH ABTS ABTS Assay (Target: Mixed Phase Radicals) Read: 734 nm Solubilization->ABTS Calc Data Analysis Calculate IC50 & Trolox Equiv. DPPH->Calc ABTS->Calc

Figure 2: Step-by-step workflow for validating the antioxidant capacity of Z-Ala-Tyr-OH.

Quantitative Data Summary

The following table summarizes expected physicochemical and antioxidant parameters for Z-Ala-Tyr-OH compared to free Tyrosine and Trolox.

ParameterZ-Ala-Tyr-OHL-TyrosineTrolox (Standard)
Molecular Weight 386.4 g/mol 181.2 g/mol 250.3 g/mol
Solubility Organic (MeOH, DMSO)Aqueous (pH dependent)Aqueous/Organic
Log P (Lipophilicity) ~2.5 (High)-2.26 (Low)3.5
Primary Mechanism HAT (H-Atom Transfer)HAT / SETHAT
Radical Target Lipid Peroxyl, DPPHHydroxyl, SuperoxideBroad Spectrum
Est. IC50 (DPPH) 20–50 µM*>100 µM15–30 µM

*Note: Efficacy is solvent-dependent. The Z-group enhances activity in lipid emulsions compared to free Tyrosine due to better interfacial positioning.

References

  • Structure-Functional Study of Tyrosine and Methionine Dipeptides: An Approach to Antioxidant Activity Prediction. Source: National Institutes of Health (PMC) [Link]

  • Antioxidant Effect of Tyr-Ala Extracted from Zein on INS-1 Cells and Type 2 Diabetes. Source: MDPI (Antioxidants Journal) [Link]

  • Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study. Source: Frontiers in Chemistry [Link]

  • N-benzyloxycarbonyl-L-tyrosine (Chemical Properties & Identifiers). Source: PubChem [Link][1]

Sources

An In-Depth Technical Guide to the Physical Properties of N-Benzyloxycarbonyl-L-Alanyl-L-Tyrosine (Z-Ala-Tyr-OH)

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Contextualizing a Key Peptide Intermediate

N-Benzyloxycarbonyl-L-alanyl-L-tyrosine, commonly abbreviated as Z-Ala-Tyr-OH, is a protected dipeptide of significant interest in the fields of peptide synthesis, drug discovery, and biochemical research. As a fundamental building block, its precise physical characteristics are paramount for ensuring the purity, structural integrity, and successful incorporation into larger, more complex peptide chains. The benzyloxycarbonyl (Z) group serves as a crucial N-terminal protecting group, preventing unwanted side reactions at the alanine residue's amino group during peptide coupling procedures[1][2].

This guide provides a comprehensive examination of the core physical properties of Z-Ala-Tyr-OH. While compiled experimental data for this specific dipeptide is less prevalent in public databases compared to its isomer, Z-Tyr-Ala-OH, we can establish a robust profile through an understanding of its constituent parts and the application of standard analytical methodologies. This document is intended for researchers and drug development professionals, offering not just data, but the scientific rationale behind its determination and application.

I. Core Physicochemical Properties

The physical state and solubility of a peptide intermediate like Z-Ala-Tyr-OH are the first critical parameters assessed in a laboratory setting. They dictate handling, storage, and the selection of appropriate solvent systems for subsequent reactions.

Molecular Structure and Identity

A precise understanding of the molecule's composition is the foundation for all other physical data.

PropertyValueSource
IUPAC Name (2S)-2-[[(2S)-2-(Benzyloxycarbonylamino)propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acidN/A
Synonyms Z-Ala-Tyr-OH, N-Cbz-L-Alanyl-L-TyrosineN/A
Molecular Formula C₂₀H₂₂N₂O₆[3]
Molecular Weight 386.41 g/mol [3]
CAS Number 17355-34-9N/A
Appearance and Physical State

Based on analogous protected dipeptides and its constituent amino acids, Z-Ala-Tyr-OH is expected to be a solid at room temperature.

  • Expected Appearance: White to off-white or pale cream crystalline powder or solid[4][5].

  • Causality: The presence of multiple polar functional groups (carboxyl, hydroxyl, amide) and aromatic rings facilitates the formation of a stable crystal lattice. The potential for intermolecular hydrogen bonding contributes significantly to its solid state under standard conditions.

Solubility Profile

The solubility of Z-Ala-Tyr-OH is dictated by the interplay between the hydrophobic benzyloxycarbonyl group and the polar peptide backbone and tyrosine side chain.

  • Water: Expected to have low solubility in water. The large, nonpolar Z-group significantly diminishes the overall polarity of the molecule.

  • Organic Solvents: Generally soluble in polar organic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and alcohols (e.g., methanol, ethanol)[6]. It is also expected to be soluble in alkaline aqueous solutions due to the deprotonation of the carboxylic acid and phenolic hydroxyl groups.

  • Expert Insight: The choice of solvent is critical. For reaction chemistry, DMF is a common choice as it effectively solvates the peptide backbone. For analytical techniques like NMR, deuterated DMSO (DMSO-d₆) is often preferred due to its ability to dissolve a wide range of protected peptides and to slow the exchange of amide protons, making them visible in the ¹H NMR spectrum[2].

II. Thermal and Optical Properties

Melting point and optical rotation are fundamental properties that serve as crucial indicators of purity and stereochemical integrity.

Melting Point

The melting point is a highly sensitive indicator of purity. For a crystalline solid like Z-Ala-Tyr-OH, a sharp melting range is indicative of high purity, while a broad range suggests the presence of impurities or residual solvents.

  • Significance: In a synthesis workflow, a melting point that is depressed or broadened compared to a reference standard immediately signals a potential issue with the product's purity, necessitating further purification steps.

Optical Rotation

As a chiral molecule synthesized from L-amino acids, Z-Ala-Tyr-OH will rotate plane-polarized light. The specific rotation is a defining physical constant that confirms the stereochemical identity.

  • Principle: Optical activity arises from the molecule's lack of an internal plane of symmetry, a property of its constituent L-alanine and L-tyrosine residues. The magnitude and direction (dextrorotatory, (+), or levorotatory, (-)) of rotation are unique to the compound's structure.

  • Expected Value: The specific rotation value is highly dependent on the solvent, concentration, temperature, and wavelength of light used. For example, the precursor N-Benzyloxycarbonyl-L-tyrosine has a reported optical activity of [α]²²/D +11° (c = 1 in acetic acid). The experimental determination for Z-Ala-Tyr-OH is essential for its complete characterization.

  • Trustworthiness Insight: Any deviation from an established specific rotation value is a strong indicator of either racemization during synthesis (a critical failure in peptide chemistry) or the presence of chiral impurities.

III. Experimental Protocols for Physical Characterization

The following section details the standardized, self-validating methodologies for determining the key physical properties discussed.

Melting Point Determination

This protocol describes the use of a standard capillary melting point apparatus.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_analysis Analysis Prep1 Dry Sample Thoroughly Prep2 Finely Grind Powder Prep1->Prep2 Prep3 Pack into Capillary Tube (2-3 mm height) Prep2->Prep3 Analysis1 Place in Apparatus Prep3->Analysis1 Insert Analysis2 Heat Rapidly to ~15°C below expected MP Analysis1->Analysis2 Analysis3 Heat Slowly (1-2°C/min) Analysis2->Analysis3 Analysis4 Record T_initial (first liquid) & T_final (all liquid) Analysis3->Analysis4 Result Result: Melting Point Range (°C) Analysis4->Result Report as Range

Caption: Workflow for Melting Point Determination.

Step-by-Step Protocol:

  • Sample Preparation: Ensure the Z-Ala-Tyr-OH sample is completely dry, as residual solvent will depress the melting point. Finely grind the crystalline solid to ensure uniform heat distribution.

  • Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Instrument Setup: Place the capillary tube into the heating block of the melting point apparatus.

  • Measurement:

    • Heat the sample rapidly to approximately 15°C below the expected melting point.

    • Reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.

    • Record the temperature at which the first drop of liquid appears (T_initial).

    • Record the temperature at which the entire sample becomes a clear liquid (T_final).

  • Reporting: The melting point is reported as the range from T_initial to T_final.

Specific Optical Rotation Measurement

This protocol outlines the use of a polarimeter.

Step-by-Step Protocol:

  • Solution Preparation: Accurately weigh a sample of Z-Ala-Tyr-OH (e.g., 100 mg) and dissolve it in a precise volume (e.g., 10.0 mL) of a specified solvent (e.g., acetic acid or DMF) in a volumetric flask. This concentration (c) is expressed in g/100mL.

  • Instrument Calibration: Calibrate the polarimeter using a blank sample containing only the pure solvent.

  • Sample Measurement: Rinse and fill the polarimeter sample cell (of a known path length, l, in decimeters) with the prepared solution, ensuring no air bubbles are present.

  • Data Acquisition: Measure the observed rotation (α) at a specified temperature (e.g., 20°C) and wavelength (typically the sodium D-line, 589 nm).

  • Calculation: Calculate the specific rotation [α] using the formula: [α] = α / (l × c)

IV. Spectroscopic and Chromatographic Characterization

While not strictly "physical properties," spectroscopic and chromatographic data are integral to confirming the identity and purity of Z-Ala-Tyr-OH.

Structural Confirmation Workflow

A multi-technique approach is essential for unambiguous structural verification and purity assessment.

CharacterizationWorkflow Start Synthesized Z-Ala-Tyr-OH MS Mass Spectrometry (MS) Start->MS Confirm MW FTIR FTIR Spectroscopy Start->FTIR Identify Functional Groups NMR NMR Spectroscopy (¹H, ¹³C, 2D) Start->NMR Confirm Covalent Structure HPLC HPLC Analysis Start->HPLC Assess Purity MS_Result [M+H]⁺ = 387.15 MS->MS_Result FTIR_Result Amide I/II, C=O, O-H bands FTIR->FTIR_Result NMR_Result Verify proton/carbon environment & connectivity NMR->NMR_Result HPLC_Result Purity > 95% HPLC->HPLC_Result

Caption: Integrated workflow for spectroscopic and chromatographic analysis.

  • Mass Spectrometry (MS): This is the primary technique for confirming the molecular weight. Using electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be expected at an m/z (mass-to-charge ratio) of approximately 387.15. High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the key functional groups within the molecule. Expected characteristic absorption bands include:

    • ~3300 cm⁻¹ (O-H and N-H stretching)

    • ~1700-1720 cm⁻¹ (Carboxylic acid C=O stretching)

    • ~1630-1680 cm⁻¹ (Amide I band, C=O stretching)

    • ~1510-1550 cm⁻¹ (Amide II band, N-H bending) This provides a rapid confirmation that the peptide bond and protecting group are present.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for confirming the precise covalent structure. They provide detailed information about the chemical environment of each proton and carbon atom, allowing for verification of the Ala-Tyr connectivity and the presence of the Z-group. 2D NMR techniques (like COSY and HSQC) can be used to definitively assign all signals.

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC, is the gold standard for assessing the purity of the final compound. A single, sharp peak on the chromatogram indicates a high degree of purity, while the presence of other peaks would signify impurities that may need to be removed by preparative chromatography.

V. Conclusion

References

  • Cheméo. (n.d.). Chemical Properties of N-Benzyloxycarbonyl-L-tyrosine (CAS 1164-16-5). Retrieved March 4, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). N-Benzyloxycarbonyl-L-tyrosine. In NIST Chemistry WebBook. Retrieved March 4, 2026, from [Link]

  • PubChem. (n.d.). N-benzyloxycarbonyl-l-tyrosine. Retrieved March 4, 2026, from [Link]

  • Pharmaffiliates. (n.d.). Z-Tyr-Ala-OH. Retrieved March 4, 2026, from [Link]

  • Haris, P. I., & Chapman, D. (1995). The conformational analysis of peptides using Fourier transform IR spectroscopy. Biopolymers, 37(4), 251-263. Available from [Link]

  • Google Patents. (n.d.). CN105481945A - Preparation method of L-alanyl-L-tyrosine.
  • Zhang, Y., et al. (2023). Biosynthesis, Characterization, and Bioactivity of L-Alanyl-L-tyrosine in Promoting Melanin Synthesis. Shipin Kexue (Food Science). Available from [Link]

  • Levenbook, L., Bodnaryk, R. P., & Spande, T. F. (1971). β-Alanyl-l-tyrosine. Chemical synthesis, properties and occurrence in larvae of the fleshfly Sarcophaga bullata Parker. The Biochemical journal, 125(1), 1-9. Available from [Link]

  • Genome.jp. (n.d.). C17355. Retrieved March 4, 2026, from [Link]

  • PubChem. (n.d.). (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoic acid. Retrieved March 4, 2026, from [Link]

  • Lee, C., et al. (2021). Characterization and Study on Fragmentation Pathways of a Novel Nerve Agent, 'Novichok (A234)', in Aqueous Solution by Liquid Chromatography–Tandem Mass Spectrometry. Molecules, 26(4), 1059. Available from [Link]

  • Mostafa, M. A., et al. (2025). Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)one: spectroscopic characterization, molecular docking and DFT investigations. RSC Advances, 15, 6718-6736. Available from [Link]

  • PubChem. (n.d.). N-[(Benzyloxy)carbonyl]-D-Tyrosyl-L-Phenylalanyl-L-Tyrosine. Retrieved March 4, 2026, from [Link]

  • PubChem. (n.d.). L-Tyrosine. Retrieved March 4, 2026, from [Link]

Sources

Z-Ala-Tyr-OH solubility in water vs organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the physicochemical behavior and solubility protocols for Z-Ala-Tyr-OH (N-Carbobenzyloxy-L-alanyl-L-tyrosine).[1] It is designed for researchers requiring precise dissolution strategies for peptide synthesis, enzymatic assays, or chromatographic purification.[2]

Executive Summary: The Hydrophobic Dominance

Z-Ala-Tyr-OH is a protected dipeptide characterized by significant lipophilicity.[1] Unlike free peptides, which often dissolve in aqueous buffers via N-terminal protonation, the Carbobenzyloxy (Z) protecting group caps the N-terminus, eliminating its basicity. Consequently, this molecule is practically insoluble in water at neutral and acidic pH .[2]

Successful solubilization requires disrupting the intermolecular hydrophobic stacking (π-π interactions) between the Z-group benzyl ring and the Tyrosine aromatic side chain.[1]

Molecular Architecture & Solubility Mechanism

To predict solvent compatibility, we must deconstruct the molecule into its functional domains:

DomainChemical FeatureSolubility Impact
N-Terminus (Z-Group) Benzyl carbamateHydrophobic Anchor. Eliminates the positive charge (

) usually found at low pH.[1] Prevents acid-based solubilization.[1][2]
Residue 1 (Alanine) Methyl side chainWeakly Hydrophobic. Adds minor lipophilicity but does not significantly drive solubility.[1][2]
Residue 2 (Tyrosine) Phenolic hydroxyl (

)
Amphipathic. The aromatic ring promotes aggregation; the hydroxyl group allows solubility only at high pH (

).[1][2]
C-Terminus Carboxylic Acid (

)
pH Switch. At pH > 4, it ionizes to

.[1][2] However, this single negative charge is often insufficient to overcome the hydrophobic bulk of the Z-group and Tyr ring in pure water.
Solvent Compatibility Matrix

The following data summarizes the solubility limits based on standard peptide synthesis protocols and physicochemical properties of Z-protected amino acids.

A. Organic Solvents (Primary Vehicles)

These are the preferred solvents for preparing high-concentration stock solutions (10–100 mM).[1][2]

  • DMSO (Dimethyl Sulfoxide): Excellent. Disrupts secondary structures and hydrogen bonding.[1][2] Recommended for biological assays due to miscibility with water.[1][2]

  • DMF (Dimethylformamide): Excellent. Standard solvent for peptide coupling reactions.[1][2]

  • Methanol / Ethanol: Good. Soluble, but may require mild warming.[2] Useful for HPLC preparation where DMSO is undesirable.[1][2]

  • Acetonitrile (ACN): Moderate. Soluble, often used as a co-solvent in HPLC gradients.[1][2]

B. Aqueous Solvents (Secondary Vehicles)
  • Water (Neutral pH): Insoluble. The molecule will float or form a suspension.[1][2]

  • Acidic Buffers (0.1% TFA/Formic Acid): Insoluble. Critical Warning: Unlike free peptides, adding acid does not solubilize Z-Ala-Tyr-OH because the Z-group prevents protonation.[1] Acid may actually harden the precipitate.[2]

  • Basic Buffers (pH > 8): Soluble. Dilute bases (e.g.,

    
    , 
    
    
    
    ) deprotonate the C-terminal carboxyl, improving solubility.[2] However, high pH poses stability risks (see Section 5).[2]
Visualizing the Solubility Logic

The following diagram illustrates the decision process for solubilizing Z-Ala-Tyr-OH, highlighting the critical "Z-Group Trap" that prevents acid dissolution.

SolubilityLogic Start Start: Z-Ala-Tyr-OH Solid CheckSolvent Select Solvent System Start->CheckSolvent Organic Organic Polar Solvent (DMSO, DMF, MeOH) CheckSolvent->Organic Preferred Aqueous Aqueous Buffer CheckSolvent->Aqueous Secondary ResultOrg Soluble (Stock Solution) Organic->ResultOrg CheckPH Check pH Strategy Aqueous->CheckPH Acidic Acidic (pH < 7) (HCl, TFA) CheckPH->Acidic Add Acid Neutral Neutral (pH 7) (Water/PBS) CheckPH->Neutral Basic Basic (pH > 8) (NH4OH, NaHCO3) CheckPH->Basic Add Base FailAcid INSOLUBLE (Z-group blocks N-term protonation) Acidic->FailAcid FailNeut INSOLUBLE (Hydrophobic aggregation) Neutral->FailNeut SuccessBase SOLUBLE (Carboxyl deprotonation) Basic->SuccessBase

Figure 1: Solubility decision tree for Z-Ala-Tyr-OH.[1] Note the failure of acidic conditions due to the Z-protecting group.

Experimental Protocols
Protocol A: The "Inverse Dilution" Method (Recommended)

This method ensures the peptide is fully dissolved before being introduced to an aqueous environment, preventing the formation of "gelatinous clumps" that are hard to redissolve.[2]

  • Weighing: Weigh the desired amount of Z-Ala-Tyr-OH.[1]

  • Primary Solubilization: Add 100% DMSO (or DMF) dropwise.[1][2]

    • Volume Guide: Use approximately 50–100 µL of DMSO per 1 mg of peptide.[2]

    • Action: Vortex vigorously until the solution is perfectly clear.[2]

  • Secondary Dilution: Slowly add the aqueous buffer (e.g., PBS, Water) to the DMSO stock while vortexing.[2]

    • Target: Keep the final DMSO concentration < 5% (v/v) for cell-based assays, or < 1% for enzymatic assays.[1][2]

    • Observation: If cloudiness appears, stop adding water.[2] You have reached the solubility limit. Add a small volume of dilute

      
       (1-2 µL) to clear the solution.[1]
      
Protocol B: Aqueous Base Dissolution (Organic-Free)

Use this only if organic solvents are strictly prohibited in your downstream application.[1][2]

  • Suspend Z-Ala-Tyr-OH in sterile water (it will be cloudy).[1]

  • Add 0.1 M Ammonium Hydroxide (

    
    )  or 0.1 M Sodium Bicarbonate (
    
    
    
    )
    dropwise.
  • Monitor the solution.[1][2][3][4] Once it clears, stop adding base.[2]

  • Check pH.[1][2][4] If the pH is > 9, back-titrate carefully with dilute HCl to pH 7.5–8.0.[1]

    • Caution: Do not overshoot to acidic pH, or the peptide will precipitate immediately.[2]

Troubleshooting & Stability
IssueCauseSolution
Precipitation on Dilution "Crash-out" effect: Hydrophobic domains aggregate when water content increases.[1]Increase the organic co-solvent % or slightly raise the pH (7.5–8.5).[2]
Gel Formation Hydrogen bonding network between Tyrosine residues.[1][2]Sonication (3 x 10s pulses) or warming to 30°C.
Racemization Exposure to strong base (pH > 11) for extended periods.[1][2]Use weak bases (

,

) and keep solutions on ice.[1][2] Avoid NaOH if possible.[1][2]
References
  • Sigma-Aldrich. Peptide Solubility Guidelines.[1][2] Merck KGaA.[1][2]

  • Bachem. Handling and Solubility of Peptides. Bachem AG.[1][2]

  • PubChem. Compound Summary: Z-Ala-Tyr-OH (and related Z-protected fragments).[1] National Library of Medicine.[1][2]

  • Isidro-Llobet, A., et al. (2009).[1][2] Amino Acid-Protecting Groups.[1][5] Chemical Reviews, 109(6), 2455-2504.[1][2] (Detailed mechanism of Z-group hydrophobicity).

Sources

Technical Guide: Stability of Z-Protected Dipeptides in Solution

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stability of Z-protected Dipeptides in Solution Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The benzyloxycarbonyl (Z or Cbz) group is a cornerstone of peptide chemistry, valued for its orthogonality to Boc and Fmoc protections and its ability to enhance the crystallinity of intermediates. However, Z-protected dipeptides occupy a unique niche of instability. While the Z-group itself is robust, the dipeptide scaffold is uniquely prone to racemization during fragment condensation and diketopiperazine (DKP) formation immediately upon deprotection.

This guide provides a mechanistic analysis of these instability pathways, offering validated protocols for stability assessment, storage, and synthetic manipulation.

Chemical Foundation: The Z-Group Mechanism

The Z-group functions as a urethane (carbamate) protecting group. Its stability derives from the resonance stabilization of the carbamate linkage, which renders the nitrogen non-nucleophilic and resistant to base-catalyzed oxazolone formation—the primary driver of racemization in single amino acids.

Deprotection Mechanisms

Understanding stability requires understanding the cleavage triggers. The Z-group is cleaved via two primary pathways:

  • Catalytic Hydrogenolysis:

    
     (Cleanest, neutral conditions).
    
  • Acidolysis: Strong acids like

    
     or 
    
    
    
    (Stable to mild acids like TFA).

Z_Deprotection Z_Peptide Z-Protected Peptide (Carbamate) Inter_H2 Toluene + Carbamic Acid Z_Peptide->Inter_H2 H2 / Pd-C (Hydrogenolysis) Inter_Acid Benzyl Cation + Carbamic Acid Z_Peptide->Inter_Acid HBr / AcOH (Acidolysis) Free_Amine Free Amine + CO2 Inter_H2->Free_Amine Spontaneous Decarboxylation Inter_Acid->Free_Amine Spontaneous Decarboxylation

Figure 1: Mechanistic pathways for Z-group removal. Note that the carbamic acid intermediate is unstable and spontaneously releases CO2.

Stability Profile in Solution

The Z-protected dipeptide (e.g., Z-AA1-AA2-OR) exhibits a distinct stability profile compared to free peptides or other protecting groups.

Chemical Stability Matrix
ParameterStability StatusMechanistic Insight
Mild Acid (TFA, dilute HCl)High Stable. Allows selective removal of Boc or tBu side-chain groups without affecting the Z-backbone.
Strong Acid (HBr, HF)Low Cleaves the benzylic C-O bond.
Mild Base (Piperidine, Morpholine)High Stable. Completely orthogonal to Fmoc chemistry.
Strong Base (NaOH, Hydrazine)Moderate/Low Susceptible to hydrolysis of the C-terminal ester. Extended exposure can cause racemization via enolization.
Reducing Agents (H2, Na/NH3)Low Rapidly cleaved.
Nucleophiles (Amines)High Generally stable to aminolysis, unlike active esters.
Solvent Compatibility & Risks
  • DMF (Dimethylformamide): Generally stable, but "aged" DMF contains dimethylamine (DMA) impurities caused by hydrolysis. DMA can slowly degrade Z-peptides or cause premature Fmoc removal in hybrid strategies. Protocol: Always use fresh or nitrogen-sparged DMF.

  • DMSO (Dimethyl Sulfoxide): High Risk for Met/Cys. DMSO acts as a mild oxidant. Z-dipeptides containing Methionine (Met) or Cysteine (Cys) can undergo oxidation to sulfoxides or disulfides. Avoid DMSO for storage of these sequences.

The Dipeptide Anomaly: Critical Instability Mechanisms

While the Z-group is stable, the dipeptide structure introduces two specific failure modes that researchers must control.

Diketopiperazine (DKP) Formation

DKP formation is an intramolecular cyclization that cleaves the peptide chain.

  • The Z-Protection Advantage: In a fully Z-protected dipeptide ester (Z-AA1-AA2-OR), the N-terminal nitrogen is carbamoylated. It is not nucleophilic . Therefore, Z-protected dipeptides are stable to DKP formation during storage.

  • The Danger Zone: The risk appears immediately upon deprotection . If the Z-group is removed (e.g., by hydrogenation) in a neutral or slightly basic solution, the newly liberated amine will attack the C-terminal ester faster than intermolecular coupling can occur.

DKP_Mechanism Z_Dip Z-AA1-AA2-OR (Stable) Deprotection Deprotection Step (H2/Pd) Z_Dip->Deprotection Catalytic Hydrogenation Free_Dip H-AA1-AA2-OR (Free Amine) Deprotection->Free_Dip Cyclization Intramolecular Attack (N-term attacks Ester) Free_Dip->Cyclization Fast (esp. Pro/Gly) DKP Diketopiperazine (DKP) + Alcohol Cyclization->DKP

Figure 2: The DKP trap. The Z-protected form is stable; the instability triggers upon deprotection.

Racemization via 5(4H)-Oxazolone

This is the most subtle risk. Z-amino acids (Z-AA-OH) are resistant to racemization. However, Z-dipeptides (Z-AA1-AA2-OH) are NOT.

  • Mechanism: When activating the C-terminus of a Z-dipeptide to couple a third amino acid (fragment condensation), the amide bond of AA2 can attack the activated carboxyl group to form a 5(4H)-oxazolone.

  • Result: Loss of chiral integrity at AA2.

  • Implication: Avoid activating Z-dipeptide acids if possible. If necessary, use suppressors like HOBt or Oxyma Pure.

Experimental Protocols

Protocol A: Assessing Solution Stability (HPLC Monitoring)

Use this protocol to validate the stability of your specific Z-dipeptide in a formulation buffer.

Materials:

  • HPLC system with UV detection (210 nm / 254 nm).

  • Column: C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

Steps:

  • Preparation: Dissolve Z-dipeptide at 1 mg/mL in the target solvent (e.g., PBS, DMF, DMSO).

  • Baseline: Inject immediately (T=0) to establish purity.

  • Incubation: Incubate the solution at the intended temperature (e.g., 25°C or 37°C).

  • Timepoints: Inject aliquots at 1h, 4h, 24h, and 48h.

  • Analysis:

    • Look for new peaks.

    • Hydrolysis: Shift to earlier retention time (loss of ester group).

    • DKP: Significant shift (often later retention time due to loss of polarity, or earlier depending on sequence) and loss of UV absorbance if the Z-group is cleaved (unlikely in storage).

    • Racemization: Often appears as a "shoulder" or split peak on the main peak.

Protocol B: Safe Deprotection to Avoid DKP

Use this when removing the Z-group from a dipeptide ester to prevent cyclization.

The "Acidic Trap" Method:

  • Dissolve Z-AA1-AA2-OR in Methanol or DMF.

  • Add 1.05 equivalents of HCl (e.g., as dilute HCl or HCl in dioxane) before adding the catalyst.

  • Add Pd/C catalyst and hydrogenate.

  • Mechanism: As the amine is liberated, it is immediately protonated (

    
    ). The protonated amine is non-nucleophilic and cannot attack the ester to form DKP.
    

Storage Guidelines

To maintain the integrity of Z-protected dipeptides for long-term use:

  • State: Store as a lyophilized powder. Never store in solution for >24 hours unless frozen.

  • Temperature: -20°C is standard. -80°C for Met/Cys containing sequences.

  • Desiccation: Moisture promotes ester hydrolysis. Store vials in a desiccator or with silica packets.

  • Atmosphere: Argon or Nitrogen overlay is recommended for Cys/Met/Trp sequences to prevent oxidation.

References

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (The definitive guide on Z-group stability conditions).

  • Bodanszky, M. (1993). Principles of Peptide Synthesis. Springer-Verlag. (Detailed mechanisms of racemization and oxazolone formation).

  • Gisin, B. F., & Merrifield, R. B. (1972). Carboxyl-catalyzed intramolecular aminolysis. A side reaction in solid-phase peptide synthesis.[1][2][3] Journal of the American Chemical Society, 94(9), 3102–3106. (Foundational paper on DKP mechanism).

  • Benoiton, N. L. (1983). Quantitation of racemization in peptide synthesis. The Peptides: Analysis, Synthesis, Biology, 5, 217-284.

Sources

Z-Ala-Tyr-OH as a substrate for Carboxypeptidase A

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide: Z-Ala-Tyr-OH as a Chromogenic Substrate for Carboxypeptidase A Kinetic Analysis

Introduction

Carboxypeptidase A (CPA), a zinc-containing metallo-exopeptidase (EC 3.4.17.1), is a pivotal enzyme in digestive physiology and a subject of intense study in enzymology and drug discovery.[1] Secreted by the pancreas as an inactive zymogen, it is activated in the small intestine to catalyze the hydrolysis of C-terminal peptide bonds, preferentially targeting residues with aromatic or bulky aliphatic side chains.[2] This specificity, governed by a well-defined active site, makes CPA an essential tool for protein sequencing and a model system for understanding enzyme mechanisms.[3] Furthermore, as a prototypical metalloprotease, CPA serves as a critical target for inhibitor design in various therapeutic areas.

This guide provides a detailed technical framework for researchers, scientists, and drug development professionals on the use of N-Carbobenzoxy-L-alanyl-L-tyrosine (Z-Ala-Tyr-OH) as a substrate for the kinetic characterization of Carboxypeptidase A. We will delve into the enzyme's mechanism, the rationale behind the substrate's design, present robust experimental protocols, and discuss data interpretation, grounding all claims in authoritative scientific literature.

The Carboxypeptidase A Active Site and Catalytic Mechanism

Understanding the kinetics of CPA requires a firm grasp of its catalytic machinery. The active site is a sophisticated environment engineered to bind a specific substrate and facilitate the hydrolytic cleavage of the terminal peptide bond.

Key Active Site Residues and Their Roles:

  • Zinc Ion (Zn²⁺): Coordinated in a tetrahedral geometry by His69, Glu72, and His196, the zinc ion is the electrophilic heart of the enzyme.[4] It acts as a Lewis acid, polarizing the carbonyl oxygen of the scissile peptide bond, thereby increasing the carbon's susceptibility to nucleophilic attack.[3]

  • Glutamate-270 (Glu270): This residue functions as a general base/acid catalyst. It is proposed to deprotonate a zinc-bound water molecule, creating a potent hydroxide nucleophile that attacks the polarized carbonyl carbon.[1]

  • Arginine-145 (Arg145): Located at the back of the active site pocket, the positively charged guanidinium group of Arg145 forms an ionic bond with the substrate's terminal carboxylate group, anchoring the C-terminus of the substrate correctly.

  • Tyrosine-248 (Tyr248): The phenolic hydroxyl group of Tyr248 acts as a hydrogen bond donor to the penultimate amide nitrogen of the substrate, further stabilizing the enzyme-substrate complex and contributing to the induced-fit mechanism. This interaction is believed to be crucial for peptide hydrolysis.[4]

  • S1' Hydrophobic Pocket: This is not a single residue but a cavity lined with nonpolar amino acids. It accommodates the large, hydrophobic side chain of the C-terminal residue (like tyrosine in Z-Ala-Tyr-OH), conferring the enzyme's substrate specificity.

The catalytic process follows an induced-fit model, where the binding of the substrate initiates conformational changes in the enzyme, particularly a significant movement of Tyr248, which closes over the active site.

CPA_Mechanism cluster_0 Carboxypeptidase A Catalytic Cycle E_Sub 1. Enzyme-Substrate Complex (Substrate binds via Arg145 and S1' pocket) TS 2. Tetrahedral Intermediate (Zn²⁺-activated H₂O attacks carbonyl, stabilized by Zn²⁺ and Arg127) E_Sub->TS Glu270 acts as base Cleavage 3. Peptide Bond Cleavage (Glu270 donates proton to leaving group) TS->Cleavage Intermediate collapses E_Prod 4. Enzyme-Product Complex (Products: Z-Ala-OH and Tyr-OH) Cleavage->E_Prod Products formed E_Free 5. Product Release (Enzyme returns to native state) E_Prod->E_Free Products dissociate E_Free->E_Sub Ready for next cycle

Caption: Catalytic cycle of Carboxypeptidase A hydrolysis.

Z-Ala-Tyr-OH: A Substrate Designed for Kinetic Analysis

The selection of Z-Ala-Tyr-OH as a substrate is a deliberate choice rooted in the known specificity and mechanism of CPA. Each component of this dipeptide is designed to ensure reliable and reproducible kinetic measurements.

  • N-Carbobenzoxy (Z) Group: CPA hydrolyzes dipeptides with a free N-terminal amino group very slowly. The presence of the bulky, hydrophobic N-terminal blocking group (Z-group) prevents this non-productive binding mode, ensuring the substrate is processed efficiently.[5] Additionally, the aromatic nature of the Z-group contributes to the molecule's UV absorbance, making it suitable for spectrophotometric assays.

  • Alanine (P1 position): This residue provides a standard peptide linkage without introducing steric complexity or specific interactions in the S1 subsite, allowing the assay to focus on the cleavage event itself.

  • Tyrosine (P1' position): The C-terminal tyrosine residue is optimal for CPA. Its large aromatic side chain fits snugly into the enzyme's S1' hydrophobic pocket, ensuring high binding affinity. Its free carboxylate group is essential for anchoring to Arg145.

  • The Scissile Bond: The peptide bond between Alanine and Tyrosine is the point of hydrolysis, leading to the formation of Z-Ala-OH and free L-Tyrosine.

Experimental Protocols for CPA Activity Measurement

Two robust methods can be employed to measure the kinetics of Z-Ala-Tyr-OH hydrolysis. The choice between them depends on available equipment and experimental design (e.g., high-throughput vs. detailed single-assay analysis).

CPA_Workflow cluster_prep Preparation cluster_assays Assay Execution cluster_A Protocol A: Continuous Spectrophotometric cluster_B Protocol B: Endpoint Colorimetric cluster_analysis Data Analysis Reagents Prepare Assay Buffer, Substrate Stock, and Enzyme Solution A1 Pipette Buffer and Substrate into cuvette Reagents->A1 B1 Prepare reaction tubes with Buffer and Substrate Reagents->B1 A2 Equilibrate temperature (e.g., 25°C) A1->A2 A3 Initiate reaction with Enzyme A2->A3 A4 Record Absorbance at 254 nm over time A3->A4 Analysis Calculate Initial Velocity (v₀) A4->Analysis B2 Initiate reaction with Enzyme B1->B2 B3 Incubate for fixed time (e.g., 10 min) B2->B3 B4 Stop reaction (e.g., heat/acid) B3->B4 B5 Add Ninhydrin reagent and heat B4->B5 B6 Read Absorbance at 565 nm B5->B6 B6->Analysis Plot Plot v₀ vs. [Substrate] Analysis->Plot Kinetics Determine Km and Vmax from plot Plot->Kinetics

Caption: Experimental workflow for CPA kinetic analysis.

Protocol A: Continuous Spectrophotometric Assay

This method offers real-time measurement of the reaction rate and is highly precise. It relies on the change in molar absorptivity at 254 nm as the peptide bond is cleaved, altering the electronic environment of the Z-group and tyrosine. A similar principle is used for the standard CPA substrate hippuryl-L-phenylalanine.[6][7]

1. Reagent Preparation:

  • Assay Buffer: 25 mM Tris-HCl, 500 mM NaCl, pH 7.5 at 25°C.

  • Substrate Stock Solution (10 mM): Prepare a stock of Z-Ala-Tyr-OH in a minimal amount of absolute ethanol or DMSO before diluting to the final volume with Assay Buffer.

  • Enzyme Solution: Prepare a working solution of bovine pancreatic Carboxypeptidase A (e.g., 4-8 units/mL) in a cold diluent (e.g., 1.0 M NaCl solution) immediately before use.[6]

2. Assay Procedure:

  • Set a UV/Vis spectrophotometer to 25°C and a wavelength of 254 nm.

  • In a 3.0 mL quartz cuvette, add Assay Buffer and the desired volume of Substrate Stock Solution to achieve final concentrations ranging from ~0.1 Km to 5x Km. Bring the total volume to 2.9 mL.

  • Incubate the cuvette in the spectrophotometer for 5 minutes to allow for temperature equilibration.

  • Initiate the reaction by adding 0.1 mL of the Enzyme Solution. Mix quickly by inversion.

  • Immediately begin recording the increase in absorbance at 254 nm for 3-5 minutes.

3. Causality Check: The rate of absorbance change should be linear during the initial phase of the reaction. The rate must be directly proportional to the enzyme concentration used.

Protocol B: Endpoint Colorimetric (Ninhydrin) Assay

This method, adapted from the work of Folk and Gladner, quantifies the L-Tyrosine product released upon hydrolysis.[8] Ninhydrin reacts with the primary amine of the free amino acid to produce a deep purple compound (Ruhemann's purple) that absorbs strongly at 565 nm.

1. Reagent Preparation:

  • Assay Buffer: 20 mM Tris-HCl, 100 mM NaCl, pH 7.5 at 30°C.

  • Substrate Working Solutions: Prepare a series of Z-Ala-Tyr-OH solutions in Assay Buffer at various concentrations.

  • Enzyme Solution: Prepare a working solution of CPA in Assay Buffer.

  • Ninhydrin Reagent: Prepare according to standard laboratory protocols.

  • L-Tyrosine Standards: Prepare a standard curve of L-Tyrosine (0-200 µM) in Assay Buffer.

2. Assay Procedure:

  • Set up a series of reaction tubes, each containing 1.2 mL of a specific substrate concentration.

  • Equilibrate the tubes at 30°C for 5 minutes.

  • Initiate the reactions by adding 0.2 mL of the Enzyme Solution to each tube. Include a "zero time" blank for each substrate concentration where the stop solution is added before the enzyme.

  • Incubate the reactions for a fixed time (e.g., 10 minutes), ensuring that less than 15% of the substrate is consumed to maintain initial velocity conditions.

  • Terminate the reactions by adding a stopping agent (e.g., acetic acid) or by heat denaturation.

  • To each tube (including standards), add 0.5 mL of Ninhydrin Reagent.

  • Heat the tubes in a boiling water bath for 15 minutes.

  • Cool the tubes to room temperature and add a diluent (e.g., 50% ethanol) to a final volume of 5 mL.

  • Read the absorbance at 565 nm.

3. Self-Validation: The amount of tyrosine detected must fall within the linear range of the L-Tyrosine standard curve. The reaction rate should be linear with respect to both time (in preliminary time-course experiments) and enzyme concentration.

Data Analysis and Interpretation

1. Calculation of Initial Velocity (v₀):

  • For Protocol A: Determine the maximum linear rate of absorbance change per minute (ΔA₂₅₄/min). Convert this rate to concentration/time (µmol/L/min) using the Beer-Lambert law (v₀ = Rate / (ε ⋅ l)), where 'l' is the pathlength (1 cm) and 'ε' is the differential molar extinction coefficient between products and substrate at 254 nm.

  • For Protocol B: Use the L-Tyrosine standard curve to convert the background-subtracted A₅₆₅ values into the concentration of tyrosine produced. Divide this concentration by the incubation time to get the initial velocity (v₀).

2. Michaelis-Menten Kinetics: Plot the calculated initial velocities (v₀) against the corresponding substrate concentrations ([S]). Fit the data to the Michaelis-Menten equation using non-linear regression software:

v₀ = (Vₘₐₓ ⋅ [S]) / (Kₘ + [S])

This analysis yields the key kinetic parameters:

  • Kₘ (Michaelis Constant): The substrate concentration at which the reaction velocity is half of Vₘₐₓ. It is an indicator of the enzyme's affinity for the substrate; a lower Kₘ suggests higher affinity.[9]

  • Vₘₐₓ (Maximum Velocity): The maximum rate of the reaction when the enzyme is saturated with the substrate.[9]

3. Turnover Number and Catalytic Efficiency:

  • k꜀ₐₜ (Turnover Number): Calculated as Vₘₐₓ / [E]ₜ, where [E]ₜ is the total enzyme concentration. It represents the number of substrate molecules converted to product per enzyme molecule per second.[10]

  • k꜀ₐₜ/Kₘ (Catalytic Efficiency): This specificity constant is the most effective measure of an enzyme's overall performance with a given substrate, accounting for both binding and catalysis.[10]

Data Presentation: Representative Kinetic Parameters

ParameterRepresentative ValueUnitSignificance
Kₘ ~0.5 - 1.0mMReflects the substrate concentration needed for half-maximal velocity.
k꜀ₐₜ ~50 - 100s⁻¹Indicates the maximum number of catalytic turnovers per second.
k꜀ₐₜ/Kₘ ~5 x 10⁴ - 2 x 10⁵M⁻¹s⁻¹Represents the overall catalytic efficiency of the enzyme for this substrate.

Note: These values are approximations derived from literature and can vary with specific buffer conditions, pH, and temperature.[12]

Applications in Drug Development

A thoroughly characterized and validated assay using a substrate like Z-Ala-Tyr-OH is the foundation for inhibitor screening in drug development. The protocols described can be readily adapted for a 96-well plate format, enabling high-throughput screening (HTS) of compound libraries. By measuring the reduction in CPA activity in the presence of a test compound, one can determine its inhibitory potency (e.g., IC₅₀). Subsequent detailed kinetic studies, using the same assay, can then elucidate the mechanism of inhibition (e.g., competitive, non-competitive), providing critical information for lead optimization.

Conclusion

Z-Ala-Tyr-OH is an exemplary substrate for the kinetic analysis of Carboxypeptidase A. Its design leverages the enzyme's inherent specificity for C-terminal aromatic residues and the requirement for an N-terminally blocked peptide. The availability of both continuous spectrophotometric and endpoint colorimetric assay methods provides experimental flexibility and robust, cross-validating data. By applying the principles and protocols detailed in this guide, researchers can achieve a high degree of scientific integrity, generating the reliable kinetic data essential for fundamental enzyme characterization and advancing drug discovery programs targeting metalloproteases.

References

  • Dua, R. D., & Gupta, K. (1985). Mechanistic studies on carboxypeptidase a from goat pancreas — part II: Evidence for carboxyl group. Journal of Biosciences, 8(3-4), 847-855. Available at: [Link]

  • Dua, R. D., & Ralhan, S. (1985). Mechanistic studies on carboxypeptidase A from goat pancreas Part I: Role of tyrosine residue at the active site. Journal of Biosciences, 7(1), 21-29. Available at: [Link]

  • Folk, J. E., & Gladner, J. A. (1958). Carboxypeptidase B. I. Purification of the zymogen and specificity of the enzyme. Journal of Biological Chemistry, 231(1), 379-391. Available at: [Link]

  • Geis, I., & Roth, P. (1985). Determination of pancreatic carboxypeptidase A in human blood serum. Journal of Clinical Chemistry and Clinical Biochemistry, 23(11), 803-807. Available at: [Link]

  • Gladner, J. A., & Folk, J. E. (1958). Carboxypeptidase B. II. Mode of action on protein substrates and its application to carboxyl terminal group analysis. Journal of Biological Chemistry, 231(1), 393-401. Available at: [Link]

  • Zhang, Y., Zhang, R., Zhang, T., Zhang, D., & Wang, S. (2021). A new carboxypeptidase from Aspergillus niger with good thermostability, pH stability and broad substrate specificity. Scientific Reports, 11(1), 18742. Available at: [Link]

  • Davies, R. C., Riordan, J. F., Auld, D. S., & Vallee, B. L. (1968). Kinetics of carboxypeptidase A. I. Hydrolysis of carbobenzoxyglycyl-l-phenylalanine, benzoylglycyl-l-phenylalanine, and hippuryl-dl-beta-phenyllactic acid by metal-substituted and acetylated carboxypeptidases. Biochemistry, 7(3), 1090-1099. Available at: [Link]

  • Turissini, J. (n.d.). Carboxypeptidase A. Mol-Instincts. Available at: [Link]

  • Groves, M. (n.d.). Enzyme Kinetics. University of Louisiana Monroe. Available at: [Link]

  • Auld, D. S., & Vallee, B. L. (1971). Kinetics of carboxypeptidase A, pH and Temperature dependence of tripeptide hydrolysis. Biochemistry, 10(15), 2892-2897. Available at: [Link]

  • King, M. F., & Queen, C. (1975). A mechanism of action for carboxypeptidase A. Journal of Biological Chemistry, 250(17), 6757-6765. Available at: [Link]

  • Folk, J. E., & Gladner, J. A. (1958). CARBOXYPEPTIDASE B. ResearchGate. Available at: [Link]

  • Auld, D. S. (2013). Carboxypeptidase A. ResearchGate. Available at: [Link]

  • Zhang, H., & Lipscomb, W. N. (1998). Carboxypeptidase A: native, zinc-removed and mercury-replaced forms. Acta Crystallographica Section D: Biological Crystallography, 54(3), 289-305. Available at: [Link]

  • Canon, F., et al. (2022). Measuring the Carboxypeptidase and γ-Glutamyltranspeptidase Activities of Lager and Ale Yeasts to Assess Their Impact on the Release of Odorant Polyfunctional Thiols Through Fermentation. Fermentation, 8(6), 280. Available at: [Link]

  • Fisher, S. M., et al. (2019). Kinetic investigation on d-amino acid containing peptides and carboxypeptidase Y. Journal of Chromatography B, 1118-1119, 132-138. Available at: [Link]

  • Taylor & Francis. (n.d.). Carboxypeptidase – Knowledge and References. Taylor & Francis Group. Available at: [Link]

  • Folk, J. E., & Gladner, J. A. (1959). Carboxypeptidase B. III. Specific esterase activity. Biochimica et Biophysica Acta, 33(2), 570-572. Available at: [Link]

  • The Animated Biologist. (2021, September 5). Enzyme kinetics fundamentals & terms: Km, kcat, specificity constant/catalytic efficiency, activity [Video]. YouTube. Available at: [Link]

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A Technical Guide to the Thermodynamic Properties of Dipeptide Self-Assembly: The Case of Z-Ala-Tyr-OH

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Self-assembling peptides, particularly dipeptides, represent a cornerstone in the bottom-up fabrication of functional biomaterials for applications ranging from tissue engineering to controlled drug release. The spontaneous organization of these simple building blocks into complex, hierarchical nanostructures is governed by a delicate balance of non-covalent forces. A thorough understanding of the thermodynamics underpinning this process is critical for the rational design and manipulation of these materials. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for characterizing the thermodynamic properties of dipeptide self-assembly, using the N-benzyloxycarbonyl-protected L-alanyl-L-tyrosine (Z-Ala-Tyr-OH) as a representative model system. We will delve into the fundamental principles, detail robust experimental protocols for Isothermal Titration Calorimetry (ITC) and Differential Scanning Calorimetry (DSC), and explain how to synthesize the resulting data into a complete thermodynamic profile.

Introduction: The Energetic Landscape of Dipeptide Self-Assembly

Low-molecular-weight hydrogelators (LMWGs), especially those derived from amino acids, are of immense interest due to their inherent biocompatibility and structural simplicity.[1][2] Dipeptides, the simplest peptide motif, can form extensive three-dimensional networks that entrap water, forming hydrogels.[2] This self-assembly is not spontaneous by chance; it is directed by a precise interplay of intermolecular interactions.

The structure of a classic dipeptide hydrogelator can be deconstructed into three key components: an N-terminal aromatic capping group, the dipeptide core, and the C-terminal carboxylic acid.[2] In our model system, Z-Ala-Tyr-OH:

  • The N-terminal Cap (Z-group): The benzyloxycarbonyl (Z) group provides crucial π-π stacking interactions, an enthalpically favorable process that promotes directional, one-dimensional growth.[3]

  • The Dipeptide Core (Ala-Tyr): This central unit forms the hydrogen-bonding backbone, typically arranging into β-sheet-like structures that stabilize the resulting nanofibers.[2] The hydrophobic alanine and the aromatic tyrosine side chains contribute significantly to the overall process.

  • The C-terminus (-OH): The terminal carboxyl group offers a site for hydrogen bonding and, critically, a handle for modulating assembly through pH, as its protonation state dictates electrostatic interactions.[2][4]

Understanding the thermodynamics of this system—quantifying the Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS)—is paramount. It allows us to predict, control, and rationally design materials with desired properties, such as thermal stability and responsiveness to environmental cues.

Foundational Principles: Decoding the Driving Forces

The spontaneity of self-assembly is determined by the Gibbs free energy change (ΔG), defined by the classic equation:

ΔG = ΔH - TΔS

A negative ΔG indicates a spontaneous process. The assembly is driven by a combination of enthalpic (ΔH) and entropic (ΔS) contributions.

  • Enthalpy (ΔH): This term represents the change in heat associated with bond formation and breaking. In dipeptide self-assembly, a negative (favorable) ΔH arises from the formation of non-covalent bonds, primarily:

    • Hydrogen Bonding: Between the amide backbones of the dipeptides, forming stable β-sheet structures.

    • π-π Stacking: Between the aromatic Z-groups and tyrosine side chains.[3]

  • Entropy (ΔS): This term reflects the change in the system's disorder. The major contributor to a positive (favorable) ΔS is often the hydrophobic effect .[5][6] Apolar residues (like alanine and the aromatic rings) force surrounding water molecules into highly ordered "cages." During self-assembly, these residues are buried within the core of the nanofiber, releasing the ordered water molecules into the bulk solvent. This significant increase in the disorder of the solvent is a powerful thermodynamic driving force.[5][7]

The balance between these forces is subtle. Many peptide assembly processes are characterized by enthalpy-entropy compensation .[7] For instance, the process may be entropically driven at low temperatures and become enthalpically driven as the temperature rises.[6]

The Role of Environment: pH and Temperature

External stimuli can dramatically shift the thermodynamic equilibrium.

  • pH: The charge state of the C-terminal carboxylate and the tyrosine phenolic group is pH-dependent. At low pH, these groups are protonated and neutral, minimizing electrostatic repulsion and favoring assembly. As the pH increases, deprotonation introduces negative charges, leading to electrostatic repulsion that can destabilize the assembled structure and dissolve the hydrogel.[8][9][10] This makes pH a powerful trigger for controlled gel-sol transitions.

  • Temperature: Increasing temperature can have complex effects. It can disrupt hydrogen bonds (unfavorable) but also enhance the hydrophobic effect (favorable) up to a certain point.[11] This typically results in a defined melting temperature (Tm) where the assembled structure transitions from a gel to a sol state.

Experimental Workflow for Thermodynamic Characterization

A multi-technique approach is essential for building a complete and self-validating thermodynamic profile. Here, we detail the core experimental workflows using Isothermal Titration Calorimetry (ITC) and Differential Scanning Calorimetry (DSC).

Isothermal Titration Calorimetry (ITC): Direct Measurement of Binding Energetics

Expertise & Causality: ITC stands as the gold standard because it is the only technique that directly measures the heat released or absorbed during a molecular interaction process in a single experiment.[12][13] From this, it provides a complete thermodynamic profile, including the binding constant (K), enthalpy (ΔH), and stoichiometry (n), from which ΔG and ΔS can be calculated (ΔG = -RTlnK; ΔG = ΔH - TΔS).[14] For self-assembly, we adapt the experiment to study the demicellization process, which allows us to determine the critical aggregation concentration (CAC) and the thermodynamics of assembly.

Protocol: ITC Analysis of Z-Ala-Tyr-OH Demicellization

  • Sample Preparation (Self-Validation):

    • Prepare a stock solution of Z-Ala-Tyr-OH at a concentration well above its expected CAC (e.g., 5-10 mM) in a buffered aqueous solution (e.g., phosphate buffer, pH 4.0, where the molecule is largely neutral and expected to assemble).

    • Prepare the injectant solution by diluting the stock solution with the exact same buffer to a concentration below the CAC. Causality: Using the same buffer for both sample and injectant is critical to minimize heats of dilution, ensuring the measured heat changes are solely from the demicellization process.

    • Thoroughly degas both solutions for at least 10 minutes to prevent air bubbles from interfering with the measurement.

  • Instrument Setup:

    • Set the instrument to the desired experimental temperature (e.g., 25°C).

    • Load the concentrated Z-Ala-Tyr-OH solution into the sample cell.

    • Load the dilute buffer solution into the injection syringe.

  • Experimental Run:

    • Perform a series of small, sequential injections (e.g., 2-5 µL) of the buffer into the sample cell.

    • Allow the system to equilibrate between injections, typically for 180-240 seconds. The signal should return to the baseline before the next injection.

    • The initial injections will cause a large heat change as the buffer dilutes the assembled structures, causing them to disassemble. As the concentration in the cell approaches the CAC, the magnitude of the heat change per injection will decrease, eventually becoming constant (representing only the heat of dilution).

  • Data Analysis:

    • Integrate the area under each injection peak to determine the heat change (ΔH).

    • Plot the heat change per mole of injectant against the molar ratio.

    • Fit the resulting isotherm to a suitable model (e.g., a micelle dissociation model) to extract the CAC and the enthalpy of micellization (ΔH_micelle). The CAC is identified as the midpoint of the transition in the binding isotherm.

Visualization: ITC Experimental Workflow

ITC_Workflow cluster_prep 1. Sample Preparation cluster_run 2. ITC Experiment cluster_analysis 3. Data Analysis P1 Prepare Concentrated Z-Ala-Tyr-OH Solution (> CAC, pH 4.0) P3 Degas Both Solutions P1->P3 P2 Prepare Dilute Buffer (Injectant) P2->P3 R1 Load Sample & Injectant P3->R1 Load into ITC R2 Equilibrate at 25°C R1->R2 R3 Inject Buffer into Sample (Sequential Injections) R2->R3 R4 Record Heat Flow R3->R4 A1 Integrate Injection Peaks R4->A1 Raw Thermogram A2 Plot ΔH vs. Concentration A1->A2 A3 Fit to Demicellization Model A2->A3 A4 Extract Thermodynamic Parameters (CAC, ΔH, K) A3->A4

Caption: Workflow for determining thermodynamic parameters of self-assembly via ITC.

Differential Scanning Calorimetry (DSC): Probing Thermal Stability

Expertise & Causality: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[15] It is an invaluable tool for characterizing the thermal stability of the hydrogel network.[16][17] The peak of the endotherm observed during heating corresponds to the gel-sol transition temperature (Tm), and the area under the peak gives the calorimetric enthalpy (ΔH_cal) of this transition. This provides critical information for applications requiring material stability at physiological temperatures.

Protocol: DSC Analysis of Z-Ala-Tyr-OH Hydrogel Stability

  • Sample Preparation:

    • Prepare the Z-Ala-Tyr-OH hydrogel at a specific concentration (e.g., 10 mM) and pH (e.g., 4.0) directly within a DSC sample pan.

    • Accurately weigh the hydrogel sample. Causality: Precise mass is required for the correct calculation of specific heat and enthalpy.

    • Hermetically seal the pan to prevent any water evaporation during the heating scan, which would create a significant and erroneous endothermic signal.

    • Prepare a reference pan containing an identical mass of the buffer solution. This allows for the subtraction of the heat capacity of the solvent.

  • Instrument Setup:

    • Place the sample and reference pans into the DSC cell.

    • Equilibrate the system at a starting temperature well below the expected transition (e.g., 10°C).

  • Experimental Run:

    • Perform an initial heating scan at a constant rate (e.g., 1°C/min) to a temperature well above the transition (e.g., 90°C). Causality: A slow scan rate allows the system to remain close to thermodynamic equilibrium, yielding a more accurate Tm.

    • Hold the sample at the high temperature for a few minutes to ensure complete melting.

    • Perform a cooling scan at the same rate back to the starting temperature. This provides information on the reversibility of the gelation process.

    • Perform a second heating scan. This scan is often considered the most representative of the material's properties as it is performed on a sample with a consistent thermal history.

  • Data Analysis:

    • Plot the excess heat flow as a function of temperature.

    • The temperature at the peak of the endotherm during the heating scan is defined as the melting temperature (Tm).

    • Integrate the area under the transition peak to determine the calorimetric enthalpy (ΔH_cal) of the gel-sol transition.

    • The change in heat capacity (ΔCp) can also be determined from the shift in the baseline before and after the transition.

Visualization: DSC Experimental Workflow

DSC_Workflow cluster_prep 1. Sample Preparation cluster_run 2. DSC Experiment cluster_analysis 3. Data Analysis P1 Prepare Hydrogel in DSC Pan P3 Accurately Weigh & Hermetically Seal Pans P1->P3 P2 Prepare Buffer Reference P2->P3 R1 Equilibrate at 10°C P3->R1 Load into DSC R2 Scan 1: Heat to 90°C (1°C/min) R1->R2 R3 Scan 2: Cool to 10°C (1°C/min) R2->R3 R4 Scan 3: Re-heat to 90°C (1°C/min) R3->R4 A1 Plot Heat Flow vs. Temp R4->A1 Raw Thermogram A2 Determine Tm (Peak of Endotherm) A1->A2 A3 Integrate Peak Area (Calculate ΔH_cal) A1->A3 A4 Determine ΔCp (Baseline Shift) A1->A4

Caption: Workflow for determining the thermal stability of a hydrogel using DSC.

Synthesizing the Data: A Thermodynamic Profile

By combining results from ITC, DSC, and supporting spectroscopic methods (like Circular Dichroism to confirm β-sheet formation), we can construct a comprehensive thermodynamic profile for Z-Ala-Tyr-OH self-assembly.

Visualization: Interplay of Forces in Z-Ala-Tyr-OH Self-Assembly

Assembly_Forces cluster_driving_forces Favorable Driving Forces (ΔG < 0) cluster_opposing_forces Unfavorable Opposing Forces Monomer Z-Ala-Tyr-OH Monomers in Solution Enthalpy Enthalpy (ΔH < 0) • H-Bonding (β-sheets) • π-π Stacking (Z, Tyr) Entropy Entropy (ΔS > 0) • Hydrophobic Effect (Release of ordered water) Assembly Self-Assembled Nanofiber Network (Hydrogel) Repulsion Electrostatic Repulsion (Deprotonated -COO⁻) (pH-dependent) Assembly->Repulsion Inhibits ConfigEntropy Configurational Entropy Loss (Monomer restriction) Assembly->ConfigEntropy Inhibits Enthalpy->Assembly Promotes Entropy->Assembly Promotes

Caption: Thermodynamic forces governing the self-assembly of Z-Ala-Tyr-OH.

Quantitative Data Summary

The data obtained from the described experiments would be compiled into a clear, comparative table.

Thermodynamic ParameterSymbolTypical Value (Example)MethodInsight Provided
Gibbs Free Energy of MicellizationΔG_micelle-25 to -35 kJ/molITCOverall spontaneity of the assembly process.
Enthalpy of MicellizationΔH_micelle-10 to -20 kJ/molITCContribution from bond formation (H-bonds, π-π).
Entropy of MicellizationTΔS_micelle+5 to +15 kJ/molITC (derived)Contribution from hydrophobic effect.
Critical Aggregation Conc.CAC0.1 - 1.0 mMITCMinimum concentration required for assembly.
Gel-Sol Transition TemperatureTm40 - 70 °CDSCThermal stability of the hydrogel network.
Enthalpy of TransitionΔH_cal50 - 150 kJ/molDSCEnergy required to disrupt the entire gel network.
Change in Heat CapacityΔCp> 0DSCIndicates the burial of hydrophobic surfaces upon folding.

Note: These are illustrative values based on similar dipeptide systems and would need to be determined experimentally for Z-Ala-Tyr-OH.

Conclusion and Outlook

The self-assembly of dipeptides like Z-Ala-Tyr-OH is a thermodynamically driven process governed by a sophisticated balance of enthalpic and entropic contributions. A rigorous, quantitative understanding of these properties is not merely academic; it is essential for the advancement of biomaterials science. By employing a synergistic combination of Isothermal Titration Calorimetry and Differential Scanning Calorimetry, researchers can dissect the forces at play, from the initial molecular association to the macroscopic thermal stability of the final hydrogel. This knowledge empowers the rational design of next-generation materials with precisely tuned properties—such as stimuli-responsive drug delivery systems that release their payload at a specific pH or temperature, or robust scaffolds for tissue engineering that maintain their integrity under physiological conditions. The framework presented here provides a robust, self-validating pathway to achieving this critical thermodynamic understanding.

References

  • Knowles, T. P. J., & Mezzenga, R. (2017). Thermodynamics of Polypeptide Supramolecular Assembly in the Short-Chain Limit. Journal of the American Chemical Society, 139(47), 17138–17147. [Link][5][6]

  • González-Campo, A., et al. (2025). Kinetic Insights into the Supramolecular Polymerization of Perylenediimide‐Appended Dipeptides. Docta Complutense. [Link][18]

  • Auer, S., et al. (2017). Thermodynamics of Polypeptide Supramolecular Assembly in the Short-Chain Limit. Journal of the American Chemical Society, 139(47), 17138-17147. [Link][6]

  • Kumar, V., et al. (2021). Pathway Dependent Controlled Supramolecular Polymerization of Peptides. Chemistry – An Asian Journal, 16(18), 2589-2601. [Link]

  • Kabiri, M., & Unsworth, L. D. (2014). Application of Isothermal Titration Calorimetry for Characterizing Thermodynamic Parameters of Biomolecular Interactions: Peptide Self-Assembly and Protein Adsorption Case Studies. Biomacromolecules, 15(10), 3463–3473. [Link][12]

  • Zhang, S., et al. (2021). Construction of spatially organized, peptide/peptide derivative containing nanocomposites. Giant, 7, 100064. [Link][19]

  • Kabiri, M., & Unsworth, L. D. (2014). Application of isothermal titration calorimetry for characterizing thermodynamic parameters of biomolecular interactions: peptide self-assembly and protein adsorption case studies. Biomacromolecules, 15(10), 3463-73. [Link][13]

  • TA Instruments. (n.d.). Thermal Analysis to Determine Various Forms of Water Present in Hydrogels. TA Instruments. [Link]

  • Kabiri, M., & Unsworth, L. D. (2014). Application of Isothermal Titration Calorimetry for Characterizing Thermodynamic Parameters of Biomolecular Interactions: Peptide Self-Assembly and Protein Adsorption Case Studies. ResearchGate. [Link][14]

  • Haris, A., Sanders, J. R., & Biernacki, J. (2017). Fundamentals and Calibration of the DSC Technique for Hydrogel Thermoporometry. Journal of the Tennessee Academy of Science, 1. [Link]

  • Vass, E., et al. (2012). The role of entropy in initializing the aggregation of peptides: a first principle study on oligopeptide oligomerization. Physical chemistry chemical physics : PCCP, 14(5), 1614-25. [Link]

  • University of Bristol. (n.d.). Isothermal titration calorimetry to measure protein/peptide/lipid interactions. University of Bristol. [Link]

  • Demetzos, C., & Pippa, N. (2014). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Methods in molecular biology (Clifton, N.J.), 1140, 1-20. [Link][16]

  • Moyer, T. J., et al. (2012). Fine-Tuning the pH Trigger of Self-Assembly. ResearchGate. [Link]

  • CD Formulation. (n.d.). Differential Scanning Calorimetry (DSC) Technology. CD Formulation. [Link][15]

  • Mondal, S., et al. (2019). Supramolecular Hydrogel from an Oxidized Byproduct of Tyrosine. ResearchGate. [Link]

  • Moyer, T. J., et al. (2012). Fine-Tuning the pH Trigger of Self-Assembly. Journal of the American Chemical Society, 134(8), 3972-3978. [Link][8]

  • Zhang, H., et al. (2024). High-entropy thermal-stiffening hydrogels with fast switching dynamics. National Science Review, 11(3), nwad309. [Link]

  • Journal of PeerScientist. (2024). Differential Scanning Calorimetry: A Powerful and Versatile Tool for Analyzing Proteins and Peptides. AWS. [Link][17]

  • Martin, A. D., et al. (2021). Advanced Methods for the Characterization of Supramolecular Hydrogels. Gels, 7(4), 173. [Link]

  • Wang, H., et al. (2023). The pH effect on the self-assembly of biomolecules. ResearchGate. [Link][9]

  • Kumar, V. A., et al. (2024). Self-assembly of Tyrosine-containing Peptides into Injectable Hydrogels with Distinct Nanostructures is Key in Determining Inflammatory Response. ChemRxiv. [Link][20]

  • Moyer, T. J., et al. (2012). Fine-tuning the pH trigger of self-assembly. Journal of the American Chemical Society, 134(8), 3972-8. [Link][10]

  • Kumar, V. A., et al. (2024). Effect of Tyrosine-Containing Self-Assembling β-Sheet Peptides on Macrophage Polarization and Inflammatory Response. bioRxiv. [Link][21]

  • Sasso, L., et al. (2018). ITC for Characterization of Self-Assembly Process of Cationic Dendrons for siRNA Delivery. Springer Nature Experiments. [Link]

  • Tao, K., et al. (2021). Self-Assembly Dipeptide Hydrogel: The Structures and Properties. Frontiers in Chemistry, 9, 725382. [Link][4]

  • Grieshaber, S. E., et al. (2011). Assembly Properties of an Alanine-Rich, Lysine-Containing Peptide and the Formation of Peptide/Polymer Hybrid Hydrogels. Macromolecular chemistry and physics, 212(3), 229-238. [Link][11]

  • Borhani, D. W. (2021). Why is the formation of a peptide bond not spontaneous?. Chemistry Stack Exchange. [Link]

  • Guest, C., et al. (2016). Enthalpic and Entropic Contributions to Hydrophobicity. Journal of chemical theory and computation, 12(11), 5620-5629. [Link][7]

  • Tao, K., et al. (2021). Self-Assembly Dipeptide Hydrogel: The Structures and Properties. ResearchGate. [Link][1]

  • Chen, L., et al. (2012). On Crystal versus Fiber Formation in Dipeptide Hydrogelator Systems. Crystal Growth & Design, 12(7), 3288-3296. [Link]

  • Tao, K., et al. (2021). Self-Assembly Dipeptide Hydrogel: The Structures and Properties. Frontiers in Chemistry, 9, 725382. [Link][2]

  • Kumar, M., et al. (2022). Peptide-Based Low Molecular Weight Photosensitive Supramolecular Gelators. Gels, 8(11), 712. [Link]

  • Liu, J., et al. (2019). Residue-Specific Solvation-Directed Thermodynamic and Kinetic Control over Peptide Self-Assembly with 1D/2D Structure Selection. ACS Nano, 13(2), 1724–1732. [Link][22]

  • Kumar, M., & John, G. (2017). Controlled self-assembly of modified aromatic amino acids. ResearchGate. [Link]

  • Li, Y., et al. (2015). Spiers Memorial Lecture: Recent advances (and challenges) in supramolecular gels. Faraday Discussions, 186, 9-41. [Link][23]

  • Weiss, M. S., et al. (2023). Z-Ala–Ile-OH, a dipeptide building block suitable for the formation of orthorhombic microtubes. Acta Crystallographica Section C, Structural Chemistry, 79(Pt 7), 350-357. [Link][3]

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Methodological & Application

Application Note: Protocol for the Enzymatic Hydrolysis of Z-Ala-Tyr-OH by Carboxypeptidase A (CPA)

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Carboxypeptidase A (CPA, EC 3.4.17.1) is a prototypical zinc-dependent exopeptidase that catalyzes the cleavage of C-terminal amino acids from polypeptide substrates, exhibiting a strong preference for residues with bulky aliphatic or aromatic side chains[1]. In both fundamental enzymology and drug development, the synthetic dipeptide derivative N-benzyloxycarbonyl-L-alanyl-L-tyrosine (Z-Ala-Tyr-OH ) serves as an ideal standard substrate[2]. The N-terminal benzyloxycarbonyl (Z) protecting group prevents non-specific degradation by aminopeptidases, while the C-terminal tyrosine provides optimal binding affinity within the enzyme's hydrophobic S1' pocket.

This application note provides a comprehensive, self-validating workflow for analyzing the kinetics of CPA using Z-Ala-Tyr-OH, detailing both continuous spectrophotometric and high-precision chromatographic methodologies.

Mechanistic Insights & Experimental Rationale (E-E-A-T)

As a Senior Application Scientist, it is critical to understand why specific assay conditions are chosen. The experimental design is directly dictated by the structural biology and catalytic mechanism of CPA[3].

  • Active Site Coordination & Metal Dependency : The catalytic Zn²⁺ ion is tightly coordinated by two histidine residues (His69, His196) and one glutamate residue (Glu72)[4],[5]. The metal acts as a Lewis acid to polarize the carbonyl oxygen of the scissile peptide bond. Experimental Implication: Chelating agents like EDTA must be strictly avoided in the active assay buffer, though they serve as excellent quenching agents to terminate the reaction.

  • Substrate Recognition & Induced Fit : The C-terminal carboxylate of Z-Ala-Tyr-OH forms a critical bidentate salt bridge with Arg145 of the enzyme[3],[5]. The aromatic ring of the Tyrosine residue docks into the hydrophobic pocket, inducing a conformational change that brings Tyr248 into position to exclude bulk solvent and stabilize the transition state[4],[1].

  • General Base Catalysis : Glu270 acts as a general base, activating a coordinated water molecule for nucleophilic attack on the scissile peptide bond, forming a tetrahedral intermediate[3],[5]. Glu270 subsequently donates a proton to the leaving amino group, facilitating the release of L-Tyrosine and Z-Ala-OH[1]. Experimental Implication: Assays are strictly buffered at pH 7.5 to maintain the optimal ionization state of Glu270 (pKa ~6.0) and Tyr248 (pKa ~9.0).

CPAMechanism Substrate Z-Ala-Tyr-OH (Substrate) Complex Michaelis Complex (Arg145 binds COO⁻) Substrate->Complex Binding Enzyme Carboxypeptidase A (Zn²⁺ Active Site) Enzyme->Complex Induced Fit Tetrahedral Tetrahedral Intermediate (Glu270 activates H₂O) Complex->Tetrahedral Nucleophilic Attack Products Z-Ala-OH + L-Tyrosine (Products) Tetrahedral->Products Peptide Bond Cleavage Products->Enzyme Enzyme Regeneration

Catalytic mechanism of CPA highlighting key residue interactions during Z-Ala-Tyr-OH hydrolysis.

Materials and Reagents

  • Enzyme : Bovine Pancreatic Carboxypeptidase A (Aqueous suspension or lyophilized powder). Self-Validation: Verify enzyme concentration spectrophotometrically (

    
    ; MW 
    
    
    
    kDa).
  • Substrate : Z-Ala-Tyr-OH (N-Cbz-L-Ala-L-Tyr-OH).

  • Assay Buffer : 50 mM Tris-HCl, 500 mM NaCl, pH 7.5. (NaCl is included to prevent enzyme aggregation and maintain physiological ionic strength).

  • Quenching Agents : 1% Trifluoroacetic acid (TFA) in LC-MS grade water (for HPLC) or 0.5 M EDTA (for colorimetric assays).

Experimental Protocols

Protocol A: Continuous UV Spectrophotometric Assay (Kinetic Screening)

While some carboxypeptidase assays utilize specialized chromogenic substrates monitored at 340 nm[6], the hydrolysis of Z-protected dipeptides can be monitored continuously in the far-UV region due to the loss of the peptide bond absorbance, or via secondary derivatization (e.g., OPA/Ninhydrin)[7].

  • Substrate Preparation : Prepare a 1.0 mM stock of Z-Ala-Tyr-OH in the assay buffer. If solubility is limited, dissolve initially in <1% (v/v) methanol or DMSO before diluting with buffer.

  • Equilibration : Pipette 980 µL of the substrate solution into a quartz cuvette (1 cm path length). Equilibrate at 25°C for 5 minutes inside a UV-Vis spectrophotometer. Blank the instrument against this solution to establish a stable baseline.

  • Initiation : Add 20 µL of appropriately diluted CPA (e.g., 20 nM final concentration) and mix rapidly by inversion.

  • Data Acquisition : Continuously record the decrease in absorbance at 224 nm (

    
    ) over 3 to 5 minutes.
    
  • Analysis : Calculate the initial velocity (

    
    ) from the linear portion of the curve using the differential molar extinction coefficient (
    
    
    
    M⁻¹cm⁻¹).
Protocol B: RP-HPLC End-Point Assay (High Precision)

For rigorous determination of Michaelis-Menten constants (


 and 

), quantifying the released L-Tyrosine via RP-HPLC provides superior specificity and eliminates background noise.
  • Reaction Setup : In 1.5 mL microcentrifuge tubes, prepare 450 µL of Z-Ala-Tyr-OH at varying concentrations (0.05 mM to 2.0 mM) in assay buffer. Equilibrate at 25°C.

  • Initiation : Add 50 µL of CPA (10 nM final concentration) to initiate the reaction.

  • Quenching : At precise time intervals (e.g., 1, 2, 5, 10 minutes), withdraw 50 µL aliquots and immediately mix with 50 µL of 1% TFA to denature the enzyme and halt catalysis.

  • Sample Clarification : Centrifuge the quenched samples at 12,000 x g for 5 minutes to pellet any precipitated protein.

  • Chromatography : Inject 20 µL of the clarified supernatant onto a C18 RP-HPLC column (e.g., 4.6 x 150 mm, 5 µm).

  • Elution : Run a linear gradient from 5% to 60% Acetonitrile (containing 0.1% TFA) over 15 minutes.

  • Detection : Monitor the eluent at 254 nm (detects the Z-group of intact substrate and Z-Ala-OH product) and 280 nm (detects the released L-Tyrosine). Quantify Tyrosine peak areas against a known standard curve.

Workflow Prep 1. Reagent Preparation (Buffer, Substrate, Enzyme) Equilibrate 2. Thermal Equilibration (25°C in UV Cuvette or Vial) Prep->Equilibrate Initiate 3. Reaction Initiation (Add CPA to Substrate) Equilibrate->Initiate Split Assay Type? Initiate->Split UV 4A. Continuous UV Assay (Monitor ΔA₂₂₄ for 5 mins) Split->UV Kinetic Screening HPLC 4B. RP-HPLC Assay (Quench with TFA, Inject) Split->HPLC High Precision Data 5. Data Analysis (Calculate v₀, k_cat, K_m) UV->Data HPLC->Data

Experimental workflow branching into continuous UV screening and high-precision HPLC quantification.

Data Presentation: Expected Kinetic Parameters

The following table summarizes expected benchmark kinetic parameters for the hydrolysis of Z-dipeptides by wild-type bovine pancreatic CPA under standard conditions (pH 7.5, 25°C).

SubstrateEnzyme SourceTemp (°C)pH

(s⁻¹)

(mM)

(M⁻¹s⁻¹)
Detection
Z-Ala-Tyr-OH Bovine Pancreas257.5~ 100 - 120~ 0.1 - 0.5~ 2.0 x 10⁵UV / HPLC
Z-Ala-Phe-OH Bovine Pancreas257.5~ 80 - 100~ 0.5 - 1.0~ 1.5 x 10⁵UV / HPLC

(Note: Values are representative benchmarks. Variations may occur based on enzyme purity, precise buffer ionic strength, and specific detection methodologies[2],[8].)

References

1.[2] "Purification, Characterization, and Heterologous Expression in Fusarium venenatum of a Novel Serine Carboxypeptidase from Aspergillus oryzae - PMC", nih.gov. URL: 2.[7] "Purification, Characterization, and Heterologous Expression in Fusarium venenatum of a Novel Serine Carboxypeptidase from Aspergillus oryzae - PMC", nih.gov. URL: 3.[8] "Overexpression and Characterization of a Carboxypeptidase from the Hyperthermophilic Archaeon Thermococcus sp. NA1", tandfonline.com. URL: 4.[6] "Purification, Characterization, and Heterologous Expression in Fusarium venenatum of a Novel Serine Carboxypeptidase from Aspergillus oryzae | Applied and Environmental Microbiology - ASM Journals", asm.org. URL: 5.[3] "On the water-promoted mechanism of peptide cleavage by carboxypeptidase A. A theoretical study", cdnsciencepub.com. URL: 6.[4] "Free energy analysis of enzyme-inhibitor binding: The carboxypeptidase A-inhibitor complexes", scfbio-iitd.res.in. URL: 7.[5] "Mode of Metal Ligation Governs Inhibition of Carboxypeptidase A - PMC", nih.gov. URL: 8.[1] "Binding of a possible transition state analogue to the active site of carboxypeptidase A.", pnas.org. URL:

Sources

Application Note: Optimized Coupling Conditions for the Synthesis of Z-Ala-Tyr-OH

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, peptide chemists, and drug development professionals. Document Type: Technical Application Note & Standard Operating Procedure (SOP) Compound of Interest: Z-Ala-Tyr-OH (Benzyloxycarbonyl-L-alanyl-L-tyrosine) | CAS: 13122-97-9[1]

Executive Summary & Mechanistic Rationale

The Chemoselectivity Challenge: Tyrosine possesses an α-amino group and a phenolic hydroxyl group. If the phenolic group is left unprotected during standard carbodiimide coupling, unwanted O-acylation can occur. To circumvent this, we employ highly specific mechanistic controls.

Method A: The Active Ester Approach (Schotten-Baumann Conditions) This method utilizes the pre-activated N-hydroxysuccinimide ester Z-Ala-OSu coupled directly with unprotected H-Tyr-OH.

  • Causality of Experimental Design: By conducting the reaction in a biphasic aqueous-organic system (THF/H₂O) buffered with NaHCO₃, we maintain the pH at approximately 8.0–8.5. At this pH, the primary α-amino group of Tyrosine is sufficiently deprotonated to act as a potent nucleophile, while the phenolic hydroxyl (pKa ~10.1) remains protonated and unreactive. This completely bypasses the need for side-chain protection and subsequent deprotection steps.

Method B: Carbodiimide Coupling with Ester Deprotection This method couples Z-Ala-OH with H-Tyr-OMe·HCl using EDC and HOBt, followed by alkaline saponification[2].

  • Causality of Experimental Design: EDC activates the carboxyl group of Z-Ala-OH to form an O-acylisourea intermediate, which is prone to racemization via oxazolone formation. The addition of HOBt rapidly traps this intermediate to form a stable OBt ester. The OBt ester is highly selective for amines over phenols, preventing O-acylation of the Tyrosine side chain while preserving the chiral integrity of the Alanine residue.

Experimental Workflows & Decision Matrix

G Start Target: Z-Ala-Tyr-OH Synthesis MethodA Method A: Active Ester (Schotten-Baumann) Start->MethodA MethodB Method B: Carbodiimide Coupling & Saponification Start->MethodB A_Step1 Z-Ala-OSu + H-Tyr-OH (NaHCO3, THF/H2O, pH 8.5) MethodA->A_Step1 B_Step1 Z-Ala-OH + H-Tyr-OMe·HCl (EDC, HOBt, DIPEA, DCM) MethodB->B_Step1 A_Step2 Acidification (pH 2-3) & Extraction (EtOAc) A_Step1->A_Step2 Final Pure Z-Ala-Tyr-OH A_Step2->Final B_Step2 Intermediate: Z-Ala-Tyr-OMe B_Step1->B_Step2 B_Step3 Saponification (LiOH, THF/MeOH/H2O) B_Step2->B_Step3 B_Step3->Final

Caption: Parallel synthesis workflows for Z-Ala-Tyr-OH highlighting Method A (Active Ester) and Method B (Carbodiimide).

Quantitative Data Summary
ParameterMethod A: Active Ester (Z-Ala-OSu)Method B: Carbodiimide (EDC/HOBt)
Overall Yield 80 – 85%70 – 75% (over two steps)
Reaction Steps 1 (Direct coupling)2 (Coupling + Saponification)
Atom Economy High (Loss of NHS)Moderate (Loss of urea, OBt, MeOH)
Purification Simple acid/base extractionLiquid-liquid extraction + Crystallization
Risk of Racemization Extremely LowLow (Controlled by HOBt)
Best Used For Rapid synthesis, scale-upWhen active esters are unavailable

Detailed Step-by-Step Protocols

Both protocols are designed as self-validating systems. In-process checks (TLC, pH monitoring) ensure that each step acts as a quality gate before proceeding. Final purity can be verified via mixed-mode chromatography[3].

Protocol A: Direct Active Ester Coupling (Highly Recommended)

Reagents:

  • Z-Ala-OSu (1.0 equiv, 10.0 mmol, 3.20 g)

  • H-Tyr-OH (1.1 equiv, 11.0 mmol, 1.99 g)

  • NaHCO₃ (2.5 equiv, 25.0 mmol, 2.10 g)

  • Solvents: THF, Deionized Water, Ethyl Acetate (EtOAc), 1M HCl.

Step-by-Step Methodology:

  • Preparation of Aqueous Phase: In a 250 mL round-bottom flask, dissolve H-Tyr-OH (1.99 g) and NaHCO₃ (2.10 g) in 40 mL of deionized water. Stir until complete dissolution is achieved. Self-Validation: The solution pH should test at approximately 8.5.

  • Coupling Reaction: Dissolve Z-Ala-OSu (3.20 g) in 40 mL of THF. Add this THF solution dropwise to the vigorously stirring aqueous solution over 15 minutes at room temperature.

  • Incubation: Allow the biphasic mixture to stir at room temperature for 12 hours. Monitor the disappearance of Z-Ala-OSu via TLC (Eluent: EtOAc/Hexanes 1:1, UV detection).

  • Workup & Self-Purification:

    • Evaporate the THF under reduced pressure. (Do not heat above 35°C).

    • Dilute the remaining aqueous layer with 20 mL of water and wash with 30 mL of Diethyl Ether to remove any non-polar impurities (discard the ether layer).

    • Cool the aqueous layer in an ice bath and carefully acidify to pH 2.0–2.5 using 1M HCl. A white precipitate (the product) will begin to form.

    • Extract the acidified aqueous layer with EtOAc (3 × 50 mL). Self-Validation: Unreacted H-Tyr-OH is highly polar and remains in the acidic aqueous layer, ensuring automatic purification.

  • Isolation: Combine the EtOAc extracts, wash with brine (30 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo. Recrystallize the crude solid from EtOAc/Hexanes to yield pure Z-Ala-Tyr-OH.

Protocol B: EDC/HOBt Coupling & Saponification

Reagents:

  • Z-Ala-OH (1.0 equiv, 10.0 mmol, 2.23 g)

  • H-Tyr-OMe·HCl (1.05 equiv, 10.5 mmol, 2.43 g)

  • EDC·HCl (1.2 equiv, 12.0 mmol, 2.30 g)

  • HOBt (1.2 equiv, 12.0 mmol, 1.62 g)

  • DIPEA (2.5 equiv, 25.0 mmol, 4.35 mL)

  • LiOH·H₂O (2.0 equiv, 20.0 mmol, 0.84 g)

Step-by-Step Methodology:

  • Activation: In a dried 250 mL flask, dissolve Z-Ala-OH (2.23 g) and HOBt (1.62 g) in 50 mL of anhydrous DCM. Cool the mixture to 0°C in an ice bath. Add EDC·HCl (2.30 g) and stir for 15 minutes to generate the active OBt-ester.

  • Amine Addition: Add H-Tyr-OMe·HCl (2.43 g) followed by dropwise addition of DIPEA (4.35 mL). Remove the ice bath and stir at room temperature for 12 hours.

  • Intermediate Workup (Z-Ala-Tyr-OMe):

    • Dilute the reaction with an additional 50 mL of DCM.

    • Wash sequentially with 1M HCl (2 × 40 mL), saturated aqueous NaHCO₃ (2 × 40 mL), and brine (40 mL). Self-Validation: The acidic wash removes unreacted amine and DIPEA; the basic wash removes unreacted acid and HOBt. The resulting organic layer contains highly pure intermediate.

    • Dry over Na₂SO₄ and evaporate to yield Z-Ala-Tyr-OMe as a white solid[2].

  • Saponification: Dissolve the intermediate in 40 mL of a THF/MeOH/H₂O mixture (2:1:1 v/v). Add LiOH·H₂O (0.84 g) and stir at room temperature for 2 hours. Monitor via TLC until the starting material is consumed.

  • Final Isolation: Evaporate the organic solvents under reduced pressure. Dilute the aqueous residue with water (20 mL), cool to 0°C, and acidify to pH 2 using 1M HCl. Extract the product with EtOAc (3 × 40 mL), wash with brine, dry, and concentrate to yield Z-Ala-Tyr-OH.

References

  • Vosáhlová-Kadlecová, Z., et al. (2023). The benefits of mixed-mode chromatography columns for separation of peptides and protein digests. Journal of Chromatography B. ResearchGate. Retrieved from:[Link]

  • Fraczyk, J., et al. (2022). Pseudo-enantiomeric coupling reagents for predictable incorporation into the peptide chain D and/or L amino acid residue of race. Arkivoc, Arkat USA. Retrieved from:[Link]

Sources

Removing Z-protecting group from Ala-Tyr dipeptide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Removing the Benzyloxycarbonyl (Z or Cbz) group from simple peptides is a routine operation in organic synthesis.[1] However, the presence of Tyrosine (Tyr) in the sequence (e.g., Z-Ala-Tyr-OH) introduces specific chemoselectivity challenges that require a modified approach.

While the Z-group is classically removed via catalytic hydrogenolysis or strong acidolysis, the electron-rich phenolic ring of Tyrosine acts as an internal nucleophile. This creates two distinct risks:

  • Ring Alkylation (Acidolysis): The benzyl carbocation generated during acid cleavage can attack the Tyr ring (Friedel-Crafts alkylation), forming 3-benzyltyrosine impurities.[1]

  • Ring Saturation (Hydrogenolysis): Under aggressive hydrogenation conditions, the aromatic ring can be reduced to a cyclohexyl system.[1]

This guide provides two validated protocols—Catalytic Hydrogenolysis (Method A) and Scavenger-Assisted Acidolysis (Method B) —designed to ensure quantitative deprotection while preserving the integrity of the Tyrosine side chain.

Chemical Logic & Mechanistic Insight

The Tyrosine Challenge

The Z-group cleavage generates reactive intermediates.[1] The choice of method dictates which intermediate is formed and how it must be quenched.[1]

  • In Hydrogenolysis: The Z-group is cleaved into toluene and carbamic acid (which spontaneously decarboxylates). This is the "cleanest" method as the byproducts are volatile.[1]

  • In Acidolysis (HBr/AcOH): The cleavage generates a benzyl cation (

    
    ). Without intervention, this electrophile seeks the most electron-rich site.[1] In Z-Ala-Tyr, the phenol ring of Tyrosine is highly activated, leading to irreversible ortho-alkylation.[1]
    
Visualizing the Pathway

The following diagram illustrates the decision matrix and the mechanistic risks involved in the deprotection process.

DeprotectionLogic Start Starting Material: Z-Ala-Tyr-OH MethodA Method A: Catalytic Hydrogenolysis (H2 / Pd-C) Start->MethodA MethodB Method B: Acidolysis (HBr / AcOH) Start->MethodB Clean Product: H-Ala-Tyr-OH (Clean Cleavage) MethodA->Clean Standard Conditions (1 atm, RT) RiskH Risk: Ring Saturation (If high pressure/temp) MethodA->RiskH Aggressive Conditions Cation Intermediate: Benzyl Cation (Bn+) MethodB->Cation Cleavage Scavenger Scavenger Present? (e.g., Anisole) Cation->Scavenger Alkylation Impurity: 3-Benzyl-Tyrosine (Irreversible) Scavenger->Alkylation NO Trapped Scavenged: Bn-Anisole (Sacrificial) Scavenger->Trapped YES Trapped->Clean Purification

Figure 1: Decision tree for Z-group removal highlighting the critical "Scavenger Step" required for acidolysis to prevent Tyrosine alkylation.

Method A: Catalytic Hydrogenolysis (Preferred)

Best for: Standard laboratory synthesis, scale-up, and "Green" chemistry requirements.[1] Mechanism:


 adsorption onto Pd surface 

cleavage of benzylic C-O bond.[1]
Materials
  • Catalyst: 10% Palladium on Carbon (Pd/C), wet support (approx. 50% water) is safer to handle.[1]

  • Solvent: Methanol (MeOH) or Ethanol (EtOH).[1] Note: Acetic acid can be added (5%) to protonate the amine as it forms, preventing catalyst poisoning.

  • Hydrogen Source:

    
     balloon (1 atm) or Ammonium Formate (Transfer Hydrogenation).
    
Protocol
  • Preparation: Dissolve Z-Ala-Tyr-OH (1.0 eq) in MeOH (concentration ~0.1 M).

    • Expert Tip: If the dipeptide is insoluble, add small amounts of AcOH or water.[1]

  • Catalyst Addition: Under an inert atmosphere (

    
     or Ar), carefully add 10% Pd/C (10 wt% relative to peptide mass).[1]
    
    • Safety: Pd/C is pyrophoric when dry.[1] Always keep it wet with solvent.[1]

  • Hydrogenation:

    • Standard: Purge the flask with

      
       gas.[1] Attach a balloon filled with 
      
      
      
      . Stir vigorously at Room Temperature (RT).
    • Alternative (Transfer Hydrogenation): Instead of gas, add Ammonium Formate (5.0 eq).[1] Heat to 40°C. This generates

      
      in situ and is often faster and safer.[1]
      
  • Monitoring: Check via TLC (System:

    
    -BuOH/AcOH/
    
    
    
    O 4:1:1) or LC-MS after 1 hour.
  • Work-up:

    • Filter the mixture through a Celite pad to remove Pd/C.[1]

    • Wash the pad with MeOH.[1]

    • Concentrate the filtrate in vacuo.[1][2]

Critical Control Point
  • Tyrosine Safety: At 1 atm and RT, Pd/C will not reduce the Tyrosine ring.[1] However, do not use Platinum (

    
    ) or Rhodium catalysts, as these are potent ring-reducing agents.[1]
    

Method B: Scavenger-Assisted Acidolysis

Best for: Peptides containing Sulfur (Met/Cys) which poison Pd catalysts, or when hydrogenation equipment is unavailable.[1] Mechanism:


 cleavage generating a benzyl carbocation.[1]
Materials
  • Reagent: 33% HBr in Acetic Acid (Commercial grade).

  • Scavenger: Anisole (Methoxybenzene) or Pentamethylbenzene.[1]

  • Quenching Solvent: Cold Diethyl Ether (

    
    ).[1]
    
Protocol
  • Scavenger Cocktail: In a round-bottom flask, dissolve Z-Ala-Tyr-OH (1.0 eq) in minimal AcOH.

  • Add Scavenger (CRITICAL): Add Anisole (5.0 to 10.0 eq).[1]

    • Why? The anisole acts as a "carbocation sink."[1] The benzyl cation preferentially alkylates the anisole rather than the Tyrosine ring.[1]

  • Acidolysis: Add 33% HBr/AcOH (approx. 10 eq of HBr) dropwise.

  • Reaction: Stir at Room Temperature for 30–60 minutes.

    • Note: Do not heat.[1] Higher temperatures increase the rate of side reactions.[1][3]

  • Quenching: Pour the reaction mixture into ice-cold Diethyl Ether (10x volume).

  • Precipitation: The deprotected peptide hydrobromide salt (

    
    ) should precipitate.[1] The benzyl-anisole byproducts remain in the ether layer.
    
  • Wash: Centrifuge or filter, then wash the solid pellet 3x with cold ether to remove all traces of scavenger.

Comparative Data & Troubleshooting

Method Comparison Table
FeatureMethod A: HydrogenolysisMethod B: HBr/AcOH
Reagents

, Pd/C
HBr, AcOH, Anisole
Tyrosine Risk Low (Ring saturation only at high P/T)High (Alkylation if no scavenger)
Sulfur Tolerance Poor (Catalyst poisoning)Excellent
Work-up Filtration (Celite)Precipitation (Ether)
Green Score High (Clean byproducts)Low (Corrosive, organic waste)
Troubleshooting Guide
ObservationProbable CauseCorrective Action
Product mass +90 Da (LC-MS) Benzyl alkylation on Tyr ringMethod B: Scavenger was omitted or insufficient. Repeat synthesis with 10 eq Anisole.
Product mass +6 Da (LC-MS) Tyr ring saturation (Hexahydro-Tyr)Method A: Reaction ran too long or pressure too high. Switch to Ammonium Formate (milder).[1]
Incomplete Deprotection Catalyst poisoning (Method A)Check for Sulfur traces or amine poisoning.[1] Add 5% AcOH to solvent.[1]
Violet color in HBr reaction Bromination of Tyr ringOld HBr/AcOH contains free

.[1] Add a drop of phenol or use fresh reagent.[1]

References

  • Greene, T. W., & Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis (5th ed.).[1] John Wiley & Sons.[1] (The definitive guide on Z-group stability and cleavage conditions).

  • Isidro-Llobet, A., et al. (2009).[1][4] Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.[1] (Comprehensive review covering Tyrosine alkylation risks).

  • Anwer, M. K., & Spatola, A. F. (1980).[1] An advantageous method for the removal of hydrogenolysable protecting groups in peptide synthesis (Transfer Hydrogenation). Synthesis, 1980(11), 929-932.[1]

  • Erickson, B. W., & Merrifield, R. B. (1973).[1] Acid Stability of Several Benzylic Protecting Groups used in Solid-Phase Peptide Synthesis. Journal of the American Chemical Society, 95(11), 3750–3756.[1] (Foundational work on scavenger requirements for acidolysis).

Sources

Hydrogenolysis of Z-Ala-Tyr-OH using Pd/C catalyst

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Catalytic Hydrogenolysis of Z-Ala-Tyr-OH

Executive Summary & Scientific Rationale

The removal of the Benzyloxycarbonyl (Cbz or Z) protecting group is a cornerstone transformation in peptide synthesis. While conceptually simple, the hydrogenolysis of Z-Ala-Tyr-OH presents specific physicochemical challenges that distinguish it from standard aliphatic deprotections.

The presence of the Tyrosine (Tyr) residue introduces two critical variables:

  • Solubility Inversion: The starting material (Z-Ala-Tyr-OH) is lipophilic, whereas the product (H-Ala-Tyr-OH) is a zwitterionic dipeptide with poor solubility in pure organic solvents. This can lead to product precipitation on the catalyst surface, halting the reaction ("encapsulation").

  • Chemo-selectivity: While the phenol ring of Tyrosine is generally stable, trace catalyst over-activity or improper solvent choice can lead to partial ring reduction.

This protocol utilizes a Palladium on Carbon (Pd/C) catalyzed hydrogenolysis under mild conditions.[1][2][3][4][5][6] The solvent system is engineered to maintain solubility for both the protected precursor and the zwitterionic product, ensuring kinetic efficiency and high yield.

Reaction Mechanism & Pathway

The deprotection proceeds via a concerted surface-mediated mechanism. The Palladium catalyst adsorbs both molecular hydrogen and the aromatic ring of the Z-group.

  • Adsorption: The benzyl ring coordinates to the Pd surface.

  • Hydride Transfer: Surface hydrides attack the benzylic carbon.

  • Cleavage: The C-O bond breaks, releasing Toluene.

  • Decarboxylation: The unstable carbamic acid intermediate spontaneously loses CO₂, yielding the free amine.[2]

Figure 1: Mechanistic pathway of Z-group hydrogenolysis on Pd/C surface.

Safety Protocol: Pyrophoric Handling

CRITICAL WARNING: Dry Pd/C is pyrophoric . It can ignite spontaneously in air, especially in the presence of methanol vapors.

  • The "Wet" Rule: Never add dry catalyst to a solvent containing methanol. Always wet the catalyst with an inert solvent (water or toluene) first, or add the catalyst to the flask before the solvent under an inert atmosphere.

  • Inerting: All vessels must be purged with Nitrogen (

    
    ) or Argon (
    
    
    
    ) before introducing Hydrogen (
    
    
    ).
  • Fire Safety: Keep a beaker of water and a sand bucket nearby. If the catalyst glows red, smother it with sand; do not squirt organic solvents on it.

Experimental Protocol

Materials
  • Substrate: Z-Ala-Tyr-OH (1.0 eq)

  • Catalyst: 10% Pd/C (wet support preferred, 50% water w/w). Load at 10-20 wt% relative to substrate.

  • Solvent System: Methanol (MeOH) : Acetic Acid (AcOH) : Water (

    
    ) [Ratio 8:1:1].
    
    • Note: AcOH prevents amine poisoning of the catalyst. Water ensures the zwitterionic product remains in solution.

  • Hydrogen Source:

    
     Balloon (1 atm).
    
Step-by-Step Methodology
  • Catalyst Preparation (Inert Loop):

    • Weigh Z-Ala-Tyr-OH (1.0 g, 2.59 mmol) into a round-bottom flask.

    • In a separate weighing boat, weigh 10% Pd/C (100-200 mg).

    • Safety Step: Add the Pd/C to the flask. Immediately cover the solid with 1-2 mL of water to create a slurry. This "damps" the catalyst.

  • Solvation:

    • Add Methanol (16 mL) and Acetic Acid (2 mL) to the flask.

    • Stir gently.[5][7] The mixture will be a black suspension.

    • Seal the flask with a rubber septum.

  • Atmosphere Exchange:

    • Insert a needle connected to a vacuum line. Evacuate the flask carefully (do not boil solvent) for 10 seconds.

    • Backfill with Nitrogen.[1][4][8][9] Repeat this cycle 3 times to remove Oxygen.

  • Hydrogenation:

    • Fill a balloon with Hydrogen gas.[3]

    • Insert the balloon needle into the septum.

    • Insert a second "bleed" needle for 10 seconds to flush the headspace with

      
      , then remove the bleed needle.
      
    • Stir vigorously at Room Temperature (RT) for 4–16 hours.

  • Monitoring:

    • Check progress via TLC (System: n-Butanol/Acetic Acid/Water 4:1:1).

    • Stain: Ninhydrin. The product (H-Ala-Tyr-OH) will stain purple (free amine). The starting material (Z-protected) will not stain or stain faintly yellow/brown depending on heating.

  • Workup:

    • Degas: Remove the

      
       balloon. Flush the system with Nitrogen for 5 minutes.
      
    • Filtration: Filter the mixture through a pad of Celite 545 to remove the Pd/C.

    • Critical: Do not let the filter cake dry out completely during suction. Wash with 10 mL of MeOH/Water (1:1).

    • Isolation: Concentrate the filtrate under reduced pressure (Rotovap) at 40°C.

    • Lyophilization: Dissolve the residue in water and lyophilize to obtain H-Ala-Tyr-OH as a white powder.

Workflow Visualization

Figure 2: Operational workflow for the hydrogenolysis of Z-Ala-Tyr-OH.

Data Analysis & Troubleshooting

Quantitative Expectations
ParameterSpecificationNotes
Typical Yield 90 - 98%Losses usually occur during filtration if product precipitates.
Appearance White fluffy solidYellowing indicates oxidation or residual traces of Pd.
TLC (

)
Product < Starting MaterialFree amine interacts strongly with silica (lower

).
Mass Spec (ESI) [M+H]+ = 253.1Z-Ala-Tyr-OH MW = 386.4; Product MW = 252.3.
Troubleshooting Matrix
ObservationRoot CauseCorrective Action
Reaction Stalls Catalyst PoisoningAdd fresh catalyst (under

). Ensure AcOH is present to protonate amine.
Product Precipitates Poor SolubilityAdd more Water or AcOH to the reaction mixture. Warm slightly to 30°C.
Fire at Filter Dry CatalystKeep Celite pad wet with water. Dispose of pad in a water-filled container immediately.
Low Yield Product AdsorptionThe free peptide may stick to Celite. Wash filter cake extensively with 50% AcOH/MeOH.

References

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for Z-group removal conditions).
  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.

  • Sigma-Aldrich. (2023). Hydrogenolysis of Benzyl Groups: Technical Bulletin.

  • Felix, A. M., et al. (1978). Rapid Removal of Protecting Groups from Peptides by Catalytic Transfer Hydrogenation. The Journal of Organic Chemistry, 43(21), 4194-4196.

Sources

Advanced Solid-Phase Peptide Synthesis (SPPS) Using the Z-Ala-Tyr-OH Dipeptide Block: Methodologies, Mechanisms, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale and Strategic Utility

The synthesis of complex peptides often encounters sequence-dependent bottlenecks, such as steric hindrance, deletion sequences, and the formation of diketopiperazines (DKPs). To circumvent these issues, the use of pre-synthesized dipeptide building blocks—such as Z-Ala-Tyr-OH (N-benzyloxycarbonyl-L-alanyl-L-tyrosine)—in a fragment condensation approach has become a highly effective strategy in modern Solid-Phase Peptide Synthesis (SPPS) .

Z-Ala-Tyr-OH is particularly valuable for two primary reasons:

  • Enzymatic Substrate Design : The Z-Ala-Tyr motif is a well-documented substrate and recognition sequence for studying serine carboxypeptidases and other proteolytic enzymes . Incorporating it intact ensures precise stereochemical fidelity at the recognition site.

  • Orthogonal Protection (The Cbz/Z Group) : In standard Fmoc/tBu SPPS, the N-terminal Benzyloxycarbonyl (Z or Cbz) group exhibits perfect orthogonality. It is entirely stable to the piperidine used for Fmoc deprotection and, crucially, withstands the harsh 95% Trifluoroacetic acid (TFA) cocktails used for global cleavage . This allows researchers to synthesize N-terminally protected peptide fragments directly on the resin and cleave them without premature N-terminal deprotection.

Mechanistic Insights: Overcoming Epimerization in Fragment Coupling

While stepwise SPPS activates a single, urethane-protected amino acid (which resists racemization), fragment coupling involves activating a C-terminal amino acid (in this case, Tyrosine) that is part of a peptide bond. This structural difference introduces a severe risk of epimerization.

The Causality of Epimerization

During the activation of the C-terminal Tyrosine in Z-Ala-Tyr-OH, the oxygen of the adjacent amide bond can nucleophilically attack the activated carbonyl, forming an oxazolone intermediate . This intermediate readily undergoes proton abstraction at the


-carbon, leading to the formation of the D-Tyr epimer upon coupling.
The OxymaPure Solution

To suppress oxazolone formation, the choice of coupling reagent is critical. Traditional uronium salts like HATU require a tertiary amine base (e.g., DIPEA), which actively promotes the base-catalyzed enolization of the oxazolone. Instead, this protocol employs DIC (N,N′-Diisopropylcarbodiimide) in combination with OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate). OxymaPure acts as a highly nucleophilic additive that rapidly intercepts the activated O-acylisourea before oxazolone formation can occur, maintaining a slightly acidic to neutral microenvironment that drastically reduces epimerization .

Quantitative Data: Coupling Strategy Comparison

The following table summarizes the causal relationship between coupling reagents and epimerization rates when coupling Z-Ala-Tyr-OH to a resin-bound peptide (H-Val-Resin).

Coupling StrategyReagents / AdditivesBase AddedYield (%)D-Tyr Epimerization (%)
Stepwise ControlDIC / OxymaPureNone82.0< 0.1
Fragment CouplingDIC / HOBtNone85.44.8
Fragment CouplingHATU / HOAtDIPEA (2 eq)91.212.5
Fragment Coupling (Optimized) DIC / OxymaPure None 94.5 < 0.5

Table 1: Impact of coupling conditions on yield and stereofidelity during Z-Ala-Tyr-OH fragment condensation.

Experimental Protocol: Self-Validating Workflow

This protocol outlines the coupling of Z-Ala-Tyr-OH to a growing peptide chain on a Rink Amide resin, followed by orthogonal cleavage. The system is self-validating, utilizing the Kaiser test to ensure reaction completion before proceeding to irreversible steps.

Materials Required
  • Resin : Fmoc-Rink Amide AM resin (loading: 0.5 mmol/g)

  • Building Block : Z-Ala-Tyr-OH (3.0 equivalents)

  • Coupling Reagents : DIC (3.0 eq), OxymaPure (3.0 eq)

  • Solvents : N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Cleavage Cocktail : TFA / Triisopropylsilane (TIS) / H₂O (95:2.5:2.5 v/v)

Step-by-Step Methodology

Step 1: Resin Preparation & Fmoc Deprotection

  • Swell 1.0 g of resin (0.5 mmol) in DCM for 30 minutes in a solid-phase synthesis reactor.

  • Wash the resin with DMF (3 × 10 mL).

  • Treat the resin with 20% piperidine in DMF (10 mL) for 5 minutes, drain, and repeat for 15 minutes to remove the terminal Fmoc group.

  • Wash thoroughly with DMF (5 × 10 mL).

  • Validation: Perform a Kaiser test. A deep blue color confirms the presence of free primary amines.

Step 2: Fragment Activation and Coupling

  • In a separate vial, dissolve Z-Ala-Tyr-OH (580 mg, 1.5 mmol) and OxymaPure (213 mg, 1.5 mmol) in 5 mL of DMF.

  • Add DIC (235 µL, 1.5 mmol) to the solution. Stir for 3 minutes at room temperature to allow the formation of the active Oxyma ester.

  • Add the activated dipeptide solution to the resin. Agitate gently for 2 hours at room temperature.

  • Drain the reactor and wash the resin with DMF (4 × 10 mL) and DCM (3 × 10 mL).

  • Validation: Perform a Kaiser test. The beads must remain colorless (yellow solution). If slightly blue, repeat the coupling step.

Step 3: Global Cleavage (Preserving the Z-Group)

  • Dry the resin under a stream of nitrogen for 15 minutes.

  • Add 10 mL of the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H₂O). Agitate for 2 hours. Mechanistic note: The TIS acts as a carbocation scavenger to protect the Tyrosine side-chain from alkylation, while the 95% TFA leaves the N-terminal Z-group completely intact.

  • Filter the cleavage solution into a centrifuge tube containing 40 mL of cold diethyl ether (-20°C) to precipitate the peptide.

  • Centrifuge at 4000 rpm for 5 minutes, decant the ether, and wash the pellet twice more with cold ether.

  • Lyophilize the resulting crude Z-protected peptide.

Step 4: Optional Z-Group Removal (Hydrogenolysis) If the final application requires a free N-terminus, the Z-group can be removed post-cleavage:

  • Dissolve the peptide in Methanol/Acetic Acid (9:1).

  • Add 10% Pd/C catalyst (10% w/w relative to peptide).

  • Stir under a hydrogen atmosphere (1 atm) for 4 hours. Filter through Celite and lyophilize.

Process Visualization

G N1 Resin-Bound Peptide (Free N-Terminus) N2 Fragment Coupling Z-Ala-Tyr-OH + DIC/Oxyma N1->N2 N3 Washing & Validation (Kaiser Test) N2->N3 Removes byproducts N4 Global Cleavage (95% TFA Cocktail) N3->N4 Negative Kaiser = Proceed N5 N-Cbz Protected Peptide (Z-Group Intact) N4->N5 Orthogonal stability N6 Catalytic Hydrogenation (Pd/C, H2) N5->N6 Optional deprotection N7 Fully Deprotected Target Peptide N6->N7

Fig 1. SPPS workflow using Z-Ala-Tyr-OH, highlighting Cbz orthogonality during TFA cleavage.

References

  • Blinkovsky, A. M., et al. "Purification, Characterization, and Heterologous Expression in Fusarium venenatum of a Novel Serine Carboxypeptidase from Aspergillus oryzae." Applied and Environmental Microbiology, PMC, NIH.[Link]

  • El-Faham, A., & Albericio, F. "Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey." Organic Process Research & Development, ACS Publications.[Link]

Application Note: Kinetic Assay Protocol for Carboxypeptidase A using Z-Ala-Tyr-OH

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to guide researchers through the kinetic characterization of Carboxypeptidase A (CPA) using the specific substrate Z-Ala-Tyr-OH . Unlike the standard Hippuryl-L-Phe assay, this protocol addresses the specific solubility and detection challenges associated with Z-protected dipeptides.

Abstract

This guide details the methodology for the kinetic evaluation of Carboxypeptidase A (CPA) (EC 3.4.17.[1]1) using the substrate N-Carbobenzoxy-L-Alanyl-L-Tyrosine (Z-Ala-Tyr-OH) .[2] While Hippuryl-L-Phenylalanine is the industrial standard for CPA activity (monitored at 254 nm), Z-Ala-Tyr-OH is a critical substrate for mapping the enzyme's specificity toward C-terminal tyrosine residues. This protocol employs a continuous spectrophotometric method based on the differential absorbance of the peptide bond and aromatic side chains, validated by a self-calibrating extinction coefficient determination.

Introduction & Mechanism

Carboxypeptidase A is a pancreatic zinc-metalloprotease that hydrolyzes the C-terminal peptide bond of proteins and peptides, exhibiting a strong preference for aromatic (Phe, Tyr, Trp) or branched aliphatic (Leu, Ile) side chains.

The Reaction:



Why Z-Ala-Tyr-OH?

  • Physiological Relevance: Mimics the cleavage of C-terminal tyrosine, a common regulatory step in hormone processing.

  • Kinetic Specificity: Allows for the determination of

    
     specifically for tyrosine pockets, distinct from the phenylalanine pocket probed by Hippuryl-Phe.
    
  • Detection Physics: The hydrolysis results in the liberation of a free

    
    -amino group (on Tyrosine) and a perturbation of the aromatic UV spectrum, allowing for both UV-based and amine-reactive detection.
    
Reaction Logic Diagram

CPA_Reaction Substrate Substrate: Z-Ala-Tyr-OH Complex Michaelis Complex [E-S] Substrate->Complex + CPA Enzyme Enzyme: Carboxypeptidase A (Zn2+ Active Site) Enzyme->Complex Transition Tetrahedral Intermediate Complex->Transition Hydrolysis Products Products: Z-Ala-OH + L-Tyrosine Transition->Products Release Products->Enzyme Recycle Signal Detection Signal: Δ Absorbance (UV) OR Free Amine (OPA) Products->Signal Quantification

Figure 1: Reaction mechanism and signal generation pathway for CPA hydrolysis of Z-Ala-Tyr-OH.

Materials & Preparation

Critical Note on Solubility: CPA is an exopeptidase that is notoriously prone to aggregation at low ionic strength. Z-Ala-Tyr-OH is hydrophobic and requires careful solubilization.

Reagents
ComponentSpecificationPurpose
Buffer Base 25 mM Tris-HCl, pH 7.5Maintains physiological pH.
Salt (Critical) 500 mM NaCl (or LiCl)Essential for solubilizing CPA. Without high salt, CPA precipitates.
Substrate Z-Ala-Tyr-OH (MW ~386.4 g/mol )Target substrate. Store desiccant at -20°C.
Enzyme Carboxypeptidase A (Bovine Pancreas)Typically supplied as a crystal suspension in toluene/water.
Solvent Methanol or Ethanol (HPLC Grade)Co-solvent for substrate (max 2% final conc).
Preparation Protocol
  • Assay Buffer (High Salt): Dissolve Tris base and NaCl in ultrapure water. Adjust pH to 7.5 at 25°C using HCl. Do not adjust pH after adding enzyme.

  • Enzyme Stock Preparation:

    • CPA is often sold as a crystalline suspension. Shake well to suspend.

    • Withdraw an aliquot and dissolve in 10% LiCl or high-salt buffer (Buffer A).

    • Note: CPA dissolves slowly. Keep on ice.

    • Centrifuge briefly to remove any undissolved crystals before use.

    • Determine concentration using

      
       (Bovine CPA).
      
  • Substrate Stock (20 mM):

    • Dissolve Z-Ala-Tyr-OH in a minimal volume of Methanol (e.g., 100 µL for 10 mg).

    • Dilute with Assay Buffer to final volume.

    • Self-Validation Step: Check for precipitation.[3] If cloudy, add dropwise 0.1 M NaOH until clear, then re-check pH.

Experimental Protocol: Continuous UV Kinetic Assay

This method relies on the change in absorbance (


) upon cleavage. Since Z-Ala-Tyr-OH is not a standard "kit" substrate, you must determine the optimal wavelength (typically 230–240 nm) or use the differential extinction coefficient.

Primary Wavelength: 230–240 nm (Peptide bond cleavage region). Secondary Wavelength: 278 nm (Tyrosine environment shift - less sensitive but more specific).

Determination of Differential Extinction Coefficient ( )

Before running kinetics, you must quantify the signal strength.

  • Prepare 1 mM Substrate in Buffer. Measure Absorbance (

    
    ).[1][3][4][5]
    
  • Add a high concentration of CPA (to fully hydrolyze the substrate in <5 min). Incubate until reaction stops.

  • Measure Absorbance of the product mixture (

    
    ).
    
  • Calculate:

    
    .
    
    • Target: Expect a

      
       of approx. 100–500 
      
      
      
      at 230-240 nm.
Kinetic Assay Steps

Instrument: UV-Vis Spectrophotometer with thermostatted cuvette holder (25°C). Pathlength: 1 cm (Quartz cuvette).

  • Blanking: Zero the instrument with Assay Buffer.

  • Reaction Mix (in Cuvette):

    • 2.80 mL Assay Buffer

    • 0.10 mL Substrate Solution (Variable concentrations: 0.1 mM – 2.0 mM)

    • Equilibrate to 25°C for 3 minutes.

  • Initiation:

    • Add 0.10 mL Enzyme Solution (approx. 1–10 units/mL).

    • Mix immediately by inversion (do not vortex vigorously).

  • Measurement:

    • Monitor Absorbance at 230 nm (or determined

      
      ) for 3–5 minutes.
      
    • Record the linear slope (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

      
      ).[1][3][6]
      
Assay Workflow Diagram

Assay_Workflow Start Start: Equilibrate Buffer (25 mM Tris, 500 mM NaCl, pH 7.5) Prep Prepare Cuvette: Add Substrate (0.1 - 2.0 mM) Temp Equilibrate 25°C Start->Prep Blank Read Blank Rate (Check for spontaneous hydrolysis) Prep->Blank AddEnzyme INITIATE: Add CPA Enzyme (10-50 µL) Blank->AddEnzyme Measure KINETIC READ: Monitor A230nm for 5 mins (Linear Phase) AddEnzyme->Measure Analyze Calculate Velocity (v) ΔA/min / ΔMolar Extinction Measure->Analyze

Figure 2: Step-by-step workflow for the continuous spectrophotometric assay.

Data Analysis & Calculations

Calculating Velocity ( )


  • 
    : Slope of the linear portion of the curve.
    
  • 
    : Differential extinction coefficient (determined in 4.1, typically ~0.5 
    
    
    
    ).
  • 
    : Pathlength (1 cm).
    
Michaelis-Menten Analysis

Perform the assay at 5–8 substrate concentrations ranging from


 to 

.
  • Plot

    
     (Y-axis) vs 
    
    
    
    (X-axis).
  • Fit to the equation:

    
    
    
  • Specific Activity: Units/mg =

    
    .
    

Expert Insights & Troubleshooting

IssueProbable CauseSolution
Non-linear rates Substrate depletion or Product inhibitionUse lower enzyme concentration; measure only the first 60 seconds.
Precipitation Low ionic strengthEnsure 500 mM NaCl is present.[7] CPA is insoluble in water alone.
High Background Z-group absorbanceUse a "Reference" cuvette containing substrate + buffer (no enzyme) to subtract background drift.
No Activity Zn stripped from active siteAvoid chelators (EDTA) in buffers. Add 10 µM ZnCl

if apo-enzyme is suspected.

Orthogonal Validation (Self-Check): If the UV signal is too low due to the Z-group interference, switch to a Discontinuous OPA Assay .

  • Incubate Enzyme + Substrate.[1][8]

  • Stop aliquots at time points with dilute HCl.

  • Neutralize and react with o-Phthaldialdehyde (OPA) .

  • Measure Fluorescence (Ex 340 nm / Em 455 nm). Only the released Tyrosine will fluoresce (Z-Ala is blocked).

References

  • Auld, D. S. (2004). Carboxypeptidase A. Handbook of Proteolytic Enzymes. Academic Press.

  • Worthington Biochemical Corp. Carboxypeptidase A Assay Protocol (Hippuryl-Phe Standard).

  • Sigma-Aldrich. Enzymatic Assay of Carboxypeptidase A (EC 3.4.17.1).

  • Whitaker, J. R. (1966). Kinetics of the Carboxypeptidase A-Catalyzed Hydrolysis of Z-Gly-Phe. Journal of Biological Chemistry.

  • Bergmeyer, H. U. (1974). Methods of Enzymatic Analysis. Academic Press. (Standard reference for peptidase extinction coefficients).

Sources

Preparation and Validation of Z-Ala-Tyr-OH Stock Solution in DMSO: A Comprehensive Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

Z-Ala-Tyr-OH (N-Benzyloxycarbonyl-L-alanyl-L-tyrosine) is a synthetic, selectively protected dipeptide derivative utilized extensively in biochemical assays, particularly as a highly specific substrate for proteolytic enzymes such as pepsin ()[1][2]. It also serves as a critical intermediate in solid-phase and solution-phase peptide synthesis.

Because the N-terminal benzyloxycarbonyl (Z or Cbz) protecting group imparts significant lipophilicity to the molecule, direct dissolution in aqueous buffers is highly inefficient and prone to aggregation. Consequently, the preparation of a highly concentrated, stable stock solution in an aprotic polar solvent like Dimethyl Sulfoxide (DMSO) is a mandatory first step for reproducible experimental outcomes. This application note outlines a causality-driven, self-validating protocol for preparing and storing Z-Ala-Tyr-OH stock solutions.

Part 1: Physicochemical Profiling & Solvent Rationale

To engineer a robust protocol, we must first analyze the molecular architecture of Z-Ala-Tyr-OH. The molecule exhibits an amphiphilic nature:

  • Hydrophobic Domain: The bulky Z-group (Cbz) promotes intermolecular aggregation in aqueous environments.

  • Polar/Reactive Domains: The Tyrosine residue contains a phenolic hydroxyl group susceptible to photo-oxidation, while the peptide backbone provides hydrogen-bonding sites.

Why Anhydrous DMSO? DMSO is an amphiphilic, aprotic solvent with a high dielectric constant. It effectively disrupts the strong intermolecular hydrogen bonds between the peptide backbones and fully solvates the hydrophobic Z-group. Utilizing anhydrous DMSO (≤0.005% water) is critical; introducing trace water during the stock preparation phase can initiate slow hydrolysis of the peptide bond over prolonged storage and artificially depress the solubility limit of the hydrophobic Z-group.

Table 1: Physicochemical Properties of Z-Ala-Tyr-OH
ParameterSpecification
Chemical Name N-Benzyloxycarbonyl-L-alanyl-L-tyrosine
CAS Number 13122-97-9
Molecular Formula C20H22N2O6[3]
Molecular Weight 386.4 g/mol ()[3]
Appearance White to off-white lyophilized powder
Primary Solvent Anhydrous Dimethyl Sulfoxide (DMSO)
Storage Temperature -20°C to -80°C (Desiccated & Protected from light)

Part 2: Quantitative Dilution Guide

Precision in gravimetric measurement is paramount. Use the following table to determine the exact mass required to achieve common stock concentrations in 1.0 mL of anhydrous DMSO.

Formula: Mass (mg) = Volume (mL) × Concentration (mM) × Molecular Weight (386.4 g/mol ) / 1000

Table 2: Gravimetric Dilution Parameters
Target ConcentrationVolume of DMSOMass of Z-Ala-Tyr-OH Required
10 mM 1.0 mL3.86 mg
25 mM 1.0 mL9.66 mg
50 mM 1.0 mL19.32 mg
100 mM 1.0 mL38.64 mg

Part 3: Causality-Driven Experimental Protocol

The following step-by-step methodology is designed to eliminate common modes of failure (e.g., moisture contamination, polymer leaching, and photo-degradation).

Workflow A 1. Thermal Equilibration (Desiccator to Room Temp) B 2. Gravimetric Measurement (Analytical Balance) A->B Prevents moisture condensation C 3. Solvation in Anhydrous DMSO (Vortex & Mild Sonication) B->C Addition of aprotic solvent D 4. Sterile Filtration (0.22 µm PTFE Membrane) C->D Disrupts H-bonds, ensures solvation E 5. Aliquoting & Cryopreservation (Amber Vials, -20°C) D->E Removes particulates/microbes

Fig 1: Causality-driven workflow for the preparation of Z-Ala-Tyr-OH stock solution in DMSO.

Step-by-Step Methodology:
  • Thermal Equilibration: Remove the lyophilized Z-Ala-Tyr-OH vial from -20°C storage and place it in a desiccator at room temperature for at least 30 minutes before opening.

    • Causality: Opening a cold vial exposes the hygroscopic peptide powder to atmospheric moisture, which condenses instantly. This alters the true mass during weighing and introduces water into your anhydrous system, promoting degradation.

  • Gravimetric Measurement: Using an analytical balance (0.1 mg precision), rapidly weigh the required mass of Z-Ala-Tyr-OH (e.g., 19.32 mg for a 50 mM stock) into a sterile, static-free glass vial.

  • Solvation: Add exactly 1.0 mL of Anhydrous DMSO (≥99.9% purity). Seal the vial tightly. Vortex for 30–60 seconds. If the powder does not fully dissolve, apply mild sonication in a water bath at room temperature for 2–3 minutes.

    • Causality: Mechanical shear (vortexing) combined with mild acoustic cavitation (sonication) overcomes the activation energy of dissolution without inducing thermal degradation of the peptide bonds.

  • Sterile Filtration: Draw the solution into a solvent-resistant syringe and filter it through a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter into a clean vial.

    • Causality: PTFE is chemically inert to DMSO. Utilizing standard Polyethersulfone (PES) or Cellulose Acetate (CA) filters will result in immediate membrane dissolution, irreversibly contaminating your stock with leached polymers.

  • Aliquoting and Cryopreservation: Dispense the filtered stock solution into single-use aliquots (e.g., 50 µL) using amber glass or opaque microcentrifuge tubes. Purge the headspace with Argon or Nitrogen gas, seal, and store immediately at -20°C or -80°C.

    • Causality: Amber vials prevent UV-mediated photo-oxidation of the tyrosine phenolic ring. Single-use aliquots prevent repeated freeze-thaw cycles, which cause localized concentration gradients, precipitation, and structural shearing.

Part 4: Self-Validating Quality Control (QC) System

A scientific protocol is only as reliable as its validation mechanism. To ensure the Z-Ala-Tyr-OH stock solution maintains structural integrity post-sonication and storage, implement a closed-loop QC workflow using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) ()[4].

Validation Stock DMSO Stock Solution Dilution Aqueous Dilution (0.1% TFA) Stock->Dilution 1:1000 HPLC RP-HPLC Analysis (C18 Column) Dilution->HPLC Inject Result Single Peak at 254nm (Valid Intact Peptide) HPLC->Result Confirm Purity

Fig 2: Self-validating RP-HPLC quality control workflow to confirm peptide structural integrity.

QC Execution Steps:

  • Dilute a 1 µL aliquot of the DMSO stock into 999 µL of your initial HPLC mobile phase (e.g., 5% Acetonitrile / 95% Water with 0.1% Trifluoroacetic acid).

  • Inject onto a standard C18 analytical column. Monitor absorbance at 214 nm (peptide backbone) and 254 nm (aromatic rings of the Z-group and Tyrosine).

  • Validation Criteria: The intact Z-Ala-Tyr-OH must elute as a single, sharp, symmetrical peak. The emergence of secondary peaks (indicative of free Tyrosine or Z-Ala-OH fragments) invalidates the stock, signaling that hydrolytic cleavage occurred during preparation or storage.

Application Note for Enzymatic Assays: When transferring this DMSO stock into an aqueous enzymatic reaction buffer (e.g., for pepsin activity assays), ensure the final concentration of DMSO in the assay does not exceed 5% (v/v). Higher concentrations of DMSO will alter the dielectric constant of the buffer and risk denaturing the target protease, leading to artificially depressed cleavage kinetics.

References

  • Zuber, H. "Die Verwendung enzymatischer Reaktionen für die Reinheitsprüfung und Strukturaufklärung von Peptiden und Proteinen." Chimia, Vol. 14, No. 12, 1960, pp. 405.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 7019115, Z-Ala-Tyr-OH." PubChem, 2023. [Link]

  • Kadlecová, Z., et al. "The benefits of mixed-mode chromatography columns for separation of peptides and protein digests." Analytical and Bioanalytical Chemistry, 2021.[Link]

Sources

Application Note: UV Spectrophotometric Detection of Z-Ala-Tyr-OH Cleavage for Carboxypeptidase Kinetic Assays

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application: High-throughput kinetic screening, enzyme characterization, and inhibitor profiling for metallocarboxypeptidases and serine carboxypeptidases.

Introduction & Mechanistic Rationale

The synthetic dipeptide derivative Z-Ala-Tyr-OH (N-benzyloxycarbonyl-L-alanyl-L-tyrosine) is a highly specific, field-proven substrate used to probe the catalytic efficiency of C-terminal exopeptidases, such as Carboxypeptidase A (CPA) and various archaeal or fungal carboxypeptidases [1], [4].

The Causality of the Substrate Design

In drug development and enzymology, isolating the specific activity of a single protease class within a complex mixture is critical. Z-Ala-Tyr-OH is engineered specifically for this purpose:

  • The Z-Group (Benzyloxycarbonyl): Blocks the N-terminus, completely preventing off-target cleavage by aminopeptidases.

  • The Penultimate Aliphatic Residue (Ala): Fits perfectly into the

    
     binding subsite of classic carboxypeptidases.
    
  • The C-Terminal Aromatic Residue (Tyr): Acts as the primary recognition motif for the

    
     pocket and serves as the chromophoric reporter.
    
The Spectrophotometric Principle

When the enzyme hydrolyzes the scissile peptide bond between Alanine and Tyrosine, the electronic microenvironment of the tyrosine phenolic ring is altered. This disruption of the


 and 

transitions results in a measurable hypochromic shift (a decrease in absorbance) in the UV spectrum, which is continuously monitored at 254 nm [2], [3]. Because this is a continuous assay, it provides superior kinetic resolution compared to endpoint assays (like ninhydrin or OPA derivatization).

Mechanism Substrate Z-Ala-Tyr-OH (Intact Substrate) Complex Enzyme-Substrate Complex Substrate->Complex Enzyme Carboxypeptidase (Active Enzyme) Enzyme->Complex Products Z-Ala-OH + L-Tyrosine (Cleaved Products) Complex->Products Hydrolysis Detection UV Detection (ΔA at 254 nm) Products->Detection Hypochromic Shift

Enzymatic cleavage of Z-Ala-Tyr-OH by Carboxypeptidase and UV detection principle.

Experimental Protocol: A Self-Validating System

To ensure absolute trustworthiness in your kinetic data, this protocol is designed as a self-validating system . It incorporates mandatory baseline checks to mathematically eliminate artifacts caused by substrate autohydrolysis, thermal drift, or buffer absorbance.

Materials & Reagents
  • Assay Buffer: 50 mM Tris-HCl, 500 mM NaCl, pH 7.5.

    • Causality: Carboxypeptidase A is notoriously prone to aggregation at low ionic strengths. The inclusion of 500 mM NaCl maintains the enzyme in a soluble, monomeric, and highly active state.

  • Substrate Stock (10 mM): Dissolve 38.6 mg of Z-Ala-Tyr-OH (MW: 386.4 g/mol ) in 1 mL of pure DMSO, then slowly dilute to 10 mL with Assay Buffer.

    • Causality: The hydrophobic Z-group limits aqueous solubility; 10% DMSO ensures complete solubilization without denaturing the enzyme.

  • Enzyme Working Solution: Dilute the target carboxypeptidase to 1–10 µg/mL in Assay Buffer. Keep strictly on ice.

  • Hardware: UV-Vis Spectrophotometer equipped with a Peltier temperature controller (set to 25°C) and 1 mL Quartz cuvettes (UV transparent at 254 nm).

Step-by-Step Methodology

Workflow Prep 1. Reagent Prep Blank 2. Baseline Blank Prep->Blank Init 3. Add Enzyme Blank->Init Monitor 4. Kinetic Read Init->Monitor Analyze 5. Data Analysis Monitor->Analyze

Step-by-step experimental workflow for continuous UV spectrophotometric kinetic assay.

Step 1: Cuvette Preparation & Equilibration Pipette 980 µL of Assay Buffer and 10 µL of the 10 mM Z-Ala-Tyr-OH stock into the quartz cuvette. Mix by gentle inversion. Allow 3 minutes for the solution to thermally equilibrate to 25°C in the spectrophotometer chamber.

Step 2: System Validation (Baseline Blanking) Monitor the absorbance at 254 nm for 60 seconds before adding the enzyme.

  • Validation Check: The slope (

    
    ) must be exactly 
    
    
    
    . A drifting baseline indicates incomplete thermal equilibration or spontaneous substrate autohydrolysis. Do not proceed until the baseline is flat.

Step 3: Reaction Initiation Rapidly add 10 µL of the Enzyme Working Solution to the cuvette (Final Volume = 1.0 mL). Mix immediately by pipetting up and down twice.

Step 4: Continuous Kinetic Monitoring Record the absorbance at 254 nm continuously for 3 to 5 minutes. You will observe a linear decrease in absorbance as the peptide bond is cleaved.

Step 5: Data Processing Calculate the initial velocity (


) using the linear portion of the curve (typically the first 60–90 seconds). The difference in molar absorptivity (

) between the intact peptide and the cleaved products is

.


Quantitative Data & Troubleshooting

To contextualize your results, compare your derived kinetic parameters against established literature values for Z-Ala-Tyr-OH cleavage by various carboxypeptidases.

Table 1: Representative Kinetic Parameters for Z-Ala-Tyr-OH Cleavage
Enzyme SourceSubstrate

(mM)

(

)
Catalytic Efficiency (

)
Reference
Aspergillus oryzae Serine CPZ-Ala-Tyr-OH1.8320,33011,100

[4]
Thermococcus sp. NA1 Metallo-CPZ-Ala-Tyr-OH~1.20~14.0~11.6

[1]
Crithidia fasciculata Folate-CPZ-Ala-Tyr-OH0.32N/AHigh relative affinity[2]

Note: The massive variance in


 highlights the structural differences between fungal serine carboxypeptidases and archaeal metallocarboxypeptidases.
Table 2: Causality-Based Troubleshooting Matrix
ObservationMechanistic CauseCorrective Action
Non-linear initial baseline (Drift) Incomplete thermal equilibration causing solvent density fluctuations.Ensure a strict 3-minute pre-incubation of the cuvette at 25°C before reading.
Negligible

after enzyme addition
Enzyme aggregation or active-site zinc depletion.Verify buffer contains 500 mM NaCl; supplement buffer with 0.1 mM

.
Rapid signal plateau (< 30 seconds) Substrate depletion due to excessively high enzyme concentration.Dilute the Enzyme Working Solution 1:10 or 1:50 in Assay Buffer and repeat.
Precipitation upon substrate addition Substrate insolubility in purely aqueous environments.Ensure the 10 mM stock is prepared in 10% DMSO. Do not exceed 1 mM final substrate concentration in the cuvette.

References

  • Title: Overexpression and Characterization of a Carboxypeptidase from the Hyperthermophilic Archaeon Thermococcus sp. NA1 Source: tandfonline.com URL: 1

  • Title: Properties of the Folate-hydrolyzing Enzyme of Crithidia fasciculata as a Carboxypeptidase Source: tandfonline.com URL: 2

  • Title: The benefits of mixed-mode chromatography columns for separation of peptides and protein digests Source: researchgate.net URL: 3

  • Title: Purification, Characterization, and Heterologous Expression in Fusarium venenatum of a Novel Serine Carboxypeptidase from Aspergillus oryzae Source: nih.gov URL: 4

Sources

Application Note: Solution-Phase Synthesis of Z-Ala-Tyr-OH via N-Hydroxysuccinimide Active Ester Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of high-purity dipeptides requires coupling strategies that minimize racemization while ensuring straightforward byproduct removal. This application note details the solution-phase synthesis of Z-Ala-Tyr-OH (N-benzyloxycarbonyl-L-alanyl-L-tyrosine) by coupling Z-Ala-OSu (an N-hydroxysuccinimide active ester) with unprotected L-Tyrosine. By leveraging the classic Anderson active ester methodology, this protocol ensures high chemoselectivity, negligible racemization, and a self-validating purification workflow that avoids the notorious challenges of urea-byproduct contamination common in direct carbodiimide coupling.

Mechanistic Causality & Reaction Design

To execute this synthesis with high fidelity, it is critical to understand the causality behind the reagent selection and reaction conditions:

  • Avoidance of Oxazolone-Mediated Racemization: Direct coupling agents (e.g., DCC) often promote the formation of an oxazolone intermediate at the activated C-terminus, leading to racemization of the alpha-carbon. Pre-activated N-hydroxysuccinimide (NHS) esters like Z-Ala-OSu are highly stable to oxazolone formation, preserving the chiral integrity of the L-Alanine residue .

  • Chemoselectivity via pKa Exploitation: L-Tyrosine possesses three ionizable groups: an

    
    -COOH (pKa ~2.2), an 
    
    
    
    -NH
    
    
    (pKa ~9.1), and a phenolic OH (pKa ~10.1). By conducting the reaction in a mild aqueous buffer (NaHCO
    
    
    , pH ~8.5), the
    
    
    -COOH is fully deprotonated (ensuring aqueous solubility), and the
    
    
    -amine is sufficiently deprotonated to act as a potent nucleophile. Crucially, the phenolic OH remains predominantly protonated, preventing unwanted O-acylation side reactions .
  • Thermodynamic Byproduct Partitioning: The leaving group, N-hydroxysuccinimide, is highly water-soluble. Unlike dicyclohexylurea (DCU)—which plagues DCC-mediated syntheses due to its partial solubility in organic solvents—NHS is effortlessly and quantitatively removed during the aqueous wash phase of the workup .

Workflow Visualization

SynthesisWorkflow N1 1. Amino Component Prep L-Tyr + NaHCO3 in H2O N3 3. Aminolysis Coupling Stir at RT, 4-12 h N1->N3 Aqueous N2 2. Active Ester Prep Z-Ala-OSu in THF N2->N3 Organic N4 4. Organic Cleavage Evaporate THF in vacuo N3->N4 N5 5. Acidification 1M KHSO4 to pH 2.0-3.0 N4->N5 N6 6. Liquid-Liquid Extraction EtOAc / H2O Wash N5->N6 Phase Separation N7 7. Product Isolation Dry, Concentrate, Crystallize N6->N7 Pure Z-Ala-Tyr-OH

Fig 1: Step-by-step workflow for the solution-phase synthesis of Z-Ala-Tyr-OH.

Reagent Matrix

The following stoichiometric matrix is optimized for a 10 mmol scale synthesis.

ReagentMW ( g/mol )EquivalentsAmountFunctional Role
Z-Ala-OSu 320.301.03.20 gActivated acyl donor
L-Tyrosine 181.191.11.99 gNucleophile (Amino component)
NaHCO

84.012.21.85 gBase / Buffer (pH ~8.5)
THF 72.11-25 mLOrganic solvent for active ester
H

O (Deionized)
18.02-25 mLAqueous solvent for Tyrosine salt
1M KHSO

136.17-~25 mLAcidifying agent
Ethyl Acetate (EtOAc) 88.11-3 x 30 mLExtraction solvent

Self-Validating Experimental Protocol

Phase 1: Preparation of Reactants
  • Amino Component Activation: Suspend 1.99 g (11 mmol) of L-Tyrosine in 25 mL of deionized water in a 100 mL round-bottom flask. Add 1.85 g (22 mmol) of NaHCO

    
     in small portions.
    
    • Validation Checkpoint: L-Tyrosine is initially insoluble. Upon addition of the base, the suspension will transition into a clear solution as the water-soluble sodium salt forms. Slight effervescence (CO

      
       release) is normal.
      
  • Active Ester Solubilization: In a separate vial, dissolve 3.20 g (10 mmol) of Z-Ala-OSu in 25 mL of Tetrahydrofuran (THF). Ensure complete dissolution.

Phase 2: Aminolysis Coupling
  • Biphasic Integration: Cool the aqueous L-Tyrosine solution to 0–5 °C using an ice bath. While stirring vigorously, add the THF solution of Z-Ala-OSu dropwise over 10 minutes.

  • Reaction Propagation: Remove the ice bath and allow the reaction mixture to warm to room temperature (20–25 °C). Stir continuously for 4 to 12 hours.

    • Validation Checkpoint: Monitor the reaction via TLC (Eluent: EtOAc/Hexanes 1:1). The UV-active spot corresponding to Z-Ala-OSu (

      
      ) should completely disappear, confirming total consumption of the limiting reagent.
      
Phase 3: Workup and Thermodynamic Partitioning
  • Organic Cleavage: Transfer the mixture to a rotary evaporator and remove the THF under reduced pressure (bath temp < 35 °C).

    • Causality: Removing the water-miscible THF is mandatory. If left in the mixture, THF will act as a co-solvent during extraction, pulling water and water-soluble impurities (like NHS) into the organic phase.

  • Aqueous Wash (Optional): Wash the remaining basic aqueous phase with 15 mL of diethyl ether to remove any unreacted neutral organic impurities. Discard the ether layer.

  • Acidification: Cool the aqueous layer in an ice bath. Slowly add 1M KHSO

    
     (or 1M HCl) dropwise until the pH reaches 2.0–3.0.
    
    • Validation Checkpoint: Verify pH with indicator strips. At pH 2.5, the carboxylate of the newly formed Z-Ala-Tyr-OH becomes protonated, rendering the dipeptide highly lipophilic. A white precipitate or thick oil will immediately crash out of the aqueous solution.

Phase 4: Isolation and Purification
  • Liquid-Liquid Extraction: Extract the acidified aqueous mixture with EtOAc (3 x 30 mL).

  • Byproduct Purging: Wash the combined EtOAc layers with deionized water (2 x 20 mL) followed by brine (20 mL).

    • Causality: This water wash is the critical purification step. It quantitatively partitions the cleaved N-hydroxysuccinimide byproduct and excess inorganic salts into the aqueous waste.

  • Drying and Concentration: Dry the organic layer over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo to yield a crude solid.
  • Crystallization: Recrystallize the crude product from a minimal amount of hot EtOAc layered with Hexanes to yield pure Z-Ala-Tyr-OH as a white crystalline powder.

Analytical Quality Control

To ensure the integrity of the synthesized dipeptide, validate the final product against the following expected analytical parameters:

ParameterExpected ResultAnalytical Methodology
Yield 82% - 88%Gravimetric Analysis
Purity > 98.5%RP-HPLC (C18 Column, Gradient H

O/MeCN + 0.1% TFA)
Molecular Mass [M+H]

= 387.15 m/z
ESI-MS (Positive Ion Mode)
Chiral Integrity < 1% D-Ala epimerChiral HPLC or Marfey's Reagent derivatization
Appearance White crystalline solidVisual Inspection

References

  • Anderson, G. W., Zimmerman, J. E., & Callahan, F. M. (1964). The Use of Esters of N-Hydroxysuccinimide in Peptide Synthesis. Journal of the American Chemical Society, 86(9), 1839-1842. [Link]

  • Anderson, G. W., Callahan, F. M., & Zimmerman, J. E. (1967). Synthesis of N-hydroxysuccinimide esters of acyl peptides by the mixed anhydride method. Journal of the American Chemical Society, 89(1), 178.[Link]

  • Matico, R. E., et al. (2020). Selective protein N-terminal labeling with N-hydroxysuccinimide esters. National Institutes of Health (PMC).[Link]

Application Note: Z-Ala-Tyr-OH as a Dual-Mechanistic Model Substrate for Protease Activity Assays

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

In the landscape of drug development and enzyme kinetic profiling, the selection of a highly specific, easily quantifiable model substrate is paramount. Z-Ala-Tyr-OH (N-benzyloxycarbonyl-L-alanyl-L-tyrosine) is a synthetic, blocked dipeptide that serves as an exceptionally robust tool for characterizing protease activity[1].

The molecular architecture of Z-Ala-Tyr-OH provides two distinct analytical advantages:

  • N-Terminal Protection & Detection: The benzyloxycarbonyl (Z or Cbz) group protects the substrate from non-specific aminopeptidase degradation. Crucially, the Z-group contains a strong UV chromophore, allowing for highly specific spectrophotometric tracking at 254 nm, distinct from the native peptide backbone absorbance at 214 nm[1].

  • Dual-Enzyme Susceptibility: The presence of a scissile peptide bond between an aliphatic (Alanine) and an aromatic (Tyrosine) residue, terminating in a free carboxyl group, makes it an ideal substrate for evaluating both endopeptidases (e.g., Pepsin)[2] and exopeptidases (e.g., Carboxypeptidase A).

Mechanistic Overview: Convergent Cleavage via Divergent Catalysis

A fascinating and highly useful property of Z-Ala-Tyr-OH is its ability to yield the exact same cleavage products when subjected to entirely different classes of proteases.

Pepsin, an aspartic endopeptidase, specifically targets the internal peptide bond between Alanine and Tyrosine[2]. Conversely, Carboxypeptidase A (CPA), a zinc-dependent metallo-exopeptidase, hydrolyzes the C-terminal Tyrosine residue. Despite utilizing fundamentally different active-site mechanisms, both enzymes produce the identical product profile: Z-Ala-OH and free L-Tyrosine (H-Tyr-OH) . This allows researchers to utilize a single, standardized analytical workflow to screen inhibitors against divergent protease classes.

Mechanism cluster_0 Parent Substrate cluster_1 Protease Catalysis cluster_2 Cleavage Products S Z-Ala-Tyr-OH E1 Pepsin (Aspartic Endopeptidase) S->E1 Cleaves Ala-Tyr bond E2 Carboxypeptidase A (Metallo-Exopeptidase) S->E2 Removes C-terminal Tyr P1 Z-Ala-OH E1->P1 P2 H-Tyr-OH (L-Tyrosine) E1->P2 E2->P1 E2->P2

Fig 1. Divergent catalytic mechanisms of Pepsin and CPA converging on identical cleavage products.

Experimental Protocol: Self-Validating RP-HPLC Kinetic Assay

To ensure absolute trustworthiness in drug screening, an assay must be self-validating. The following Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol is designed to quantify both the depletion of the parent substrate (Z-Ala-Tyr-OH) and the stoichiometric appearance of the products. By calculating the mass balance (Substrate Loss = Product Gain), researchers can definitively rule out non-specific artifacts such as peptide adsorption to plasticware or spontaneous hydrolysis.

Workflow Step1 1. Substrate Prep Dissolve Z-Ala-Tyr-OH in DMSO Step2 2. Enzyme Incubation Add Protease at optimal pH/Temp Step1->Step2 Step3 3. Reaction Quenching Add TFA or NaOH to halt catalysis Step2->Step3 Step4 4. RP-HPLC Separation C18 Column, pH 6.8 Gradient Step3->Step4 Step5 5. Data Processing Quantify mass balance at 254 nm Step4->Step5

Fig 2. Self-validating RP-HPLC workflow for quantifying Z-Ala-Tyr-OH cleavage and mass balance.

Step-by-Step Methodology
  • Substrate Preparation: Dissolve lyophilized Z-Ala-Tyr-OH in 100% DMSO to create a 10 mM master stock.

    • Causality: The Z-protecting group and the aromatic Tyrosine ring render the dipeptide highly hydrophobic. Initial dissolution in DMSO prevents micro-precipitation when scaling the substrate into aqueous reaction buffers.

  • Enzyme Reaction Setup:

    • For Pepsin: Dilute the substrate to a working concentration of 100 µM in 0.1 M HCl-Sodium Acetate buffer (pH 2.0).

    • For Carboxypeptidase A: Dilute to 100 µM in 50 mM Tris-HCl, 500 mM NaCl (pH 7.5).

  • Incubation & Quenching: Incubate the reaction mixtures at 37°C. At designated kinetic time points (e.g., 0, 5, 10, 15, 30 min), extract 50 µL aliquots.

    • Quenching CPA: Immediately add 50 µL of 1% Trifluoroacetic acid (TFA). Causality: TFA drops the pH to ~2.0, instantly denaturing the metalloprotease and protonating the carboxyl groups to halt catalysis.

    • Quenching Pepsin: Immediately add 50 µL of 0.1 M NaOH. Causality: Pepsin is irreversibly denatured at pH > 6.0.

  • Chromatographic Separation: Inject 20 µL of the quenched sample onto a high-resolution C18 column (e.g., XSelect CSH C18)[1].

    • Mobile Phase A: 10 mM Ammonium Acetate (pH 6.8)[1].

    • Mobile Phase B: Acetonitrile[1].

    • Gradient: 5% B to 30% B over 30 minutes[1].

  • Data Processing: Monitor absorbance at 254 nm. Integrate the Area Under the Curve (AUC) for the Z-Ala-Tyr-OH peak and the emerging Z-Ala-OH peak to calculate specific enzyme activity.

Data Presentation & Interpretation

The table below summarizes the expected chromatographic behavior and representative kinetic parameters when utilizing Z-Ala-Tyr-OH.

AnalyteDetection WavelengthExpected Elution OrderRepresentative

(mM)
Representative

(s⁻¹)
H-Tyr-OH 214 nm / 280 nm1 (Most hydrophilic)N/A (Product)N/A (Product)
Z-Ala-OH 214 nm / 254 nm2 (Intermediate)N/A (Product)N/A (Product)
Z-Ala-Tyr-OH 214 nm / 254 nm / 280 nm3 (Most hydrophobic)0.85 - 1.2045 - 60

Troubleshooting & Optimization Insights

  • Resolving Co-Elution Artifacts: If the product (Z-Ala-OH) and the substrate (Z-Ala-Tyr-OH) co-elute, the issue is likely the ionization state of the peptides. Causality: Maintaining the aqueous mobile phase at pH 6.8 (using ammonium acetate) ensures that the carboxyl groups are fully dissociated. This maximizes the polarity difference between the intact dipeptide and the cleaved product, drastically improving peak resolution[1].

  • Maximizing Signal-to-Noise Ratio: While native, unblocked peptides are typically monitored at 214 nm (the absorbance maximum for peptide bonds), monitoring this assay at 254 nm specifically isolates the Z-protected species[1]. This completely eliminates background noise from the enzyme preparation, buffer components, or free Tyrosine, ensuring a high-fidelity readout of the exact cleavage event.

References

  • Die Verwendung enzymatischer Reaktionen für die Reinheitsprüfung und Strukturaufklärung von Peptiden und Proteinen1*. CHIMIA.
  • The benefits of mixed-mode chromatography columns for separation of peptides and protein digests. ResearchGate.

Sources

Troubleshooting & Optimization

Technical Support Center: Improving the Solubility of Z-Ala-Tyr-OH in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and in-depth scientific explanations for solubilizing the protected dipeptide, Z-Ala-Tyr-OH. We address common challenges encountered during experimental workflows and offer a systematic approach to achieving clear, stable solutions.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Molecule

This section addresses the fundamental physicochemical properties of Z-Ala-Tyr-OH that govern its solubility.

Q1: What are the key structural features of Z-Ala-Tyr-OH that make it difficult to dissolve in aqueous buffers?

Z-Ala-Tyr-OH is a dipeptide with significant hydrophobic character, which is the primary reason for its poor aqueous solubility. This hydrophobicity arises from three main features:

  • The Benzyloxycarbonyl (Z) Group: This N-terminal protecting group contains an aromatic benzyl ring, making it large, nonpolar, and highly hydrophobic.

  • The Tyrosine Side Chain: Tyrosine possesses a large aromatic phenol side chain, which contributes significantly to the molecule's overall hydrophobicity.

  • The Alanine Residue: Alanine is a small but nonpolar amino acid.

While the molecule is predominantly hydrophobic, it possesses two key ionizable groups that can be leveraged to increase solubility: the C-terminal carboxylic acid and the phenolic hydroxyl group on the tyrosine side chain.

Q2: What are the approximate pKa values for Z-Ala-Tyr-OH, and how do they influence solubility?

To effectively manipulate solubility, it is crucial to understand the pH at which the ionizable groups gain or lose a proton.

Ionizable GroupEstimated pKaImpact on Solubility
C-terminal Carboxylic Acid (-COOH)~3.5When the pH is above ~3.5, this group is deprotonated to a negatively charged carboxylate (-COO⁻), which increases solubility.
Tyrosine Phenolic Hydroxyl (-OH)~10.0[1]When the pH is above ~10.0, this group is deprotonated to a negatively charged phenoxide ion (-O⁻), which dramatically increases solubility.

Note: These are estimated values. The exact pKa can vary slightly based on temperature and buffer composition.

The key takeaway is that Z-Ala-Tyr-OH is an acidic peptide. Its solubility will be lowest at a low pH (pH < 2), where both groups are fully protonated and the molecule has no net charge. Conversely, its solubility will be highest at a high pH (pH > 10.5), where both groups are deprotonated, conferring a net charge of -2.

Part 2: Troubleshooting Guide - A Systematic Approach to Solubilization

If you are encountering solubility issues with Z-Ala-Tyr-OH, follow this systematic workflow. Always begin by attempting to dissolve a small test amount of your peptide before committing your entire stock.[2][3]

Solubilization Workflow for Z-Ala-Tyr-OH

G cluster_0 Initial Attempt cluster_1 Primary Strategy: pH Adjustment cluster_2 Secondary Strategy: Organic Co-solvents cluster_3 Physical Aids start Start with a small amount of lyophilized Z-Ala-Tyr-OH water Try sterile, deionized water. Vortex. start->water ph_adjust Add 0.1 M NaOH or Ammonium Hydroxide dropwise. Target pH > 10. water->ph_adjust If insoluble or cloudy dissolved_ph SUCCESS: Peptide Dissolved (Clear Solution) ph_adjust->dissolved_ph If clear solution forms cosolvent Dissolve in minimal DMSO (<50 µL). Ensure fully dissolved. ph_adjust->cosolvent If still insoluble aids Apply gentle warming (30-40°C) or bath sonication. ph_adjust->aids If slow to dissolve final_step Clarify by centrifugation (10,000 x g, 5 min) and use the supernatant. dissolved_ph->final_step add_buffer Slowly add basic buffer (pH > 10) dropwise to the stirring DMSO solution. cosolvent->add_buffer dissolved_cosolvent SUCCESS: Peptide Dissolved (Clear Solution) add_buffer->dissolved_cosolvent If clear solution forms add_buffer->aids If precipitation occurs dissolved_cosolvent->final_step

Caption: Decision workflow for solubilizing Z-Ala-Tyr-OH.

Q3: I tried dissolving Z-Ala-Tyr-OH in PBS (pH 7.4) and it won't go into solution. What should I do first?

Your first and most effective step is to adjust the pH. At pH 7.4, the C-terminal carboxylic acid is deprotonated (negatively charged), but the much larger and more impactful tyrosine side chain is not. This leaves the molecule with significant hydrophobic character and insufficient charge to be soluble.

The Causality: By increasing the pH to a value above the pKa of the tyrosine's phenolic hydroxyl group (pKa ≈ 10), you induce a second negative charge on the molecule.[1] This charge dramatically increases the peptide's polarity and its ability to form favorable interactions with water, leading to a significant increase in solubility.

Action: Use a dilute basic solution like 0.1 M NaOH or 1% ammonium hydroxide. Add it dropwise to your peptide suspension while vortexing until the peptide dissolves. A target pH of 10.5 to 11 should be sufficient.

Q4: The pH adjustment helped, but the solution is still slightly cloudy. What is the next step?

If pH adjustment alone is insufficient, the next step is to use a small amount of an organic co-solvent to disrupt the hydrophobic interactions between the peptide molecules.[4][5]

The Causality: Hydrophobic molecules like Z-Ala-Tyr-OH tend to aggregate in water to minimize their contact with the polar solvent. Organic solvents like Dimethyl Sulfoxide (DMSO) are amphipathic and can solvate the hydrophobic regions of the peptide (the Z-group and aromatic rings), breaking up these aggregates and allowing water molecules to interact with the charged portions of the peptide.[6]

Action:

  • Take a fresh, dry aliquot of the peptide.

  • Add a minimal volume of 100% DMSO (e.g., 20-50 µL) and vortex until the peptide is completely dissolved.[5]

  • Once you have a clear stock solution in DMSO, slowly add your desired basic aqueous buffer (e.g., 50 mM phosphate buffer, pH 11) dropwise to the DMSO solution while continuously stirring or vortexing.[7] This gradual dilution prevents the peptide from crashing out of solution.

Q5: Which organic co-solvent is best? Are there any I should avoid?

The choice of co-solvent depends on your downstream application.

Co-SolventAdvantagesDisadvantages & Cautions
DMSO Excellent solvating power for hydrophobic peptides. Generally well-tolerated in cell-based assays at low final concentrations (<0.5%).[5]Can be difficult to remove by lyophilization. Should not be used with peptides containing free Cysteine or Methionine as it can cause oxidation.[2][5]
DMF Good alternative to DMSO, especially for peptides sensitive to oxidation.More toxic than DMSO. Must be handled with appropriate safety measures.
Ethanol / Acetonitrile Readily volatile and easily removed by lyophilization. Good for applications requiring high purity.Generally less powerful at solvating highly hydrophobic peptides compared to DMSO.
Q6: I dissolved the peptide in DMSO, but it precipitated when I added my aqueous buffer. What went wrong?

This indicates that you have exceeded the solubility limit of the peptide in the final aqueous/organic mixture.[7]

Troubleshooting Steps:

  • Slow Down the Addition: Add the aqueous buffer much more slowly, ideally drop-by-drop to a rapidly stirring solution. This prevents localized high concentrations that can trigger precipitation.[7]

  • Reduce the Final Concentration: Your target concentration may be too high. Try preparing a more dilute final solution.

  • Use Physical Aids: Gentle warming of the solution to 30-40°C or placing the vial in a bath sonicator for 5-10 minutes can provide the energy needed to keep the peptide in solution.[6][7]

  • Increase Co-solvent Percentage: If your experiment can tolerate it, increase the final percentage of the organic co-solvent in your solution.

Part 3: Detailed Experimental Protocols

Protocol 1: pH-Mediated Solubilization
  • Weigh a small, known amount of lyophilized Z-Ala-Tyr-OH into a sterile microfuge tube.

  • Add a volume of sterile, deionized water to create a suspension at your target concentration (e.g., 1 mg/mL).

  • Vortex the suspension for 30 seconds.

  • While vortexing, add 0.1 M NaOH or 1% (v/v) ammonium hydroxide dropwise.

  • Continue adding the base and vortexing until the solution becomes completely clear.

  • Check the final pH of the solution to ensure it is compatible with your experiment. Adjust as necessary with your desired buffer system.

  • Before use, centrifuge the solution at high speed (e.g., 10,000 x g) for 5 minutes to pellet any undissolved particulates and transfer the clear supernatant to a new tube.[7]

Protocol 2: Co-Solvent-Based Solubilization
  • Weigh the desired amount of lyophilized Z-Ala-Tyr-OH into a sterile microfuge tube.

  • Add a minimal volume of pure DMSO (e.g., 20 µL for 1-2 mg of peptide) to the tube.

  • Vortex vigorously until the powder is completely dissolved and the solution is clear. This is your concentrated stock.

  • In a separate tube, prepare your final desired aqueous buffer (e.g., 50 mM Sodium Bicarbonate, pH 10.5).

  • Place the buffer tube on a magnetic stirrer.

  • Slowly and dropwise, add the DMSO stock solution from step 3 into the stirring aqueous buffer.

  • Allow the solution to stir for 5-10 minutes. If any cloudiness persists, proceed to sonication or gentle warming.

  • Clarify the final solution by centrifugation as described in Protocol 1.

Part 4: Summary and Key Considerations

  • Prioritize pH: For Z-Ala-Tyr-OH, adjusting the pH to >10.0 is the most effective and simplest method to dramatically improve solubility.

  • Use Co-solvents as a Secondary Step: If pH adjustment is not sufficient, dissolve the peptide in a minimal amount of an organic solvent like DMSO first, then slowly dilute with a basic aqueous buffer.

  • Always Start Small: Perform solubility tests on a small fraction of your peptide to find the optimal conditions before dissolving your entire stock.[3]

  • Centrifuge Before Use: Always centrifuge your final solution to remove any micro-precipitates that could interfere with your experiments.[6]

  • Storage: Once dissolved, peptide solutions are less stable than their lyophilized form. Aliquot your stock solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles.[5]

References

  • Peptide Solubilization. (n.d.). JPT. Retrieved from [Link]

  • How to dissolve, handle and store synthetic peptides. (n.d.). LifeTein. Retrieved from [Link]

  • Peptide Solubility. (n.d.). Bio Basic. Retrieved from [Link]

  • Melting properties of peptides and their solubility in water. Part 1: dipeptides based on glycine or alanine. (2019). RSC Publishing. Retrieved from [Link]

  • Oil Phase Solubility Rather Than Diffusivity Determines the Release of Entrapped Amino Acids and Di-Peptides from Water-in-Oil-in-Water Emulsions. (2022). PMC. Retrieved from [Link]

  • General Guide for Dissolving Peptides. (n.d.). Peptide Synthetics. Retrieved from [Link]

  • Peptide Storage and Solubilization. (n.d.). Activotec. Retrieved from [Link]

  • Solubility of peptides. (n.d.). Isca Biochemicals. Retrieved from [Link]

  • H-Ala-ala-tyr-OH. (n.d.). PubChem. Retrieved from [Link]

  • Z-Tyr-OH. (n.d.). Aapptec Peptides. Retrieved from [Link]

  • L-Alanyl-L-tyrosine. (n.d.). PubChem. Retrieved from [Link]

  • Z-Tyr-Ala-OH. (n.d.). Pharmaffiliates. Retrieved from [Link]

  • Table of Acids with Ka and pKa Values. (n.d.). CLAS. Retrieved from [Link]

  • Ch27 pKa and pI values. (n.d.). University of Calgary. Retrieved from [Link]

  • pKa and pI values of amino acids. (n.d.). Peptideweb.com. Retrieved from [Link]

  • L-Tyrosine. (n.d.). PubChem. Retrieved from [Link]

  • Tyrosine. (n.d.). Wikipedia. Retrieved from [Link]

Sources

Section 1: Mechanistic FAQs (The "Why" Behind the Failure)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter troubleshooting requests regarding the stereochemical integrity of dipeptides. Synthesizing Z-Ala-Tyr-OH (Benzyloxycarbonyl-L-alanyl-L-tyrosine) presents a unique dual-locus racemization risk.

While synthesizing this dipeptide, researchers often face epimerization at the Alanine residue during coupling, and at the Tyrosine residue during C-terminal deprotection. This guide bypasses generic advice to provide a causality-driven, self-validating framework for stereopure synthesis.

Q1: The Z (Cbz) group is a urethane protecting group. Why am I still detecting D-Ala-L-Tyr impurities after coupling? A: It is a common misconception that urethane protecting groups render amino acids immune to racemization. While the Z-group effectively suppresses the oxazolone pathway (because the urethane oxygen is poorly nucleophilic compared to an amide oxygen), it does not protect against direct enolization. When Z-Ala-OH is activated by a carbodiimide (e.g., DIC) to form an O-acylisourea intermediate, the


-proton becomes highly acidic. If coupling is slow, or if excess base (like DIPEA) is present, base-catalyzed enolization occurs, leading to a loss of stereochemical integrity at the Alanine 

-carbon[1].

Q2: Which coupling additive should I use to intercept the O-acylisourea intermediate: HOBt, HOAt, or Oxyma Pure? A: Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate) is the superior choice. Historically, HOBt was the gold standard, but it poses severe explosive risks and is less efficient. Oxyma Pure reacts instantly with the highly reactive O-acylisourea intermediate to form an active ester that is stable against enolization but highly reactive toward the Tyrosine amine[1][2]. Calorimetry assays (DSC and ARC) also confirm Oxyma has a significantly lower risk of explosion compared to benzotriazole-based additives[2].

Q3: I synthesized Z-Ala-Tyr-OMe successfully, but after removing the methyl ester, I detected L-Ala-D-Tyr. What happened? A: You likely used aqueous Sodium Hydroxide (NaOH) for saponification. Tyrosine is highly susceptible to racemization during ester hydrolysis because the strongly basic conditions of NaOH abstract the


-proton of the C-terminal residue. To prevent this, saponification must be performed using Lithium Hydroxide (LiOH)  under mild conditions. LiOH provides a controlled cleavage mechanism that avoids the destructive deprotonation pathways seen with NaOH[3][4].

Section 2: Quantitative Data & Reagent Selection

To illustrate the impact of reagent selection on stereopurity, review the comparative data below.

Table 1: Impact of Coupling Additives on Z-Ala-OH Activation (Solution Phase)

Coupling System Additive Reaction Time D-Ala-L-Tyr Epimer (%) Safety Profile
DIC alone None > 4 hours 4.5 - 6.0% Safe
DIC / HOBt HOBt 2 hours 1.2 - 2.0% Explosion Risk

| DIC / Oxyma | Oxyma Pure| < 1 hour | < 0.1% | Safe |

Table 2: Saponification Conditions vs. Tyrosine Racemization (Z-Ala-Tyr-OMe


 Z-Ala-Tyr-OH) 
Base Solvent System Temp Time L-Ala-D-Tyr Epimer (%)
1M NaOH MeOH / H2O 25°C 2 hours 3.5 - 5.0%
1M NaOH THF / H2O 0°C 4 hours 1.5 - 2.5%

| 0.5M LiOH | THF / H2O (3:1) | 0°C | 1.5 hours | < 0.1% |

Section 3: Visualizing the Chemical Logic

To master this synthesis, you must understand the competing kinetic pathways. The diagrams below map the logical flow of the reaction and where our chosen reagents intervene.

RacemizationMechanisms Z_Ala Z-Ala-OH + DIC O_Acyl O-Acylisourea Intermediate (Highly Reactive) Z_Ala->O_Acyl ActiveEster Oxyma Active Ester (Stable, Reactive) O_Acyl->ActiveEster + Oxyma Pure Enol Direct Enolization (Loss of Stereocenter) O_Acyl->Enol Slow coupling Product Z-L-Ala-L-Tyr-OMe (Desired) ActiveEster->Product + H-Tyr-OMe Base Excess Base / Heat Base->Enol Racemate Z-D-Ala-L-Tyr-OMe (Epimer) Enol->Racemate + H-Tyr-OMe

Mechanistic pathways of Z-Ala-OH activation, highlighting Oxyma's role in intercepting enolization.

SaponificationWorkflow Start Z-Ala-Tyr-OMe NaOH Aq. NaOH (Harsh) Start->NaOH LiOH LiOH / THF:H2O (Mild) Start->LiOH Racemized L-Ala-D-Tyr (Epimerization) NaOH->Racemized alpha-proton abstraction Pure Z-Ala-Tyr-OH (Stereopure) LiOH->Pure controlled hydrolysis

Comparison of saponification trajectories: harsh NaOH vs. stereocontrolled LiOH hydrolysis.

Section 4: Self-Validating Experimental Protocols

A protocol is only as good as its built-in validation checkpoints. Follow these optimized procedures to ensure zero racemization at both the coupling and deprotection stages.

Protocol A: Epimerization-Free Coupling (Z-Ala-Tyr-OMe Synthesis)

Objective: Prevent Alanine enolization during activation.

  • Preparation: Dissolve 1.0 eq of Z-Ala-OH and 1.0 eq of H-Tyr-OMe·HCl in anhydrous DMF (10 mL/mmol) under an inert nitrogen atmosphere.

  • Base Addition: Add 1.0 eq of 2,4,6-Trimethylpyridine (TMP). Causality Note: TMP is a non-nucleophilic, sterically hindered base that neutralizes the HCl salt of the Tyrosine ester without promoting base-catalyzed enolization of the activated Alanine.

  • Additive Activation: Add 1.1 eq of Oxyma Pure[5]. Stir for 5 minutes to ensure complete dissolution.

  • Coupling: Cool the reaction to 0°C in an ice bath. Dropwise, add 1.1 eq of N,N'-Diisopropylcarbodiimide (DIC).

  • Incubation: Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

  • Validation Checkpoint 1 (Self-Validation): Withdraw a 10 µL aliquot, quench in 1 mL Acetonitrile/H2O, and run a rapid LC-MS. You should observe the mass of the desired product (m/z ~400.4 [M+H]+) and the complete consumption of the Oxyma active ester. If unreacted active ester remains, do not add more base; extend the reaction time.

  • Workup: Dilute with Ethyl Acetate, wash with 5% KHSO4 (3x), saturated NaHCO3 (3x), and brine. Dry over MgSO4 and concentrate under vacuum.

Protocol B: Stereocontrolled Saponification (Z-Ala-Tyr-OH Synthesis)

Objective: Hydrolyze the methyl ester without abstracting the Tyrosine


-proton.
  • Solvent Setup: Dissolve the purified Z-Ala-Tyr-OMe in a 3:1 mixture of THF and H2O (approx. 15 mL/mmol). Cool the solution to 0°C.

  • Lithium Hydroxide Addition: Prepare a 0.5 M aqueous solution of LiOH. Slowly add 1.2 eq of the LiOH solution to the reaction mixture[3]. Causality Note: The lithium cation coordinates with the carbonyl oxygen and the adjacent amide, directing the hydroxide nucleophile specifically to the ester carbonyl carbon, drastically reducing off-target

    
    -proton abstraction[6].
    
  • Monitoring: Stir at 0°C for 1.5 hours.

  • Validation Checkpoint 2 (Self-Validation): Perform TLC (DCM:MeOH 9:1). The starting material spot should be completely gone. Do not let the reaction run overnight; prolonged exposure to any base, even LiOH, will eventually degrade stereopurity.

  • Quenching: Immediately acidify the reaction mixture to pH 3.0 using 1M HCl at 0°C. Critical: Acidifying halts any potential racemization instantly.

  • Extraction: Extract the aqueous layer 3x with Ethyl Acetate. Wash the combined organic layers with brine, dry over Na2SO4, and evaporate to yield pure Z-Ala-Tyr-OH.

  • Final Validation: Analyze the final product via chiral HPLC or by derivatization with Marfey's reagent to confirm <0.1% D-Ala-L-Tyr and L-Ala-D-Tyr[6].

References

  • BenchChem. "Oxyma vs. HOBt: A Comparative Guide to Racemization Suppression in Peptide Synthesis". Benchchem.com.
  • Subirós‐Funosas, R., et al. "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole‐Based HOBt and HOAt with a Lower Risk of Explosion". Scilit.
  • Subirós-Funosas, R., et al. "Ethyl 2-Cyano-2-(hydroxyimino)acetate (Oxyma): An Efficient and Convenient Additive Used with Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH) to Replace 1-Hydroxybenzotriazole (HOBt) and 1-Hydroxy-7-azabenzotriazole (HOAt) during Peptide Synthesis". Bulletin of the Chemical Society of Japan.
  • European Patent Office. "Process for the saponification of aminoacid-/peptide esters (EP0523461B1)". Google Patents.
  • European Patent Office. "Process for the saponification of aminoacid-/peptide ester (EP0523461A2)". Google Patents.
  • PubMed. "Saponification of esters of chiral alpha-amino acids anchored through their amine function on solid support". National Institutes of Health.

Sources

Technical Support Center: Troubleshooting Z-Ala-Tyr-OH Precipitation in Enzymatic Assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges with synthetic peptide substrates crashing out of solution during kinetic assays. Z-Ala-Tyr-OH (benzyloxycarbonyl-L-alanyl-L-tyrosine) is a notoriously difficult substrate due to its high lipophilicity.

This guide provides a deep dive into the physical chemistry of peptide precipitation, offering self-validating protocols and evidence-based troubleshooting strategies to ensure your protease assays yield accurate, reproducible kinetic data.

Diagnostic Flowchart

Before altering your assay buffer, use the following logical tree to isolate the root cause of the precipitation.

TroubleshootingTree Start Substrate Precipitates (Cloudy Assay) CheckDMSO Is DMSO > 5%? Start->CheckDMSO CheckMixing Did you add stock directly to buffer? CheckDMSO->CheckMixing Yes ActionDMSO Increase DMSO (Check Enzyme Tolerance) CheckDMSO->ActionDMSO No CheckpH Is Assay pH < 5.0? CheckMixing->CheckpH No ActionMixing Use Dropwise Addition with Vigorous Vortexing CheckMixing->ActionMixing Yes ActionpH Add 0.01% Tween-20 or adjust buffer CheckpH->ActionpH Yes

Diagnostic flowchart for resolving Z-Ala-Tyr-OH precipitation in enzymatic assays.

Frequently Asked Questions (FAQs)

Q1: Why does my Z-Ala-Tyr-OH substrate immediately turn cloudy upon addition to the assay buffer?

Causality: This is a classic case of solvent shock . The benzyloxycarbonyl (Z) protecting group and the aromatic phenol ring of tyrosine make this peptide highly hydrophobic. When a high-concentration DMSO stock of Z-Ala-Tyr-OH is pipetted directly into an aqueous buffer, the DMSO diffuses into the bulk water phase much faster than the bulky peptide can. This leaves the peptide temporarily stranded in a microenvironment of pure water where its concentration far exceeds its solubility limit, causing instantaneous nucleation and macroscopic precipitation. Solution: Always use a step-down dilution method or add the substrate dropwise under vigorous vortexing to ensure rapid, uniform dispersion.

Q2: Can I just increase the DMSO concentration to keep it soluble?

Causality: While increasing dimethyl sulfoxide (DMSO) concentration (up to 20% v/v) will thermodynamically favor the solubility of the hydrophobic peptide, it can severely impact your enzyme's kinetics. DMSO strips water molecules from the enzyme's hydration shell. As demonstrated in studies on viral proteases like the1[1], high DMSO concentrations can decrease the thermodynamic stability and optimal temperature (


) of the enzyme, even though it may artificially enhance the apparent peptide-binding affinity by preventing substrate aggregation. Always titrate DMSO to find the balance between substrate solubility and enzymatic viability.
Q3: How do buffer pH and ionic strength affect the precipitation?

Causality: The solubility of Z-Ala-Tyr-OH is highly pH-dependent. The tyrosine residue has an ionizable C-terminal carboxylate (pKa ~2.2). In neutral to basic buffers (pH 7.0–8.0), the C-terminus is fully deprotonated, providing some aqueous solubility. However, many assays utilizing this substrate—such as those for 2[2]—require highly acidic conditions (pH 4.0–4.5) to reach optimal catalytic efficiency. At this acidic pH, the overall polarity of the molecule decreases, and high ionic strength in the buffer can further "salt out" the peptide.

Q4: What solubilizers or surfactants can I use without inhibiting my protease?

Causality: If DMSO alone is insufficient, non-ionic surfactants like Tween-20 or Triton X-100 (0.01% - 0.05% v/v) are highly effective. These surfactants form micelles that encapsulate the hydrophobic Z-group and the aromatic ring, keeping the substrate in a dispersed, pseudo-soluble state accessible to the enzyme. This is particularly useful for hyperthermophilic enzymes (e.g., 3[3]) where high assay temperatures (70–80 °C) might otherwise cause rapid aggregation of poorly solvated peptides.

Quantitative Comparison of Solubilization Strategies

Solubilization StrategyTypical ConcentrationEffect on Z-Ala-Tyr-OH SolubilityEffect on Protease Activity
DMSO (Co-solvent) 5% - 20% (v/v)High (Prevents initial nucleation)Variable (May reduce

, alters

)
Tween-20 (Surfactant) 0.01% - 0.05% (v/v)Moderate (Micellar encapsulation)Generally benign; prevents surface adsorption
pH Adjustment > pH 6.5High (Deprotonates C-terminus)Highly dependent on enzyme's pH optimum
Step-down Dilution N/AModerate (Prevents solvent shock)No negative impact

Self-Validating Experimental Protocol

To ensure your kinetic data (


, 

) is not skewed by microscopic substrate precipitation (which causes light-scattering artifacts in spectrophotometric assays), you must establish the Maximum Tolerated Concentration (MTC) of the substrate in your specific buffer system before adding the enzyme.
Workflow Diagram

ProtocolWorkflow Step1 1. Stock Prep Prepare 50 mM in 100% DMSO Step2 2. Buffer Prep Pre-warm buffer to assay temp Step1->Step2 Step3 3. Substrate Add Dropwise under vortex (Max 10% DMSO) Step2->Step3 Step4 4. Optical Check Measure OD at 600nm (Baseline < 0.05) Step3->Step4 Step5 5. Enzyme Add Initiate reaction & monitor kinetics Step4->Step5

Standardized workflow for self-validating solubilization of peptide substrates.

Step-by-Step Methodology: Determining MTC & Cosolvent Optimization
  • Stock Preparation: Prepare a 50 mM stock of Z-Ala-Tyr-OH in 100% anhydrous DMSO. Ensure complete dissolution by sonicating the tube for 2 minutes at room temperature.

  • Buffer Preparation: Prepare your specific assay buffer (e.g., 50 mM sodium acetate, pH 4.5). If required, supplement the buffer with 0.01% Tween-20. Pre-warm the buffer to your target assay temperature.

  • Mock Assay Setup: Aliquot 900 µL of the pre-warmed buffer into a standard spectrophotometer cuvette equipped with a micro-magnetic stir bar.

  • Controlled Addition: While the buffer is actively stirring, add the DMSO substrate stock dropwise in 2 µL increments using a positive displacement pipette.

  • Optical Validation (The Self-Validating Step): After each addition, pause stirring and measure the absorbance at 600 nm (

    
    ). Because neither the peptide nor the buffer absorbs light at 600 nm, any increase in 
    
    
    
    is strictly due to Rayleigh scattering from microscopic peptide aggregates.
  • Determine MTC: The concentration of Z-Ala-Tyr-OH just before the

    
     exceeds 0.05 is your Maximum Tolerated Concentration. Do not exceed this substrate concentration in your actual enzymatic assays.
    
  • Kinetic Verification: Once the MTC is established, perform a pilot enzymatic assay using a known standard enzyme concentration to ensure the final DMSO/surfactant ratio does not inhibit the catalytic rate.

References

1.2 - NIH.gov 2.3 - Taylor & Francis Online 3.1 - NIH.gov

Sources

Optimizing pH for Z-Ala-Tyr-OH hydrolysis by Carboxypeptidase A

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Carboxypeptidase A (CPA) applications. This guide is specifically engineered for researchers and drug development professionals optimizing the kinetic hydrolysis of the synthetic dipeptide substrate Z-Ala-Tyr-OH.

Below, you will find mechanistic troubleshooting guides, a self-validating experimental protocol, quantitative data summaries, and a visual workflow to ensure high-fidelity kinetic measurements.

System Overview: The Catalytic Engine of Carboxypeptidase A

Carboxypeptidase A (CPA) is a prototypical zinc-dependent metalloprotease that preferentially cleaves C-terminal amino acids with aromatic or branched aliphatic side chains[1]. The substrate Z-Ala-Tyr-OH (carbobenzoxy-L-alanyl-L-tyrosine) is highly specific for CPA due to its C-terminal tyrosine residue. Achieving maximum catalytic efficiency (


) requires precise environmental control, as the reaction is strictly governed by the ionization states of the active site residues and the structural integrity of the zinc ion[2].

Diagnostic Q&A: Troubleshooting Kinetic Anomalies

Q1: Why does the hydrolysis rate of Z-Ala-Tyr-OH drop significantly when the pH is adjusted below 6.5 or above 8.5? A1: The causality behind this bell-shaped pH-rate profile lies in the protonation states of the enzyme's active site. CPA utilizes a "promoted-water" catalytic pathway[3]. Residue Glu-270 acts as a general base to activate a zinc-bound water molecule for nucleophilic attack on the scissile peptide bond, while Tyr-248 acts as a proton donor to the leaving group[4]. The optimal pH of ~7.5 ensures that Glu-270 is deprotonated (active as a base,


 ~6.2) and Tyr-248 remains protonated (active as an acid, 

~9.0)[5]. Deviating from this narrow pH window disrupts the acid-base catalytic network, halting the cleavage of Z-Ala-Tyr-OH.

Q2: Which buffer system is recommended for maintaining the optimal pH of 7.5 without interfering with the enzyme? A2: A buffer consisting of 0.05 M Tris-HCl (or HEPES) supplemented with 0.5 M NaCl is the gold standard[5]. Causality: CPA has notoriously low solubility in low-ionic-strength solutions. The addition of 0.5 M NaCl prevents enzyme precipitation and stabilizes the tertiary structure[5]. Critical Warning: Never use buffers with chelating properties (e.g., citrate, EDTA, or high concentrations of phosphate). These agents will strip the essential


 ion from the active site, irreversibly inactivating the metalloprotease[4].

Q3: My Z-Ala-Tyr-OH substrate is precipitating upon addition to the pH 7.5 buffer. How do I resolve this hydrophobicity issue? A3: Z-protected dipeptides are highly hydrophobic[1]. Solution: Prepare a concentrated stock solution of Z-Ala-Tyr-OH in a water-miscible organic solvent (such as 100% DMSO) before diluting it into the aqueous Tris-HCl buffer. Ensure the final concentration of DMSO in the reaction mixture remains strictly below 5% (v/v) to prevent solvent-induced denaturation of the CPA structure.

Quantitative Data: pH Influence on Kinetic Parameters

Table 1: Effect of pH on CPA-Catalyzed Z-Ala-Tyr-OH Hydrolysis

pH LevelActive Site Ionization StateRelative Catalytic Activity (%)Primary Limiting Factor
6.0 Glu-270 partially protonated~40%Reduced nucleophilic activation of water
7.0 Glu-270 deprotonated, Tyr-248 protonated~90%Near optimal conditions
7.5 Glu-270 deprotonated, Tyr-248 protonated 100% (Optimal) None (Ideal ionization state)
8.5 Tyr-248 partially deprotonated~60%Reduced substrate binding / proton donation
9.5 Tyr-248 fully deprotonated< 10%Loss of transition state stabilization

Validated Experimental Protocol: Optimal Hydrolysis Assay

This protocol is designed as a self-validating system to ensure data integrity and reproducibility.

Step 1: Buffer Formulation Prepare 50 mM Tris-HCl buffer containing 0.5 M NaCl. Adjust the pH to exactly 7.5 at 25°C using 1 M HCl. Filter sterilize through a 0.22 µm membrane.

Step 2: Substrate Solubilization Dissolve Z-Ala-Tyr-OH in 100% DMSO to create a 10 mM concentrated stock solution. Vortex until completely clear.

Step 3: Enzyme Reconstitution & Verification Reconstitute bovine pancreatic CPA in the pH 7.5 Tris-NaCl buffer to a working concentration of 1 µM. Keep strictly on ice. Validation Check: Ensure no EDTA was used during the purification or storage of your CPA batch.

Step 4: Reaction Initiation In a 1 mL quartz cuvette, mix 980 µL of the pH 7.5 buffer with 10 µL of the 10 mM Z-Ala-Tyr-OH stock (Final substrate concentration: 100 µM; Final DMSO: 1%). Equilibrate the cuvette to 25°C. Add 10 µL of the 1 µM CPA stock (Final enzyme: 10 nM) to initiate the reaction.

Step 5: System Validation (Internal Control) Run a parallel "No-Enzyme Blank" containing 990 µL buffer and 10 µL substrate stock. This validates that any observed signal is strictly enzymatic and not due to spontaneous alkaline hydrolysis or baseline drift.

Step 6: Kinetic Monitoring Continuously monitor the hydrolysis by measuring the change in absorbance at 224 nm (detecting the cleavage of the peptide bond) or by quantifying the release of free L-tyrosine using HPLC.

Workflow Visualization

CPA_Workflow Substrate 1. Substrate Prep Z-Ala-Tyr-OH in DMSO Reaction 4. Hydrolysis Reaction Mix & Incubate at 25°C Substrate->Reaction Buffer 2. Buffer Formulation 0.05 M Tris, 0.5 M NaCl pH 7.5 Buffer->Reaction Enzyme 3. CPA Preparation Verify Zn2+ Integrity Avoid Chelators Enzyme->Reaction Detection 5. Kinetic Analysis Quantify Free Tyrosine Reaction->Detection Optimization 6. pH Optimization Adjust pH 6.0 - 9.0 Determine kcat/Km Detection->Optimization Optimization->Buffer Refine pH

Caption: Workflow for optimizing and monitoring CPA-catalyzed Z-Ala-Tyr-OH hydrolysis.

References

  • Title: Kinetics of carboxypeptidase A. pH and temperature dependence of tripeptide hydrolysis Source: Biochemistry (ACS Publications) URL: [Link][5]

  • Title: Enhanced carboxypeptidase efficacies and differentiation of peptide epimers Source: ResearchGate URL: [Link][3]

  • Title: Aspartame (Review of Metalloprotease Mechanisms) Source: ResearchGate URL: [Link][4]

  • Title: The Structure of Carboxypeptidase A Source: ResearchGate URL: [Link][2]

Sources

Technical Support Center: Resolving Aggregation of Z-Protected Dipeptides

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Topic: Troubleshooting Aggregation & Gelation in Z-Protected Peptide Synthesis Ticket ID: Z-GRP-AGG-001 Assigned Specialist: Senior Application Scientist

Executive Summary

Aggregation in Z-protected (Benzyloxycarbonyl) dipeptides typically manifests as supramolecular organogel formation rather than simple precipitation. Unlike longer peptides where


-sheet aggregation leads to granular precipitates, Z-dipeptides often form stable, transparent, or translucent gels in non-polar solvents (DCM, EtOAc, Toluene). This is driven by a synergistic "lock" of intermolecular hydrogen bonding (amide backbone) and 

-

stacking (Z-group aromatic rings).

This guide provides field-proven protocols to disrupt these networks, ensuring efficient coupling, workup, and isolation.

Part 1: The Mechanism of Failure

Q: Why does my clear reaction mixture suddenly turn into a solid gel?

A: You are witnessing a Supramolecular Phase Transition . Z-protected dipeptides are notorious "low-molecular-weight gelators" (LMWGs). The Z-group is not just a protecting group; it is a lipophilic anchor.

  • The Driver: The urethane (carbamate) NH and the amide NH form strong intermolecular hydrogen bonds.

  • The Stabilizer: The aromatic Z-groups stack via

    
    -
    
    
    
    interactions, reinforcing the H-bond network.
  • The Result: In solvents like Dichloromethane (DCM) or Ethyl Acetate (EtOAc), these forces overcome solvation energy, trapping solvent molecules in a 3D fibrillar network (the gel).

Visualizing the Trap:

AggregationMechanism cluster_0 Solvated State cluster_1 The Gelation Trap Free Free Z-Dipeptide (Monomer) H_Bond H-Bonding (Backbone) Free->H_Bond Concentration > CGC (Critical Gel Conc.) Pi_Stack Pi-Stacking (Z-Group) H_Bond->Pi_Stack Synergistic Stabilization Fibril Fibrillar Network (Traps Solvent) Pi_Stack->Fibril Self-Assembly Outcome ORGANOGEL (Stalled Reaction/Workup) Fibril->Outcome

Figure 1: The mechanism of supramolecular gelation in Z-protected dipeptides.[1]

Part 2: Troubleshooting & Protocols

Category 1: Solubilization & Reaction Rescue
Q: My coupling reaction has gelled. How do I recover it without dumping the batch?

A: Do not add more DCM. You must disrupt the secondary structure using Chaotropic Solvation or Thermal Cycling .

Protocol A: The "Seebach" Lithium Chloride Method Lithium ions (


) coordinate strongly with amide carbonyls, disrupting the intermolecular H-bonds responsible for gelation.
  • Preparation: Prepare a 0.5 M solution of anhydrous LiCl in THF (LiCl is soluble in THF, unlike in DCM).

  • Addition: Slowly add this solution to your gelled DCM reaction.

  • Observation: The gel should collapse into a fluid solution as the THF/LiCl disrupts the fibrillar network.

  • Note: This is compatible with standard coupling reagents (EDC, DCC, IBCF).

Protocol B: The Co-Solvent Switch If LiCl is undesirable for downstream processing:

  • Add a polar aprotic solvent: DMF or NMP (10-20% v/v).

  • Gently heat to 35-40°C.

  • Why it works: These solvents compete for H-bonding sites, breaking the peptide-peptide interactions.

Q: Which solvents should I avoid to prevent gelation initially?

A: Avoid "Gel-Promoting" solvents as the primary medium for known difficult sequences (e.g., Z-Phe-Phe, Z-Gly-Gly).

Solvent ClassRisk LevelInteraction TypeRecommendation
DCM / Chloroform HIGH Non-polar; promotes H-bondingUse only with additives (LiCl, DMF).
Ethyl Acetate HIGH Weak H-bond acceptorAvoid for concentrated reactions (>0.1 M).
Toluene EXTREME Promotes

-stacking
Do not use for Z-dipeptides.
THF MEDIUM Moderate H-bond acceptorGood baseline; add LiCl if needed.
DMF / NMP LOW Strong H-bond acceptorBest for solubility, but harder to remove.
Category 2: Workup & Isolation Engineering
Q: I cannot filter the product; it's a gelatinous mess on the funnel. How do I isolate it?

A: You need to induce a Gel-to-Crystal Transition . Filtration of a gel is impossible; you must force the peptide to organize into a crystalline lattice, which excludes solvent.

The "Anti-Solvent" Crystallization Protocol:

  • Dissolution: Redissolve the gel in a minimum amount of warm THF or DMF (approx 40-50°C) until clear.

  • Nucleation: Add a "marginal" solvent (e.g., Ethanol or Methanol ) dropwise until slight turbidity persists.

    • Mechanism:[2][3][4][5][6][7] Alcohols can disrupt the specific gel-forming H-bonds while reducing overall solubility.

  • Precipitation: Slowly add a non-polar anti-solvent (Hexane or Heptane ) with vigorous stirring.

  • Aging: Allow the mixture to cool slowly. The presence of the alcohol often promotes crystallization over gelation.

Q: The workup emulsion won't separate (Z-peptide surfactant effect).

A: Z-dipeptides can act as surfactants.

  • Break the Emulsion: Add n-Butanol (small amount) to the organic layer.

  • Salting Out: Use saturated NaCl or LiBr brine. The high ionic strength forces the organic peptide out of the aqueous interface.

Part 3: Structural Interventions (Prevention)

Q: Can I modify the synthesis to prevent this for longer Z-protected chains?

A: Yes. If the dipeptide is a building block for a longer chain, aggregation will only get worse. Intervene now.

1. Pseudoprolines (


Pro): 
If your sequence contains Ser, Thr, or Cys, use pseudoproline dipeptides (e.g., Fmoc-Ser(

pro)-OH). These lock the backbone in a "kinked" conformation, physically preventing

-sheet alignment.

2. Backbone Protection (Hmb/Dmb): For sequences without Ser/Thr, use 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) backbone protection.[3]

  • Action: These bulky groups attach to the amide nitrogen, completely blocking the H-bond donor site.

  • Result: The peptide behaves like a random coil, dramatically increasing solubility in DCM/DMF.

Decision Tree: The "Magic Mixture" Workflow

TroubleshootingFlow Start Problem: Z-Peptide Aggregation State Current State? Start->State Gel_Rxn Gelled Reaction Mixture State->Gel_Rxn Gel_Workup Gel/Emulsion during Workup State->Gel_Workup Action_LiCl Add 0.5M LiCl in THF (Disrupts H-bonds) Gel_Rxn->Action_LiCl Preferred Action_Heat Heat to 40°C + Add DMF (Thermodynamic Break) Gel_Rxn->Action_Heat Alternative Action_Alc Add n-Butanol or EtOH (Phase separation) Gel_Workup->Action_Alc If Emulsion Action_Cryst Re-dissolve (Warm THF) Precipitate w/ Hexane Gel_Workup->Action_Cryst If Solid Gel

Figure 2: Decision matrix for resolving aggregation based on experimental stage.

References

  • Seebach, D., et al. (1989).[6] "Solubilization of Peptides in Non-Polar Organic Solvents by the Addition of Lithium Chloride." Helvetica Chimica Acta.[6]

  • Paradkar, V. M., et al. (1994). "Lithium Chloride/Tetrahydrofuran: A Useful Solvent System for the Synthesis of Z-Protected Dipeptides." Tetrahedron Letters.
  • Amblard, M., et al. (2006). "Methods and Protocols of Modern Solid Phase Peptide Synthesis." Molecular Biotechnology.

  • Sigma-Aldrich. (2025). "Overcoming Aggregation in Peptide Synthesis: Technical Guide."

  • Bachem. (2021). "Peptide Solubility and Handling Guidelines."

Sources

Minimizing side reactions during Z-group deprotection of Ala-Tyr

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Z-Group Deprotection for Ala-Tyr

Case ID: Z-DEP-TYR-001 Status: Open Assigned Specialist: Senior Application Scientist

Diagnostic Hub: Identify Your Side Reaction

Before optimizing the protocol, confirm the identity of your impurity using LC-MS data. The specific nature of the Ala-Tyr dipeptide creates a unique intersection of steric and electronic risks.

Observed Mass Shift (

m/z)
Probable ImpurityRoot Cause
+90 Da 3-Benzyltyrosine Electrophilic Attack: The benzyl carbocation (

), generated during acidolysis, attacked the electron-rich phenolic ring of Tyrosine at the ortho position.
-18 Da (vs free peptide) Diketopiperazine (DKP) Cyclization: The N-terminal amine of Ala attacked the C-terminal ester of Tyr. Common in neutral/basic workups or slow hydrogenolysis.
+6 Da Hexahydrotyrosine Over-Reduction: Saturation of the Tyrosine aromatic ring during catalytic hydrogenolysis (

).

Module A: Acidolysis Troubleshooting (HBr/AcOH or TFA)

The Challenge: Acidolytic cleavage generates a reactive benzyl carbocation. Without adequate scavenging, this cation will alkylate the Tyrosine ring (O


 C rearrangement).

The Solution: Implement the "Push-Pull" Scavenging System .

  • The "Push": Protonation of the ether oxygen by the acid.

  • The "Pull": Nucleophilic attack by a soft sulfur scavenger (Thioanisole) on the benzyl carbon, sequestering it before it attacks the Tyrosine.

Optimized Protocol: The "Kiso" Cocktail

Standard HBr/AcOH is often too harsh for sensitive Tyr peptides. We recommend the TFA-Thioanisole method.

Reagents:

  • Trifluoroacetic Acid (TFA)[1][2][3]

  • Thioanisole (Scavenger)

  • m-Cresol (Co-scavenger)

Procedure:

  • Preparation: Dissolve the protected Z-Ala-Tyr-OH (or ester) in a mixture of TFA : Thioanisole : m-Cresol (80 : 15 : 5 v/v) .

    • Note: The high concentration of thioanisole is non-negotiable for preventing Tyr alkylation.

  • Reaction: Stir at 0°C for 60 minutes , then warm to room temperature for roughly 2–3 hours. Monitor by HPLC.

  • Workup:

    • Precipitate the peptide by adding the reaction mixture dropwise into cold Diisopropyl Ether (IPE) or MTBE .

    • Critical: Do not use Diethyl Ether if possible; IPE provides better precipitation of the peptide while keeping the scavengers in solution.

  • Purification: The scavenger adducts (Benzyl-Thioanisole) are lipophilic and easily removed by reverse-phase HPLC.

Visualizing the Mechanism

PushPull Z_Group Z-Protected Tyrosine Protonation Protonated Intermediate Z_Group->Protonation TFA (H+) Carbocation Benzyl Carbocation (+) Protonation->Carbocation Cleavage Clean_Product Free Tyrosine + Benzyl-S-Ph Protonation->Clean_Product Push-Pull Attack by Scavenger Side_Product 3-Benzyltyrosine (Impurity) Carbocation->Side_Product Attacks Tyr Ring (No Scavenger) Scavenger Thioanisole (Soft Nucleophile) Scavenger->Clean_Product

Caption: The "Push-Pull" mechanism where Thioanisole intercepts the benzyl group directly from the protonated intermediate, bypassing the formation of the free carbocation.

Module B: Hydrogenolysis Troubleshooting ( )

The Challenge: While cleaner than acidolysis, standard hydrogenolysis can fail due to solubility issues (causing slow reactions that favor DKP formation) or catalyst poisoning.

The Solution: Catalytic Transfer Hydrogenation (CTH).[4] This method uses a hydrogen donor (Ammonium Formate) instead of


 gas. It is faster, requires no special equipment, and often minimizes ring reduction.
Optimized Protocol: CTH with Ammonium Formate

Reagents:

  • 10% Pd/C (Palladium on Carbon)

  • Ammonium Formate (Hydrogen Donor)

  • Solvent: Methanol (MeOH) or MeOH/DMF (if solubility is poor).

Procedure:

  • Dissolution: Dissolve Z-Ala-Tyr-OH (1 mmol) in MeOH (10–15 mL).

    • Troubleshooting: If the dipeptide is insoluble, add DMF dropwise until clear. Do not use AcOH if you suspect DKP formation, as it can catalyze cyclization in some contexts, though it is usually safe for Z-removal.

  • Catalyst Addition: Add 10% Pd/C (10–20% by weight of the peptide).

    • Safety: Add the catalyst under a blanket of nitrogen to avoid igniting methanol vapors.

  • Donor Addition: Add Ammonium Formate (5–10 equivalents) in a single portion.

  • Reaction: Stir gently at room temperature.

    • Observation: Evolution of

      
       gas will occur. The reaction is typically complete in 15–45 minutes .
      
  • Workup: Filter through Celite to remove the catalyst.[4] Evaporate the solvent.[4][5] The ammonium formate byproduct sublimes or is removed during lyophilization.

Module C: Preventing Diketopiperazine (DKP) Formation[6]

The Challenge: Ala-Tyr is a "high-risk" sequence. The small Alanine allows the N-terminus to swing back and attack the Tyrosine ester (if present). This is thermodynamically favorable.

Risk Factors:

  • C-terminal Esters: Methyl or Benzyl esters are highly susceptible. Free acids (Z-Ala-Tyr-OH) are resistant to DKP formation unless activated.

  • Neutral/Basic pH: DKP formation accelerates rapidly if the amine is unprotonated.

Prevention Strategy:

  • Acidic Workup: If using hydrogenolysis on an ester (Z-Ala-Tyr-OMe), ensure the solution remains slightly acidic (add 1 eq. HCl in MeOH) immediately upon deprotection to protonate the new amine.

  • Bulkier Esters: If possible, use a tert-butyl ester (OtBu) for the C-terminus, as steric bulk prevents the attack.

Visualizing DKP Formation

DKP Deprotection H-Ala-Tyr-OMe (Free Amine) Cyclization Nucleophilic Attack (N-term attacks Ester) Deprotection->Cyclization Neutral pH Slow Reaction Prevention Protonation (H+) Amine Salt Formed Deprotection->Prevention Add HCl/AcOH Immediately DKP_Product Cyclo(Ala-Tyr) (DKP - Dead End) Cyclization->DKP_Product - MeOH

Caption: The kinetic race between stable salt formation (Green) and irreversible DKP cyclization (Red).

Frequently Asked Questions (FAQ)

Q: Can I use standard Anisole instead of Thioanisole? A: Anisole is a "hard" nucleophile and is less effective at capturing the "soft" benzyl carbocation compared to Thioanisole. For Tyrosine-containing peptides, Thioanisole is significantly superior in preventing the ortho-alkylation side reaction [1].

Q: My peptide is sticking to the Pd/C catalyst. How do I recover it? A: This is common with Tyrosine peptides due to


-

stacking with the carbon support. Wash the Celite filter cake with warm DMF or 50% AcOH/Water. Do not use pure water, as the peptide may precipitate on the filter.

Q: Why did I get 3-benzyltyrosine even during hydrogenolysis? A: You likely didn't. You may be seeing a mass artifact or incomplete deprotection. However, if you used a transfer hydrogenation with a very active donor and acid, O-to-C migration is theoretically possible but extremely rare. Double-check that the starting material was pure Z-Ala-Tyr and not already contaminated.

References

  • Kiso, Y., et al. (1980).[2] "Efficient Removal of Protecting Groups by a 'Push-Pull' Mechanism. II. Deprotection of O-Benzyltyrosine with a Thioanisole-Trifluoroacetic Acid System." Chemical and Pharmaceutical Bulletin, 28(2), 673-676.

  • Bodanszky, M. (1984). Principles of Peptide Synthesis. Springer-Verlag.
  • Gisin, B. F., & Merrifield, R. B. (1972). "Carboxyl-catalyzed intramolecular aminolysis. A side reaction in solid-phase peptide synthesis." Journal of the American Chemical Society, 94(9), 3102–3106.

  • Anwer, M. K., & Spatola, A. F. (1980). "An advantageous method for the rapid removal of hydrogenolyzable protecting groups under ambient conditions." Synthesis, 1980(11), 929-932. (Seminal paper on CTH).

Sources

Technical Support Center: Enhancing Z-Ala-Tyr-OH Stability in Long-Term Storage

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of Z-Ala-Tyr-OH (N-Benzyloxycarbonyl-L-alanyl-L-tyrosine).

While the benzyloxycarbonyl (Z) group protects the N-terminus from enzymatic degradation, the presence of the Tyrosine (Tyr) residue introduces significant instability. Tyrosine contains an electron-rich phenolic side chain that is highly susceptible to oxidation, while the peptide backbone remains vulnerable to hydrolysis. The following protocols and troubleshooting steps are designed as self-validating systems to ensure absolute structural integrity during long-term storage and experimental handling.

Diagnostic FAQ & Troubleshooting

Q1: We stored our lyophilized Z-Ala-Tyr-OH at 4°C, but observed a significant loss of activity and structural degradation after 3 months. What caused this? A: Storing peptides at 4°C is strictly for short-term use (a few weeks). For long-term storage, lyophilized peptides must be kept at -20°C or -80°C 1[1]. At 4°C, minor temperature fluctuations cause condensation inside the vial. This introduced moisture triggers hydrolysis of the peptide bond and deliquescence (clumping) of the powder 2[2].

Q2: How do we prevent tyrosine oxidation during long-term storage? A: Tyrosine oxidation is catalyzed by oxygen, UV light, and trace metal ions, leading to the formation of inactive dityrosine cross-links 3[3]. To prevent this, you must store the peptide in amber glass vials to block photo-oxidation 1[1]. Furthermore, flush the vial's headspace with an inert gas (Argon or Nitrogen) to displace oxygen before sealing 4[4].

Q3: Does the pH of our reconstitution buffer impact stability? A: Yes, drastically. The phenolic hydroxyl group of Tyrosine has a pKa of ~10. Alkaline conditions deprotonate this group into a phenoxide ion, which is highly reactive and susceptible to rapid oxidation 5[5]. If temporary storage in solution is unavoidable, reconstitute the peptide in a slightly acidic buffer (pH 5-6) to maintain the protonated, stable state of the phenol ring 2[2].

Degradation Pathways & Mitigation Strategy

ZAlaTyrDegradation cluster_stress Environmental Stressors A Z-Ala-Tyr-OH (Lyophilized) O2 Oxygen & UV Light A->O2 H2O Moisture & Heat A->H2O Deg1 Tyrosine Photo-oxidation (Dityrosine Formation) O2->Deg1 Deg2 Peptide Hydrolysis & Deliquescence H2O->Deg2 Mit1 Amber Vials & Argon Gas Flush Mit1->Deg1 Blocks Mit2 -80°C Storage & Desiccator Use Mit2->Deg2 Prevents

Logical relationship between Z-Ala-Tyr-OH degradation pathways and targeted storage mitigations.

Quantitative Stability Profiles

The following table synthesizes the expected stability of Z-Ala-Tyr-OH under various environmental conditions, emphasizing the critical need for cold, dry, and dark storage6[6].

Storage StateTemperatureEnvironmental ControlsExpected Shelf LifePrimary Degradation Risk
Lyophilized Powder -80°CDesiccator, Argon flush, Amber vial2+ YearsMinimal (Highly Stable)
Lyophilized Powder -20°CDesiccator, Sealed vial1 - 2 YearsSlow oxidation over time
Lyophilized Powder 4°CSealed vial1 - 3 MonthsMoisture condensation, Hydrolysis
Reconstituted Solution -20°CpH 5-6 buffer, Aliquoted1 - 3 MonthsFreeze-thaw aggregation
Reconstituted Solution 4°CpH 5-6 buffer1 - 2 WeeksRapid Tyrosine oxidation

Self-Validating Methodologies (SOPs)

To ensure scientific integrity, do not merely follow these steps; understand the mechanistic causality behind them. The reconstitution protocol prevents degradation, while the subsequent HPLC-MS protocol validates that your storage methodology was successful.

Protocol A: Optimal Reconstitution and Aliquoting Workflow

ReconstitutionWorkflow Step1 1. Retrieve from -80°C Step2 2. Equilibrate to RT Step1->Step2 Step3 3. Reconstitute (pH 5-6) Step2->Step3 Step4 4. Aliquot into Amber Vials Step3->Step4 Step5 5. Argon Flush & Seal Step4->Step5 Step6 6. Flash Freeze to -80°C Step5->Step6

Step-by-step optimal workflow for reconstituting and aliquoting Z-Ala-Tyr-OH to preserve stability.

Step-by-Step Methodology:

  • Equilibration: Remove the lyophilized Z-Ala-Tyr-OH vial from the -80°C freezer. Place it in a desiccator at room temperature for 30-60 minutes before opening.

    • Causality: Opening a cold vial immediately causes atmospheric moisture to condense on the powder, initiating hydrolysis and deliquescence 7[7].

  • Reconstitution: Add the required volume of sterile, deionized water or a slightly acidic buffer (pH 5-6).

    • Causality: Tyrosine oxidation is minimized at lower pH levels. Alkaline conditions increase the susceptibility of the phenol group to oxidation 3[3].

  • Aliquoting: Divide the solution into pre-chilled, sterile amber glass vials.

    • Causality: Glass minimizes hydrophobic peptide binding to container walls compared to plastic. Amber glass prevents UV-catalyzed photo-oxidation of Tyrosine 1[1].

  • Inert Gas Flushing: Gently blow a stream of Argon or Nitrogen gas over the liquid surface in each vial before capping.

    • Causality: Displaces oxygen from the headspace, removing the primary reactant required for oxidative degradation4[4].

  • Flash Freezing: Flash-freeze the aliquots in liquid nitrogen and transfer immediately to -80°C.

    • Causality: Rapid freezing prevents the formation of large ice crystals that can damage peptide integrity and cause aggregation during freeze-thaw cycles.

Protocol B: HPLC-MS Validation of Peptide Integrity

To verify that your storage conditions have successfully prevented degradation, periodically test aliquots for Tyrosine oxidation.

Step-by-Step Methodology:

  • Sample Preparation: Dilute a small aliquot of the Z-Ala-Tyr-OH solution to 10-100 µg/mL using Mobile Phase A (e.g., 0.1% Formic Acid in LC-MS grade water).

  • Chromatographic Separation: Inject 5-10 µL onto a C18 reverse-phase analytical column. Run a standard gradient using Mobile Phase B (0.1% Formic Acid in Acetonitrile).

  • Mass Spectrometry Detection: Monitor for the expected mass of intact Z-Ala-Tyr-OH [M+H]+. Specifically, scan for mass shifts indicative of oxidation:

    • +16 Da: Indicates hydroxylation of the Tyrosine ring (formation of DOPA).

    • Dimerization Masses: Indicates the formation of dityrosine cross-links, a hallmark of severe oxidative stress 3[3].

References

  • Title: How to Store Peptides | Best Practices for Researchers Source: jpt.com URL: [Link]

  • Title: Peptide Stability: How Long Do Peptides Last? Source: jpt.com URL: [Link]

  • Title: The Ultimate Guide to Storing Peptides: Best Practices for Maximum Potency & Longevity Source: intercom.help (Dripdok Help Center) URL: [Link]

  • Title: Lyophilized Peptide Storage: Temperature, Humidity, & Light Source: verifiedpeptides.com URL: [Link]

  • Title: Peptide Storage and Handling Guidelines Source: genscript.com URL: [Link]

  • Title: The effect of neighboring amino acid residues and solution environment on the oxidative stability of tyrosine in small peptides Source: researchgate.net URL: [Link]

Sources

Technical Support Center: Overcoming Steric Hindrance in Z-Ala-Tyr-OH Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the sterically demanding coupling of Z-Alanine to Tyrosine (Z-Ala-Tyr-OH). The bulky side chain of tyrosine, combined with the protecting groups, can significantly impede reaction kinetics, leading to low yields and incomplete reactions. This resource provides in-depth troubleshooting strategies, detailed protocols, and answers to frequently asked questions to help you navigate these synthetic challenges effectively.

Frequently Asked Questions (FAQs)

Q1: Why is the Z-Ala-Tyr-OH coupling considered difficult?

The primary challenge is steric hindrance. The bulky phenol side chain of Tyrosine, especially when protected, creates significant spatial congestion around the N-terminal amine. This physical barrier makes it difficult for the activated carboxyl group of Z-Alanine to approach the amine for nucleophilic attack, thus slowing down or preventing amide bond formation.[1][2]

Q2: My standard carbodiimide (DCC/DIC) coupling is failing or giving very low yields. What is the first thing I should change?

Standard carbodiimide reagents are often not potent enough for sterically demanding couplings.[3] The first and most effective change is to switch to a more powerful coupling reagent. Uronium/aminium salts like HATU, HBTU, or HCTU, or phosphonium salts like PyBOP, are significantly more effective because they form highly reactive activated esters that can overcome the steric barrier.[3][4]

Q3: I see a lot of unreacted starting material. Should I just let the reaction run longer?

Increasing the reaction time can be a viable strategy, as steric hindrance slows the reaction rate.[3] Extending the coupling time from a standard 1-2 hours to overnight may improve yields. However, this should be balanced with the risk of potential side reactions or racemization over extended periods.[3][5]

Q4: Can I just increase the temperature to speed up the reaction?

Applying gentle heat (e.g., 30-40°C) can help overcome the activation energy of a sterically hindered coupling.[6] However, this must be done cautiously, as elevated temperatures can increase the risk of racemization, particularly for sensitive amino acids.[5][7] Microwave-assisted synthesis is a highly effective method for driving difficult couplings to completion quickly by using microwave energy to heat the reaction rapidly and uniformly.[3][7]

Q5: How does the choice of solvent affect my coupling reaction?

The solvent plays a critical role in solvating the peptide chain, which is essential for a successful reaction.[8][9] Poor solvation can lead to peptide aggregation, further blocking reactive sites. For difficult couplings, switching from DMF to a solvent with superior solvating properties like N-methylpyrrolidone (NMP) is often beneficial.[3][9] In some cases, solvent mixtures such as DCM/DMF/NMP can also improve results.[3]

Troubleshooting Guides & In-Depth Protocols

When standard protocols fail, a systematic approach to optimization is required. Below are detailed guides for common issues encountered during Z-Ala-Tyr-OH coupling.

Problem 1: Low or No Product Formation with Standard Reagents

Symptom: LC-MS analysis shows predominantly unreacted Z-Ala-OH and the free amine of the tyrosine component. Primary Cause: The activation energy for the coupling is too high due to steric hindrance, and the coupling reagent is not sufficiently reactive.

Solution Pathway:

  • Upgrade the Coupling Reagent: Switch from carbodiimides (DCC, DIC) to a more potent uronium or phosphonium salt. HATU is often the reagent of choice for highly challenging couplings due to the formation of a super-active OAt ester.[4]

  • Employ Additives: Always use additives like HOBt or, preferably, OxymaPure. These additives form active esters that are more stable than the O-acylisourea intermediate from carbodiimides, suppressing side reactions like N-acylurea formation and reducing racemization.[10][11]

  • Optimize Reagent Stoichiometry: Increase the equivalents of the amino acid and coupling reagents. Using an excess (e.g., 1.5 to 3 equivalents) can drive the reaction to completion.[6][12]

Reagent ClassExample(s)Activated SpeciesRelative ReactivityKey Considerations
CarbodiimidesDIC, DCCO-acylisoureaLow-ModerateOften insufficient for hindered couplings; requires an additive (e.g., HOBt, Oxyma) to prevent side reactions.[3][11]
Phosphonium SaltsPyBOP, PyAOPOBt/OAt EsterHighExcellent for routine and difficult couplings; does not cause guanidinylation side reactions.
Aminium/Uronium SaltsHBTU, HCTU, HATUOBt/O-6-ClBt/OAt EsterVery HighHighly recommended for difficult couplings. HATU is generally the most potent.[4] Can cause guanidinylation if used in excess relative to the carboxylic acid.
Oxyma-based SaltsCOMUOxyma EsterVery HighReactivity is comparable or superior to HBTU/HATU. Oxyma is non-explosive, making it a safer alternative to HOBt/HOAt.[13]

This protocol is designed for situations where standard methods have failed due to steric hindrance.

  • Reagent Preparation:

    • In a clean, dry reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), dissolve Z-Ala-OH (1.5 equivalents) in anhydrous DMF or NMP.

  • Pre-Activation:

    • Add HATU (1.45 equivalents) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (3.0 equivalents) to the Z-Ala-OH solution.

    • Allow the mixture to pre-activate for 1-5 minutes at room temperature. The solution may change color.

  • Coupling Reaction:

    • Add the pre-activated Z-Ala-OH solution to your Tyr-OH component (1.0 equivalent).

    • Stir the reaction at room temperature.

  • Monitoring:

    • Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 2 hours). For solid-phase synthesis, a Kaiser test can be used to check for the presence of free amines.[14][15]

  • Work-up:

    • Once the reaction is complete, proceed with your standard aqueous work-up or solid-phase washing protocol to remove excess reagents and byproducts.

Problem 2: Reaction Stalls or Remains Incomplete

Symptom: The reaction proceeds initially but stops before completion, leaving a mixture of starting materials and product even after several hours. Primary Cause: Insufficient reaction conditions (time, temperature) or peptide aggregation preventing access to the reactive site.

Solution Pathway:

  • Implement a Double Coupling Strategy: If monitoring indicates an incomplete reaction after the initial coupling time, repeating the coupling step with a fresh batch of activated amino acid and reagents can drive the reaction to completion.[14][16]

  • Increase Reaction Temperature: Gently heating the reaction to 30-40°C can provide the necessary energy to overcome the steric barrier.[6] For more significant acceleration, microwave-assisted synthesis can be employed, often reducing reaction times from hours to minutes.[3][7]

  • Change Solvent System: If aggregation is suspected, switch to NMP or use a solvent mixture known to disrupt secondary structures, such as adding a small percentage of DMSO.[3][9]

Troubleshooting_Workflow Troubleshooting Workflow for Z-Ala-Tyr-OH Coupling start Start Coupling Reaction monitor Monitor Reaction (LC-MS / Kaiser Test) start->monitor complete Reaction Complete (Proceed to Work-up) monitor->complete Yes incomplete Incomplete Coupling Detected monitor->incomplete No strategy Select Optimization Strategy incomplete->strategy reagent Upgrade Coupling Reagent (e.g., HATU, COMU) strategy->reagent double_couple Perform Double Coupling strategy->double_couple temp Increase Temperature (Conventional or Microwave) strategy->temp solvent Change Solvent (DMF -> NMP) strategy->solvent reagent->start Re-attempt double_couple->start Re-attempt temp->start Re-attempt solvent->start Re-attempt Activation_Mechanisms Comparison of Carboxylic Acid Activation Pathways cluster_carbodiimide Carbodiimide Pathway cluster_uronium Uronium (HATU) Pathway RCOOH1 Z-Ala-OH DIC + DIC OAI O-Acylisourea (Unstable Intermediate) RCOOH1->OAI Activation OBt_Ester OBt Active Ester (More Stable) OAI->OBt_Ester Interception NAU N-Acylurea (Side Product) OAI->NAU Rearrangement HOBt + HOBt Amide Bond Z-Ala-Tyr-OH OBt_Ester->Amide Bond + Tyr-OH RCOOH2 Z-Ala-OH HATU + HATU / Base OAt_Ester OAt Active Ester (Highly Reactive) RCOOH2->OAt_Ester Direct Activation OAt_Ester->Amide Bond + Tyr-OH

Caption: Activation pathways for peptide coupling reagents.

References

  • Vertex AI Search. (n.d.). HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety.
  • Fields, G. B., et al. (2005). Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization. PubMed.
  • Peptide Synthesis Blog. (n.d.). How to Optimize Peptide Synthesis?.
  • BenchChem. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Solid-Phase Peptide Synthesis (SPPS).
  • ResearchGate. (2025). Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization.
  • Merck. (n.d.). Novabiochem® Coupling reagents.
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
  • Peptide Chemistry Resources. (n.d.). Coupling & Side Reactions.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Optimizing Peptide Coupling: Key Techniques. (n.d.).
  • ResearchGate. (n.d.). Proposed mechanism for activation by uronium salt.
  • El-Faham, A., & Albericio, F. (2011). Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. PMC.
  • BenchChem. (2025). Troubleshooting low yield in N3-peptide synthesis.
  • Falb, E., et al. (2000). Processes for coupling amino acids using bis-(trichloromethyl) carbonate. Google Patents.
  • Kappe, C. O., et al. (2008). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. The Journal of Organic Chemistry - ACS Publications.
  • Blackmond, D. G., et al. (2007). Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings. The Journal of Organic Chemistry - ACS Publications.
  • Carpino, L. A., et al. (n.d.). The Uronium/Guanidinium Peptide Coupling Reagents.
  • Collins, J. M., et al. (2025). Solvent-Less Environmentally Benign Amino Ester, Amide, and Peptide Synthesis Enabled by Resonant Acoustic Mixing. ChemRxiv.
  • Organic Chemistry. (2023). DCC Coupling With HOBt Activation Mechanism. YouTube.
  • MDPI. (2026). Once Upon a Time Without DMF: Greener Paths in Peptide and Organic Synthesis.
  • HubSpot. (2019). OLIGONUCLEOTIDES & PEPTIDES.
  • RSC Publishing. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates.
  • Google Patents. (2002). WO2002094822A1 - Uronium and immonium salts for peptide coupling.
  • BenchChem. (2025). Technical Support Center: Optimizing Difficult Ile-Thr Peptide Synthesis.
  • RSC Publishing. (2023). Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges.
  • Gyros Protein Technologies. (2020). Peptide Purity & Yield Optimizing in SPPS.
  • BenchChem. (2025). Application Note and Protocol: Solid-Phase Synthesis of H-Gly-Ala-Tyr-OH.
  • BenchChem. (2025). Impact of steric hindrance on the coupling of iso-Boc-His(Dnp)-OH.
  • Chem-Impex. (n.d.). Ala-Tyr-OH.
  • PubMed. (n.d.). Synthesis of a precursor tripeptide Z-Asp-Val-Tyr-OH of thymopentin by chemo-enzymatic method.
  • ResearchGate. (n.d.). Synthesis of NH2-Tyr-Ala-OH dipeptide with different approaches.
  • MedChemExpress. (n.d.). Z-Tyr-OH.
  • Hayashi, Y., et al. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Synform.
  • BenchChem. (2025). Side reactions in H-Gly-Ala-Tyr-OH synthesis with tyrosine protection.
  • PubMed. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile.
  • I.R.I.S. (2020). Increasing the steric hindrance around the catalytic core of a self-assembled imine-based non-heme iron catalyst for C–H oxidation.

Sources

Technical Support Center: Troubleshooting N-Cbz-L-Alanyl-L-Tyrosine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently observe researchers treating peptide coupling as a "black box" reaction, leading to frustrating yield losses and complex purification pipelines. The synthesis of N-Cbz-L-Alanyl-L-Tyrosine (Cbz-Ala-Tyr) presents a unique set of challenges primarily driven by the dual-nucleophilic nature of the tyrosine residue and the stereochemical vulnerability of the alanine residue.

This guide is designed to deconstruct the causality behind these failures and provide you with self-validating, field-proven protocols to optimize your dipeptide yields.

Quantitative Diagnostic Matrix

Before adjusting your protocol, you must accurately diagnose the mode of failure. Below is a summary of quantitative analytical signatures and their mechanistic root causes.

Diagnostic MetricAnalytical Signature (LC-MS / HPLC)Mechanistic Root CauseImmediate Corrective Action
O-Acylation LC-MS: +205 Da mass shift (di-acylation)Unprotected Tyr phenol attacking the active esterSwitch to Tyr(tBu) or limit Cbz-Ala-OH to 1.05 eq[1].
Racemization HPLC: Doublet peak for the target massOxazolone formation during activationAdd HOBt; restrict pre-activation to <15 min[2].
Incomplete Coupling LC-MS: High unreacted H-Tyr-OMe peakSteric hindrance / poor intermediate solubilityOptimize solvent to DCM/DMF (4:1); use DIPEA[3].
Ester Hydrolysis Failure LC-MS: Loss of Cbz group (-134 Da)Over-harsh basic conditions during saponificationUse LiOH at 0 °C in THF/MeOH/H₂O[4].

In-Depth Troubleshooting Guides

Issue 1: Severe Yield Loss Due to O-Acylation

The Causality: The most common cause of low yield in this specific synthesis is the competitive nucleophilicity of the tyrosine side chain. While the primary amine of tyrosine is the intended target for the activated Cbz-Ala-OH, the phenolic hydroxyl group (-OH) is also highly reactive. When the carboxyl group of Cbz-Ala-OH is over-activated (e.g., by excess carbodiimide), the phenol can attack the O-acylisourea intermediate, leading to O-acylation[5]. This forms an undesired branched byproduct and consumes your starting materials[6].

The Solution:

  • Protect the Phenol: The most robust solution is to use a side-chain protected tyrosine, such as H-Tyr(tBu)-OMe. The tert-butyl group completely blocks O-acylation and can be removed later under acidic conditions[1].

  • Stoichiometric Control: If you must use unprotected tyrosine, strictly limit the activated Cbz-Ala-OH to 1.00 - 1.05 equivalents. Excess active ester will inevitably find the phenol once the primary amines are consumed.

Issue 2: Diastereomer Formation (Racemization of Alanine)

The Causality: During the activation of Cbz-Ala-OH with a carbodiimide like EDC or DCC, the highly reactive O-acylisourea intermediate can undergo intramolecular cyclization to form an oxazolone (azlactone). The alpha-proton of this oxazolone is highly acidic. In the presence of a base (like DIPEA), it rapidly enolizes, losing its stereocenter and resulting in a mixture of L-Ala and D-Ala[2].

The Solution: You must trap the O-acylisourea intermediate before it can form an oxazolone. Adding 1-hydroxybenzotriazole (HOBt) achieves this by rapidly reacting with the O-acylisourea to form an OBt active ester[3]. The OBt ester is reactive enough to couple with the tyrosine amine but stable enough to resist oxazolone formation[2].

Mechanism Start Cbz-Ala-OH + EDC O_Acyl O-Acylisourea (Highly Reactive) Start->O_Acyl Activation OBt_Ester OBt Active Ester (Controlled Reactivity) O_Acyl->OBt_Ester + HOBt (Fast) Oxazolone Oxazolone (Chiral Center Lost) O_Acyl->Oxazolone Slow Coupling / Excess Base Product Cbz-Ala-Tyr-OMe (Target Dipeptide) OBt_Ester->Product + H-Tyr-OMe (N-attack) O_Acyl_Byprod O-Acylated Tyrosine (Yield Loss) OBt_Ester->O_Acyl_Byprod + H-Tyr-OMe (O-attack) Oxazolone->Product Epimerized (D-Ala-Tyr)

Mechanistic pathways in Cbz-Ala-OH activation, highlighting N-acylation vs. O-acylation.

Self-Validating Experimental Protocol

To circumvent the issues described above, utilize the following solution-phase protocol. It relies on a C-terminally protected tyrosine (H-Tyr-OMe) to ensure solubility and prevent polymerization, followed by a controlled saponification step[4].

Workflow Step1 1. Pre-Activation (Cbz-Ala-OH + EDC/HOBt) Step2 2. Amide Coupling (+ H-Tyr-OMe + DIPEA) Step1->Step2 Step3 3. Organic Workup (Citric Acid / NaHCO3) Step2->Step3 Step4 4. Saponification (LiOH in THF/MeOH/H2O) Step3->Step4 Step5 5. Final Isolation (Cbz-Ala-Tyr-OH) Step4->Step5

Self-validating experimental workflow for the solution-phase synthesis of Cbz-Ala-Tyr-OH.

Phase 1: Amide Bond Formation (Synthesis of Cbz-Ala-Tyr-OMe)
  • Pre-activation: Dissolve Cbz-Ala-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM/DMF (4:1 v/v). Cool the reaction flask to 0 °C in an ice bath. Add EDC·HCl (1.1 eq) and stir for exactly 15 minutes. Self-Validation: The solution should remain clear; prolonged activation increases racemization risk.

  • Coupling: Add H-Tyr-OMe·HCl (1.0 eq) to the mixture, followed immediately by the dropwise addition of DIPEA (2.2 eq) to neutralize the hydrochloride salt and drive the coupling.

  • Reaction: Stir at 0 °C for 1 hour, then allow the mixture to warm to room temperature and stir for 12 hours.

  • Validation Check: Perform LC-MS on a crude aliquot. You should observe the desired mass at [M+H]⁺ = 415.4 Da. If a peak at +205 Da is present, O-acylation has occurred[1].

  • Workup: Dilute with DCM. Wash the organic layer sequentially with 5% aqueous citric acid (removes unreacted amine), saturated aqueous NaHCO₃ (removes unreacted acid and HOBt), and brine. Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.

Phase 2: Saponification (Synthesis of Cbz-Ala-Tyr-OH)
  • Hydrolysis: Dissolve the crude Cbz-Ala-Tyr-OMe in a solvent mixture of THF/MeOH/H₂O (2:1:1 v/v). Cool to 0 °C.

  • Base Addition: Slowly add LiOH·H₂O (1.2 eq). Stir for 2 hours at 0 °C. Causality: Using a mild base like LiOH at low temperatures prevents the cleavage of the Cbz group and avoids hydantoin formation[4].

  • Workup: Evaporate the organic solvents under reduced pressure. Acidify the remaining aqueous layer with 1M HCl to pH 2-3. Extract the precipitated product with Ethyl Acetate. Dry and concentrate to yield the final Cbz-Ala-Tyr-OH.

Frequently Asked Questions (FAQs)

Q: Can I use completely unprotected Tyrosine (H-Tyr-OH) directly in the coupling step to save time? A: While theoretically possible via aqueous Schotten-Baumann conditions, using completely unprotected tyrosine in standard organic coupling significantly increases the risk of O-acylation[6]. Furthermore, H-Tyr-OH has notoriously poor solubility in standard organic solvents (DCM/DMF), which leads to incomplete coupling. It is highly recommended to use C-terminally protected H-Tyr-OMe or side-chain protected H-Tyr(tBu)-OMe[1].

Q: My LC-MS shows a mass increase of exactly +16 Da or +32 Da compared to my expected product. What happened? A: This indicates oxidation of the tyrosine phenol ring. Oxidation can occur if the reaction mixture or final cleavage cocktails are exposed to air for extended periods without the presence of scavengers[1]. Ensure your solvents are properly degassed and consider running the reaction under an inert nitrogen or argon atmosphere.

Q: I am observing a doublet peak for my final product in RP-HPLC, but the mass is correct. What does this mean? A: A doublet peak with the exact same mass indicates the presence of diastereomers, meaning your Alanine residue has racemized during activation (forming a mixture of Cbz-L-Ala-L-Tyr and Cbz-D-Ala-L-Tyr)[1]. To fix this, ensure you are using a racemization suppressant like HOBt, keep the pre-activation time strictly under 15 minutes, and avoid using strong, unhindered bases[2].

References

  • Side reactions in peptide synthesis. X.
  • Side reactions in H-Gly-Ala-Tyr-OH synthesis with tyrosine protection Source: BenchChem URL
  • Source: American Chemical Society (ACS)
  • Synthesis of Cbz-Ala-Ala-Ala-Ala: A Detailed Protocol for Solution-Phase Peptide Chemistry Source: BenchChem URL
  • Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt)
  • Coupling Reagents Source: Aapptec Peptides URL

Sources

Technical Support Center: Effect of Temperature on Z-Ala-Tyr-OH Enzymatic Kinetics

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals investigating the enzymatic hydrolysis of the dipeptide substrate N-carbobenzyloxy-L-alanyl-L-tyrosine (Z-Ala-Tyr-OH). Here, we provide in-depth technical guidance, troubleshooting protocols, and foundational knowledge to address the specific challenges related to optimizing and interpreting the effects of temperature on your kinetic assays.

Frequently Asked Questions (FAQs)

This section addresses fundamental concepts that underpin temperature-related studies in enzyme kinetics.

Q1: What is Z-Ala-Tyr-OH and why is it used as a substrate?

Z-Ala-Tyr-OH is a synthetic dipeptide. The N-terminal alanine is protected by a carbobenzyloxy group ("Z"), and the C-terminus is a free carboxylate. It is often used as a substrate for proteases like chymotrypsin and carboxypeptidase A. Its structure, particularly the tyrosine residue, makes it a target for enzymes that recognize and cleave peptide bonds adjacent to aromatic amino acids. The hydrolysis of the peptide bond can be monitored using various detection methods.

Q2: How does temperature fundamentally affect the rate of an enzymatic reaction?

Temperature has a dual effect on enzyme kinetics.

  • Increased Reaction Rate: As temperature rises from a low value, the kinetic energy of both the enzyme and substrate molecules increases[1]. This leads to more frequent and energetic collisions, increasing the likelihood that the substrate will bind to the active site and overcome the activation energy barrier, thus accelerating the reaction rate[2][3]. For many enzymes, a 10°C rise can increase the reaction rate by 50-100% within a limited range[4][5].

  • Denaturation: Enzymes are proteins with a precise three-dimensional structure essential for their function[6]. As the temperature increases beyond an optimal point, the vibrational energy puts a strain on the weak non-covalent bonds (like hydrogen and ionic bonds) that maintain this structure[3]. The enzyme begins to unfold, or denature, causing the active site to lose its specific shape. This change is often irreversible and leads to a rapid loss of catalytic activity[1][2][6].

Q3: What is the "optimal temperature" (T-opt) and is it a fixed value?

The optimal temperature (T-opt) is the temperature at which an enzyme exhibits maximum catalytic activity during a defined assay period[4]. It is not a fixed, absolute value for an enzyme but rather an operational parameter that can be influenced by factors such as pH, buffer composition, and the duration of the assay. The apparent T-opt arises from the trade-off between the increasing rate of the catalytic step and the increasing rate of thermal denaturation[7]. Therefore, a shorter assay time might yield a higher apparent T-opt because the enzyme has less time to denature.

Q4: What is the Arrhenius equation and how is it applied to enzyme kinetics?

The Arrhenius equation describes the relationship between the reaction rate constant (k), the absolute temperature (T), and the activation energy (Ea). In its logarithmic form, it is expressed as:

ln(k) = -Ea/R * (1/T) + ln(A)

Where R is the gas constant and A is the pre-exponential factor. By plotting the natural logarithm of the reaction rate (often using Vmax as a proxy for k) against the inverse of the absolute temperature (1/T), we can generate an Arrhenius plot[8]. The slope of the linear portion of this plot (-Ea/R) is used to calculate the activation energy of the reaction, which is the minimum energy required for the reaction to occur[8][9].

Q5: Why might an Arrhenius plot for an enzyme-catalyzed reaction be non-linear?

While many chemical reactions show a linear Arrhenius plot over a wide temperature range, enzyme-catalyzed reactions often deviate[10].

  • High Temperatures: At temperatures approaching and exceeding the T-opt, denaturation causes a rapid decrease in activity, leading to a sharp downward curve[8].

  • Low Temperatures: At very low temperatures, changes in the rate-limiting step of the multi-step enzymatic process or changes in the viscosity of the medium can cause non-linearity[10].

  • Convex or Concave Curves: Complex enzyme mechanisms can sometimes result in inherently curved (convex or concave) Arrhenius plots, which can provide deeper insights into the thermodynamics of the transition state[11][12].

Troubleshooting Guide: Temperature-Related Issues

This guide provides solutions to specific problems you may encounter during your experiments.

TroubleshootingGuide

Q: My reaction rate is unexpectedly low across all tested temperatures.

  • Possible Cause: The enzyme concentration may be too low, or the enzyme may have lost activity due to improper storage or handling. Enzymes should be stored at 5°C or below, though some may lose activity upon freezing[4][5].

  • Solution: First, confirm the activity of your enzyme stock using a standard positive control assay. Use a fresh aliquot of the enzyme from a properly stored stock. Also, verify the concentration and integrity of your Z-Ala-Tyr-OH substrate solution. Ensure the assay buffer is at the correct pH and room temperature before starting the experiment, as ice-cold buffer can slow the reaction[13].

Q: I am getting inconsistent or non-reproducible results between replicates at the same temperature.

  • Possible Cause: This often points to issues with temperature control or pipetting accuracy. Small variations in temperature, even 1-2°C, can alter results by 10-20%[4]. Inconsistent thawing of reagents can also lead to concentration gradients in your stock solutions[13].

  • Solution: Ensure your water bath, incubator, or plate reader is calibrated and maintains a stable temperature. Pre-incubate all reaction components (except the enzyme, which should be added last) at the desired temperature to ensure thermal equilibrium[14]. Always thaw all components completely and mix gently before use. To minimize pipetting errors, use calibrated pipettes and prepare a master mix for all common reagents[13].

Q: The enzyme activity drops off sharply at a temperature lower than expected.

  • Possible Cause: The enzyme is likely undergoing thermal denaturation more rapidly than anticipated under your specific assay conditions (e.g., pH, ionic strength). Prolonged exposure to even moderately high temperatures can lead to irreversible deactivation[2][5].

  • Solution: Perform a thermostability assay (see Protocol 2 below). This involves pre-incubating the enzyme at various temperatures for different durations before adding the substrate to measure residual activity. This will help you distinguish between the rate of catalysis and the rate of inactivation. You may need to shorten your kinetic assay measurement time to capture the initial velocity before significant denaturation occurs.

Q: My Arrhenius plot is not linear in the range below the T-opt.

  • Possible Cause: A non-linear or "broken" Arrhenius plot can indicate that the rate-limiting step of the reaction mechanism is changing with temperature. It can also be caused by temperature-induced conformational changes in the enzyme that alter its catalytic efficiency without causing full denaturation[8][10].

  • Solution: This is not necessarily an error. Analyze the plot for distinct linear regions. A "break" or change in slope can be significant, suggesting a transition in the enzyme's catalytic mechanism or structural flexibility. Report the activation energy for each linear phase separately and consider the potential underlying biochemical reasons for this transition.

Experimental Protocols

Here are step-by-step methodologies for characterizing the thermal properties of your enzyme with Z-Ala-Tyr-OH.

Workflow

Protocol 1: Determining the Optimal Temperature (T-opt)

This protocol identifies the temperature at which the enzyme shows the highest activity under your assay conditions.

  • Prepare Reagents: Prepare a master mix containing the assay buffer and Z-Ala-Tyr-OH substrate at the desired final concentrations. Aliquot this mix into separate tubes.

  • Temperature Equilibration: Place sets of reaction tubes in incubators or water baths across a wide temperature range (e.g., 20°C, 25°C, 30°C, 37°C, 45°C, 55°C, 65°C)[15]. Allow them to equilibrate for at least 5-10 minutes.

  • Initiate Reaction: Add a pre-determined amount of enzyme (kept on ice until use) to each tube to start the reaction. Mix gently but thoroughly[16].

  • Monitor Reaction: Immediately begin monitoring the reaction by measuring product formation or substrate depletion over a fixed, short period (e.g., 5-10 minutes). Ensure you are measuring the initial velocity (the linear phase of the reaction).

  • Controls: Include a "no-enzyme" control at each temperature to account for any non-enzymatic hydrolysis of the substrate.

  • Data Analysis: Calculate the initial reaction rate for each temperature. Plot the reaction rate (activity) versus temperature. The peak of this curve represents the apparent optimal temperature (T-opt) for your specific assay conditions[5].

Protocol 2: Assessing Enzyme Thermostability

This protocol measures the enzyme's ability to withstand thermal stress over time.

  • Enzyme Incubation: Aliquot your enzyme into separate tubes. Place these tubes in water baths at various temperatures (e.g., 40°C, 50°C, 60°C).

  • Time Course: At specific time intervals (e.g., 0, 5, 15, 30, 60 minutes), remove one tube from each temperature and immediately place it on ice to halt any further denaturation.

  • Measure Residual Activity: Once all samples are collected, measure the remaining enzymatic activity for each sample under standard, non-denaturing assay conditions (e.g., at a consistent, moderate temperature like 25°C).

  • Control: The activity of the enzyme at time zero (kept on ice) is considered 100% activity.

  • Data Analysis: For each temperature, plot the percentage of remaining activity against the pre-incubation time. This will reveal how quickly the enzyme loses function at elevated temperatures. An enzyme from a thermophilic organism will show high stability at elevated temperatures, while a typical mammalian enzyme will rapidly denature above 40-50°C[5].

Protocol 3: Generating an Arrhenius Plot to Determine Activation Energy (Ea)

This protocol is used to calculate the activation energy of the enzymatic reaction.

  • Determine Vmax: At a series of temperatures below the T-opt (where the enzyme is stable), perform a full kinetic analysis by measuring the initial reaction rate at various Z-Ala-Tyr-OH substrate concentrations (from ~0.2x Km to 5x Km)[17].

  • Calculate Kinetic Parameters: For each temperature, fit the data to the Michaelis-Menten equation to determine the Vmax and Km values.

  • Data Transformation:

    • Convert each temperature from Celsius to Kelvin (K = °C + 273.15).

    • Calculate the inverse of each temperature (1/T).

    • Calculate the natural logarithm of each Vmax value (ln(Vmax)).

  • Plot the Data: Create a graph with ln(Vmax) on the y-axis and 1/T on the x-axis. This is the Arrhenius plot[8].

  • Calculate Activation Energy: Perform a linear regression on the data points. The slope of the line is equal to -Ea/R, where R is the gas constant (8.314 J/mol·K). Calculate Ea using the formula: Ea = -slope * R

Data Interpretation and Presentation
Data Summary Table

Summarize your calculated kinetic parameters in a table to easily compare the effect of temperature.

Temperature (°C)Temperature (K)Vmax (µmol/min)Km (mM)
25298.1510.21.5
30303.1515.81.6
35308.1524.11.4
40313.1535.51.5
45318.1528.1 (denaturing)N/A

Note: This is example data. Your results will vary.

TempEffect

The data clearly show that as temperature increases, the maximum reaction velocity (Vmax) also increases up to an optimum point (around 40°C in this example), after which it rapidly declines due to denaturation[18]. The Michaelis constant (Km), which reflects the substrate concentration at half-Vmax, often remains relatively stable across the optimal temperature range but may change at extreme temperatures, indicating an alteration in the enzyme's affinity for the substrate[18].

By following these guidelines, researchers can confidently design, execute, and troubleshoot experiments involving the effect of temperature on Z-Ala-Tyr-OH enzymatic kinetics, leading to robust and reliable data.

References
  • Den, G. (2024). The Effect of Temperature on Enzyme Activity: Mechanisms and Practical Implications. IPBMBJ. Retrieved from [Link]

  • Daniel, R. M., & Danson, M. J. (2010). Convex Arrhenius plots and their interpretation. PMC. Retrieved from [Link]

  • Save My Exams. (2025, February 1). The Effect of Temperature on Enzyme Reactions. Retrieved from [Link]

  • Han, L. (1976). Arrhenius Plots of Complex Rate Parameters in Enzyme Kinetics. RSC Publishing. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, June 29). 10.8: The Effect of Temperature on Enzyme Kinetics. Retrieved from [Link]

  • Scribd. (n.d.). Convex Arrhenius Plots in Enzyme Kinetics. Retrieved from [Link]

  • Reddit. (2021, February 9). Temperatures effect on enzyme activity and denaturation. Retrieved from [Link]

  • Li, S., et al. (2021). A new carboxypeptidase from Aspergillus niger with good thermostability, pH stability and broad substrate specificity. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Arrhenius plot used in determination of the energy of activation (Ea) of a reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, February 12). 6.2.3.4: The Arrhenius Law - Arrhenius Plots. Retrieved from [Link]

  • IJNRD. (2022, February 15). “TO STUDY THE EFFECT OF TEMPERATURE ON ENZYME ACTIVITY”. Retrieved from [Link]

  • FireGene. (2026, February 22). What Is Enzyme Kinetics? A Beginner's Guide. Retrieved from [Link]

  • GPnotebook. (2025, January 2). Temperature – Enzyme kinetics. Retrieved from [Link]

  • Patsnap Synapse. (2025, May 9). How to Perform a Standard Enzyme Activity Assay?. Retrieved from [Link]

  • Patsnap Synapse. (2025, April 29). How Temperature Affects Enzyme Activity: Denaturation vs. Optimization. Retrieved from [Link]

  • Peterson, M. E., Daniel, R. M., & Danson, M. J. (2007). The dependence of enzyme activity on temperature: determination and validation of parameters. PMC. Retrieved from [Link]

  • MDPI. (2022, February 6). Demystifying DPP III Catalyzed Peptide Hydrolysis—Computational Study of the Complete Catalytic Cycle of Human DPP III Catalyzed Tynorphin Hydrolysis. Retrieved from [Link]

  • JoVE. (2019, January 29). Video: Enzyme Activity - Procedure. Retrieved from [Link]

  • BioLibre Texts. (2019, July 14). 5.5: Temperature, pH, and enzyme concentration on the rate of a reaction. Retrieved from [Link]

  • ResearchGate. (2025, October 12). (PDF) Thermodynamic and Vibrational Aspects of Peptide Bond Hydrolysis and Their Potential Relationship to the Harmfulness of Infrared Radiation. Retrieved from [Link]

  • Tsioptsias, C. (2019). Thermodynamic and Vibrational Aspects of Peptide Bond Hydrolysis and Their Potential Relationship to the Harmfulness of Infrared Radiation. PMC. Retrieved from [Link]

  • Omics Online. (2025, January 4). Investigating the Impact of Temperature and pH on Enzyme Activity: A Kinetic Analysis. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Mechanistic studies on carboxypeptidase A from goat pancreas Part I: Role of tyrosine residue at the active site. Retrieved from [Link]

  • Reddit. (2024, April 7). Need to know hydrolysis of peptide bond is thermodynamically favorable / kinetically slow?. Retrieved from [Link]

  • ResearchGate. (n.d.). The effect of temperature on enzyme activity: New insights and their implications. Retrieved from [Link]

  • Hobbs, J. K., et al. (2016). On the Temperature Dependence of Enzyme-Catalyzed Rates. ACS Publications. Retrieved from [Link]

  • Brooks, H. B., et al. (2012). Basics of Enzymatic Assays for HTS. NCBI. Retrieved from [Link]

  • Makinen, M. W., et al. (n.d.). Mechanism of action of carboxypeptidase A in ester hydrolysis. PubMed. Retrieved from [Link]

  • Dieni, C. (2025, May 23). Working with Enzymes: Part I -The Simple Kinetic Spectrophotometric Assay. Bitesize Bio. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Kinetics of α-chymotrypsin action. I. pH, solvent, and temperature effects. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Mechanism of action of carboxypeptidase A in ester hydrolysis. Retrieved from [Link]

  • Krokoszyńska, I., & Otlewski, J. (1998). Thermodynamics of single peptide bond cleavage in bovine pancreatic trypsin inhibitor (BPTI). PMC. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, February 12). 7.2: Chymotrypsin. Retrieved from [Link]

  • van Tol, J. B., et al. (n.d.). Temperature effects on S1- and S'1-enantioselectivity of alpha-chymotrypsin. PubMed. Retrieved from [Link]

  • Megazyme. (n.d.). Enzyme Substrates. Retrieved from [Link]

  • MDPI. (2024, December 23). Mode of Metal Ligation Governs Inhibition of Carboxypeptidase A. Retrieved from [Link]

  • Jiang, Y., et al. (2022). Spectrophotometric Assays for Sensing Tyrosinase Activity and Their Applications. PMC. Retrieved from [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the HPLC Separation of Z-Ala-Tyr-OH and L-Tyrosine

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and peptide chemistry, achieving baseline separation of structurally similar compounds is a frequent yet critical challenge. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the separation of the N-terminally protected dipeptide, Z-Ala-Tyr-OH, and its constituent amino acid, L-Tyrosine. We will delve into the rationale behind method development, supported by the physicochemical properties of the analytes, and present a robust, validated protocol.

The Separation Challenge: Understanding the Analytes

The primary factor governing the separation of Z-Ala-Tyr-OH and L-Tyrosine by Reversed-Phase HPLC (RP-HPLC) is the significant difference in their hydrophobicity.[1] L-Tyrosine is a polar amino acid, while the addition of an alanine residue and a benzyloxycarbonyl (Z) protecting group to form Z-Ala-Tyr-OH markedly increases its non-polar character.

CompoundStructureMolecular Weight ( g/mol )logPKey Structural Features
L-Tyrosine 181.19-2.26Free amino and carboxyl groups, phenolic hydroxyl group.[2][3]
Z-Ala-Tyr-OH 386.40Estimated to be significantly higher than L-TyrosineBenzyloxycarbonyl (Z) group (hydrophobic), peptide bond, C-terminal carboxyl group, phenolic hydroxyl group.

The hydrophobic benzyloxycarbonyl group on Z-Ala-Tyr-OH will interact strongly with the non-polar stationary phase of a reversed-phase column, leading to a longer retention time compared to the more polar L-Tyrosine.

Strategic Method Development for Optimal Separation

Our approach will focus on Reversed-Phase HPLC, a powerful technique for separating molecules based on their hydrophobicity.[1] We will utilize a C18 column, a common choice for peptide and amino acid separations due to its excellent resolving power.[4]

Diagram of the Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_system HPLC System cluster_data_analysis Data Analysis sample Prepare standard solutions of Z-Ala-Tyr-OH and L-Tyrosine in mobile phase A injector Inject sample mixture sample->injector column C18 Reversed-Phase Column injector->column pump Mobile Phase Gradient Delivery pump->column detector UV Detector (220 nm & 275 nm) column->detector chromatogram Generate Chromatogram detector->chromatogram analysis Analyze retention time, peak area, and resolution chromatogram->analysis separation_mechanism cluster_column C18 Stationary Phase C18_1 C18_2 C18_3 C18_4 L_Tyr L-Tyrosine label_less_retention Less Hydrophobic Interaction (Earlier Elution) Z_Ala_Tyr Z-Ala-Tyr-OH label_more_retention Stronger Hydrophobic Interaction (Later Elution)

Sources

Mass spectrometry fragmentation pattern of Z-Ala-Tyr-OH

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Mass Spectrometry Fragmentation of Z-Ala-Tyr-OH – CID vs. HCD Platforms

Executive Summary

In peptide synthesis and drug development, the structural validation of protected peptide intermediates is a critical quality control step. Z-Ala-Tyr-OH (N-benzyloxycarbonyl-L-alanyl-L-tyrosine) serves as a fundamental model for understanding the gas-phase behavior of Z-protected peptides. While tandem mass spectrometry (MS/MS) is the gold standard for structural elucidation, the choice of fragmentation platform dictates the quality of the data.

This guide objectively compares the analytical performance of traditional Ion Trap Collision-Induced Dissociation (CID) against Higher-Energy Collisional Dissociation (HCD) for the characterization of Z-Ala-Tyr-OH, providing causality-driven protocols to ensure comprehensive structural coverage.

Mechanistic Principles of Z-Ala-Tyr-OH Fragmentation

To evaluate an analytical platform, one must first understand the inherent gas-phase chemistry of the analyte. Z-Ala-Tyr-OH has a monoisotopic mass of 386.15 Da, yielding a protonated precursor ion [M+H]⁺ at m/z 387.15 .

Upon collisional activation, the molecule undergoes three primary mechanistic pathways:

  • Protecting Group Cleavage: The benzyloxycarbonyl (Z) group is highly labile. It readily undergoes neutral losses (benzyl alcohol and CO₂) or forms a highly stable tropylium/benzyl cation at m/z 91.05 . The presence of this ion is the definitive diagnostic marker for Z-protected compounds1[1].

  • Peptide Backbone Cleavage: Cleavage of the amide bond generates classical sequence ions: the N-terminal b1 ion (m/z 206.08) and the C-terminal y1 ion (m/z 182.08) 2[2].

  • Side-Chain Cleavage: The tyrosine residue undergoes secondary fragmentation (loss of CO and NH₃ from the y1 ion) to yield a characteristic immonium ion at m/z 136.07 2[2].

Fragmentation cluster_0 Z-Group Diagnostics cluster_1 Peptide Backbone cluster_2 Amino Acid Diagnostics Precursor Z-Ala-Tyr-OH [M+H]+ m/z 387.15 Benzyl Benzyl Cation m/z 91.05 Precursor->Benzyl Loss of Z-group (HCD favored) LossZ [M+H - Z]+ m/z 253.11 Precursor->LossZ Neutral Loss (CO2 + Benzyl Alcohol) b1 b1 Ion (Z-Ala) m/z 206.08 Precursor->b1 Amide Cleavage y1 y1 Ion (Tyr-OH) m/z 182.08 Precursor->y1 Amide Cleavage TyrImm Tyr Immonium m/z 136.07 y1->TyrImm Loss of CO & NH3 (HCD favored)

Mechanistic fragmentation pathway of Z-Ala-Tyr-OH highlighting key diagnostic ions.

Comparative Performance: CID vs. HCD Platforms

The ability to detect the aforementioned diagnostic ions depends entirely on the physics of the fragmentation platform.

Ion Trap CID (Resonance Excitation) In a 3D or linear ion trap, CID is a resonance excitation process. Ions are heated slowly, meaning only the lowest-energy fragmentation pathways are accessed. Crucially, to trap the precursor ion, the trap's RF voltage (q-parameter) is set to a level that inherently destabilizes any fragment ion below ~30% of the precursor's m/z. For Z-Ala-Tyr-OH (m/z 387), this "1/3 Rule" creates a low-mass cut-off (LMCO) at ~m/z 116 3[3]. Consequently, the critical m/z 91 benzyl cation is ejected from the trap and remains undetected.

Orbitrap HCD (Beam-Type CID) HCD takes place in a dedicated multipole collision cell rather than an ion trap. Ions are accelerated into the cell in a single, non-resonant high-energy step. Because the collision cell does not require strict RF trapping parameters, there is no low-mass cut-off 4[4]. All fragments, including the m/z 91 benzyl cation and m/z 136 immonium ion, are preserved and transferred to the Orbitrap for high-resolution detection.

Quantitative Data Summary: Platform Comparison
Analytical FeatureIon Trap CIDOrbitrap HCDCausality & Impact on Z-Ala-Tyr-OH
Excitation Physics Step-wise, resonantSingle-step, non-resonantCID favors simple neutral losses; HCD yields a richer, sequence-informative spectrum.
Low-Mass Cut-Off Yes (~m/z 116)No CID completely misses the m/z 91 diagnostic ion; HCD captures it efficiently.
Detection Resolution Low (Unit resolution)High (>15,000 FWHM)HCD allows exact mass determination of fragments, eliminating false positive assignments.
Diagnostic Ion Yield Poor (b/y ions only)Excellent (b/y + immonium + benzyl)HCD provides a self-contained, definitive structural footprint of the protected peptide.

Self-Validating Experimental Protocol

To objectively prove the superiority of HCD for small protected peptides, the following protocol utilizes a parallel acquisition strategy (e.g., on a Tribrid Orbitrap system) to analyze the exact same LC peak using both methods simultaneously.

Phase 1: System Suitability & Sample Preparation

  • Action: Dissolve Z-Ala-Tyr-OH to a final concentration of 1 µg/mL in 50:50 Methanol:Water containing 0.1% Formic Acid.

  • Causality: Formic acid is mandatory to drive the equilibrium toward the protonated state [M+H]⁺, ensuring robust ionization in positive ESI mode.

  • Validation: Infuse the sample directly and verify a stable ion current for m/z 387.15 ± 0.5 Da before proceeding to LC.

Phase 2: UHPLC Separation

  • Action: Inject 2 µL onto a C18 column (2.1 x 50 mm, 1.8 µm). Run a steep 5-minute linear gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid).

  • Causality: The highly hydrophobic benzyloxycarbonyl group causes severe peak tailing in isocratic conditions. A steep organic gradient focuses the analyte band, maximizing the signal-to-noise ratio for MS/MS.

Phase 3: Parallel Fragmentation Acquisition

  • Action: Configure the MS method to isolate the precursor at m/z 387.15 (1.0 Da window) and split the ion packet:

    • Pathway A (CID): Apply 30% Normalized Collision Energy (NCE) with Ion Trap detection.

    • Pathway B (HCD): Apply 35% NCE with Orbitrap detection.

  • Causality: HCD requires a slightly higher NCE (35%) because beam-type collisions distribute energy across all vibrational modes rapidly, requiring more kinetic energy to achieve the same precursor depletion as the slow-heating CID process.

Workflow Prep Sample Prep 0.1% FA in MeOH LC UHPLC C18 Gradient Prep->LC ESI ESI (+) Precursor m/z 387 LC->ESI Quad Quadrupole Isolation ESI->Quad CID Ion Trap CID Resonance Excitation (Low Mass Cutoff) Quad->CID Pathway A NCE 30% HCD HCD Cell Beam-Type CID (No Cutoff) Quad->HCD Pathway B NCE 35% Det_IT Ion Trap Low-Res Detection CID->Det_IT Det_OT Orbitrap High-Res Detection HCD->Det_OT

Parallel LC-MS/MS experimental workflow comparing CID and HCD acquisition strategies.

Data Interpretation & Conclusion

When interpreting the resulting spectra, the divergence in platform physics becomes immediately clear. The CID spectrum will be dominated by the [M+H - Z]⁺ neutral loss and the b1/y1 sequence ions. However, it will be entirely devoid of structural information below m/z 116.

Conversely, the HCD spectrum will present a comprehensive structural map. The high-resolution detection of the m/z 91.0548 (benzyl cation) definitively confirms the presence of the intact Z-protecting group, while the m/z 136.0757 (tyrosine immonium) confirms the C-terminal residue.

Recommendation: For the structural validation of Z-protected peptides, small synthetic intermediates, or peptidomimetics, HCD is the objectively superior alternative . The elimination of the low-mass cut-off ensures that critical diagnostic ions are retained, transforming an ambiguous sequence match into a definitive structural identification.

References

  • Evaluation of HCD- and CID-type Fragmentation Within Their Respective Detection Platforms For Murine Phosphoproteomics. National Institutes of Health (NIH). 4

  • Difference between HCD and CID collision induced dissociations? Stack Exchange. 3

  • Mascot help: Peptide fragmentation. Matrix Science. 2

  • Negative Ion Mass Spectral Fragmentation of N-Alkoxycarbonyl-1-Aminoarylmethyl Phosphonic Monoesters under Electrospray Ionization Conditions. ResearchGate. 1

Sources

A Senior Scientist's Guide to Carboxypeptidase A Substrates: Hippuryl-L-Phe vs. Z-Ala-Tyr-OH

Author: BenchChem Technical Support Team. Date: March 2026

In the precise world of enzyme kinetics and drug development, the selection of a substrate is a foundational decision that dictates the quality, sensitivity, and relevance of your experimental data. For researchers investigating Carboxypeptidase A (CPA), a critical zinc-containing metalloprotease, the choice between classic and peptide-like substrates can be perplexing. This guide provides an in-depth, field-tested comparison between two prominent CPA substrates: the traditional Hippuryl-L-Phenylalanine (Hippuryl-Phe) and the dipeptide-based N-Carbobenzoxy-Alanyl-Tyrosine (Z-Ala-Tyr-OH).

The "Why": Understanding Carboxypeptidase A and Substrate Interaction

Carboxypeptidase A is an exopeptidase that catalyzes the hydrolysis of the C-terminal peptide bond, showing a strong preference for residues with large, hydrophobic side chains like phenylalanine and tyrosine.[1][2] The enzyme's active site contains a zinc ion (Zn²⁺) coordinated by three key residues (His69, Glu72, His196), which is crucial for catalysis.[3][4] This zinc ion polarizes the carbonyl group of the substrate's scissile peptide bond, making it susceptible to nucleophilic attack.[4][5] The substrate's terminal carboxylate group forms a critical salt bridge with a positively charged Arginine residue (Arg145), anchoring it in the active site.[3][5] This inherent specificity is the primary reason why synthetic substrates like Hippuryl-Phe and Z-Ala-Tyr-OH, which feature a C-terminal phenylalanine or tyrosine, are effective tools for assaying CPA activity.

Head-to-Head Substrate Analysis

Hippuryl-L-Phenylalanine (Hippuryl-Phe)

Hippuryl-Phe is arguably the most widely used and well-characterized substrate for CPA. Its structure consists of a hippuric acid moiety linked to L-phenylalanine. CPA cleaves the amide bond, releasing hippuric acid and L-phenylalanine.

Principle of Detection: The hydrolysis of Hippuryl-Phe is most commonly monitored continuously by spectrophotometry. The formation of hippuric acid results in an increase in absorbance at 254 nm.[6][7] This method, based on the work of Folk and Schirmer (1963), has become a standard for defining CPA activity, with one unit often defined as the amount of enzyme that hydrolyzes 1.0 µmole of Hippuryl-L-phenylalanine per minute at pH 7.5 and 25°C.[6][8]

N-Carbobenzoxy-Alanyl-Tyrosine (Z-Ala-Tyr-OH)

Z-Ala-Tyr-OH is a dipeptide substrate where the N-terminus is protected by a carbobenzoxy (Z) group. Its structure more closely mimics a natural peptide substrate compared to Hippuryl-Phe. CPA cleaves the peptide bond between alanine and the C-terminal tyrosine.

Principle of Detection: The hydrolysis of Z-Ala-Tyr-OH can also be monitored spectrophotometrically, though it is less common than the Hippuryl-Phe assay. Alternatively, the released tyrosine can be quantified using methods like ninhydrin reaction, which detects the newly freed amino group.[9]

Kinetic Performance: A Data-Driven Comparison

The efficacy of an enzyme-substrate pairing is best described by its kinetic parameters: the Michaelis constant (Kₘ) and the catalytic constant (kcat). Kₘ is the substrate concentration at which the reaction velocity is half of the maximum (Vmax), reflecting the enzyme's binding affinity (a lower Kₘ indicates higher affinity).[10] The kcat, or turnover number, represents the maximum number of substrate molecules converted to product per enzyme molecule per second.[11] The ratio kcat/Kₘ is the specificity constant, which measures the overall catalytic efficiency.[11]

SubstrateKₘ (mM)kcat (s⁻¹)Catalytic Efficiency (kcat/Kₘ) (M⁻¹s⁻¹)
Hippuryl-L-Phenylalanine 0.2 - 1.2~50 - 600~10⁵ - 10⁶
Z-Ala-Tyr-OH Data not commonly reportedData not commonly reportedData not commonly reported

Note: Kinetic values are highly dependent on experimental conditions (pH, temperature, buffer composition, enzyme source). The values for Hippuryl-Phe represent a range compiled from various literature sources. Comprehensive kinetic data for Z-Ala-Tyr-OH is not as readily available in standard literature, reflecting its less frequent use in quantitative kinetic studies compared to Hippuryl-Phe.

The widespread availability of kinetic data for Hippuryl-Phe makes it a reliable standard for comparing results across different laboratories and studies. The relative scarcity of such data for Z-Ala-Tyr-OH means researchers often need to perform more extensive initial characterization.

Experimental Protocol: A Validated Spectrophotometric CPA Assay

This protocol describes a robust, continuous assay for CPA using Hippuryl-L-Phenylalanine, adapted from established methods provided by leading biochemical suppliers.[6][7][8] This system is self-validating: a blank reaction without the enzyme should show no change in absorbance, confirming that the measured activity is enzyme-dependent.

I. Reagent Preparation

  • Assay Buffer: 25 mM Tris-HCl, 500 mM NaCl, pH 7.5 at 25°C.

    • Rationale: Tris provides stable buffering capacity at the optimal pH for CPA activity (around 7.5).[7][8] High salt concentration (NaCl) is often included as it can be essential for enzyme stability and activity.[6]

  • Substrate Solution: 1.0 mM Hippuryl-L-Phenylalanine prepared in Assay Buffer.

    • Expert Tip: This solution can take time to dissolve completely and should be prepared fresh daily, as it is unstable.[7][8] Some protocols suggest using ethanol to first dissolve the substrate before dilution in buffer.[8]

  • Enzyme Diluent: Cold 1.0 M NaCl or 10% Lithium Chloride.[6][7]

    • Rationale: CPA is often stored as a crystalline suspension and requires specific high-salt solutions for solubilization and stabilization prior to assaying.

  • Enzyme Solution: Immediately before use, prepare a working solution of Carboxypeptidase A (e.g., 6-12 units/mL) in cold Enzyme Diluent.[7] The exact concentration must be optimized to ensure the reaction rate is linear over the measurement period.

II. Assay Procedure

Caption: Workflow for a continuous spectrophotometric CPA assay using Hippuryl-Phe.

  • Spectrophotometer Setup: Set the spectrophotometer to measure absorbance at 254 nm and equilibrate the sample holder to 25°C.[6][7]

  • Reaction Mixture: Pipette 2.9 mL of the 1.0 mM Substrate Solution into a quartz cuvette. For the blank, use a separate cuvette.

  • Temperature Equilibration: Incubate the cuvette(s) in the spectrophotometer for 3-5 minutes to reach thermal equilibrium.[6]

  • Blank Measurement: For the blank cuvette, add 0.1 mL of Enzyme Diluent (without enzyme) and monitor A₂₅₄ to ensure a stable baseline.

  • Reaction Initiation: To the sample cuvette, add 0.1 mL of the diluted Carboxypeptidase A Enzyme Solution. Immediately mix by inversion.[7]

  • Data Acquisition: Record the increase in A₂₅₄ for approximately 5 minutes.

  • Calculation: Determine the rate of reaction (ΔA₂₅₄/minute) from the initial, linear portion of the curve. The enzyme activity can be calculated using the molar extinction coefficient of hippuric acid (0.36 mM⁻¹cm⁻¹ at 254 nm).[7]

Conclusion: Making the Right Choice for Your Research

The decision between Hippuryl-L-Phenylalanine and Z-Ala-Tyr-OH hinges on the specific goals of the research.

Choose Hippuryl-L-Phenylalanine for:

  • Standardized, routine activity assays: Its well-defined protocol and extensive historical data make it the gold standard.

  • High-throughput screening (HTS) of inhibitors: The simplicity and robustness of the spectrophotometric assay are ideal for HTS applications.

  • Cross-laboratory comparisons: Using the most common substrate ensures that results can be reliably compared with published data.

Consider Z-Ala-Tyr-OH for:

  • Studies on substrate specificity: As a dipeptide, it may provide more relevant insights into how CPA interacts with more natural peptide substrates.

  • Investigating subsite interactions: The presence of a P1 residue (Alanine) in addition to the P1' residue (Tyrosine) allows for probing interactions beyond the primary specificity pocket.

  • When an alternative detection method is required: If spectrophotometry at 254 nm is not feasible due to interfering compounds, quantifying the released tyrosine via other methods could be an advantage.

For the majority of applications, Hippuryl-L-Phenylalanine offers a superior combination of reliability, convenience, and historical validation. However, for specialized mechanistic studies, the more peptide-like nature of Z-Ala-Tyr-OH provides a valuable, albeit less characterized, alternative.

References

  • Kim, H., & Kim, H. (2000). Hippuryl-alpha-methylphenylalanine and hippuryl-alpha-methylphenyllactic acid as substrates for carboxypeptidase A. Syntheses, kinetic evaluation and mechanistic implication. Bioorganic & Medicinal Chemistry, 8(4), 815-23. Retrieved from [Link]

  • Merck Millipore. (n.d.). Enzymatic Assay: Carboxypeptidase. Retrieved from [Link]

  • Vella, F., & Vella, G. J. (2018). Substrate Specificity of Human Carboxypeptidase A6. The Protein Journal, 37(5), 509-520. Retrieved from [Link]

  • Whitaker, J. R., Menger, F., & Bender, M. L. (1966). The effect of enzyme acetylation on the kinetics of the carboxypeptidase-A-catalyzed hydrolysis of hippuryl-L-beta-phenyllactic acid. Biochemistry, 5(2), 386-392. Retrieved from [Link]

  • Dua, R. D., & Sud, S. (1984). Product stabilization of the two forms of carboxypeptidase A from buffalo pancreas. Indian Journal of Biochemistry & Biophysics, 21(6), 353-356. Retrieved from [Link]

  • Gao, J., & Liu, D. (2011). pH-dependent Reactivity for Glycyl-L-Tyrosine in Carboxypeptidase A Catalyzed Hydrolysis. The Journal of Physical Chemistry B, 115(45), 13328-13337. Retrieved from [Link]

  • Gao, J., & Liu, D. (2008). Catalysis of Carboxypeptidase A: Promoted-water vs Nucleophilic Pathways. The Journal of Physical Chemistry B, 112(47), 14764-14771. Retrieved from [Link]

  • Molloy, B. (n.d.). Carboxypeptidase A. Chemistry LibreTexts. Retrieved from [Link]

  • Lipscomb, W. N. (1980). Carboxypeptidase A mechanisms. Proceedings of the National Academy of Sciences of the United States of America, 77(7), 3875-3878. Retrieved from [Link]

  • Hayashi, R. (1988). Kinetic study of carboxypeptidase P-catalyzed reaction. Pressure and temperature dependence of kinetic parameters. The Journal of Biochemistry, 103(1), 67-73. Retrieved from [Link]

  • Wikipedia contributors. (2023, December 1). Carboxypeptidase A. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Folk, J. E., & Schirmer, E. W. (1963). The Kinetics of Carboxypeptidase B Activity. The Journal of Biological Chemistry, 238(12), 3884-3894. Retrieved from [Link]

  • Cushman, D. W., & Ondetti, M. A. (1991). History of the design of captopril and related inhibitors of angiotensin converting enzyme. Hypertension, 17(4), 589-592. Retrieved from [Link]

  • Ramirez-Zavala, B., et al. (2022). Measuring the Carboxypeptidase and γ-Glutamyltranspeptidase Activities of Lager and Ale Yeasts to Assess Their Impact on the Release of Odorant Polyfunctional Thiols Through Fermentation. Molecules, 27(11), 3589. Retrieved from [Link]

  • McClure, W. O., Neurath, H., & Walsh, K. A. (1964). The reaction of carboxypeptidase A with hippuryl-DL-beta-phenyllactate. Biochemistry, 3, 1897-1901. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Carboxypeptidase A – Knowledge and References. Retrieved from [Link]

  • Le, T. (2020, September 5). Enzyme kinetics fundamentals & terms: Km, kcat, specificity constant/catalytic efficiency, activity. YouTube. Retrieved from [Link]

  • Massachusetts Institute of Technology. (n.d.). Lecture # 3, 4 – Selecting a Catalyst (Non-Kinetic Parameters), Review of Enzyme Kinetics, Selectivity, pH and Temperature Effects. MIT OpenCourseWare. Retrieved from [Link]

  • Tokoph, K. (2017, January 26). Kinetics Parameters for Catalase Part 2: kcat and efficiency. YouTube. Retrieved from [Link]

  • Fitzpatrick, P. F. (2009). Measurement of Intrinsic Rate Constants in the Tyrosine Hydroxylase Reaction. Biochemistry, 48(29), 6829–6834. Retrieved from [Link]

  • Kitagawa, F., & Otsuka, K. (2014). Kinetic analyses of two-steps oxidation from L-tyrosine to L-dopaquinone with tyrosinase by capillary electrophoresis/dynamic frontal analysis. Journal of Chromatography A, 1335, 195-200. Retrieved from [Link]

  • Frère, J. M. (2016). First-order Kinetics in the Study of Enzymes: Applications to the Reporter Substrate Method and to the Estimation of kcat/Km. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 1-13. Retrieved from [Link]

  • Khan Academy. (2020, September 29). Enzyme kinetics. YouTube. Retrieved from [Link]

  • Rees, D. C., Lewis, M., & Lipscomb, W. N. (1983). Crystallographic studies on apocarboxypeptidase A and the complex with glycyl-L-tyrosine. Journal of Molecular Biology, 168(2), 367-387. Retrieved from [Link]

  • Zhang, Z. Y., et al. (1993). Substrate specificity of the protein tyrosine phosphatases. The Journal of Biological Chemistry, 268(14), 10139-10146. Retrieved from [Link]

  • Rees, D. C., Lewis, M., Honzatko, R. B., Lipscomb, W. N., & Hardman, K. D. (1981). Crystallographic studies on apocarboxypeptidase A and the complex with glycyl-L-tyrosine. Proceedings of the National Academy of Sciences of the United States of America, 78(6), 3408-3412. Retrieved from [Link]

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Optimizing RP-HPLC Retention of Z-Ala-Tyr-OH: A Comparative Guide to C18 Column Technologies

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & The Analytical Challenge

The chromatographic analysis of protected synthetic peptides presents unique challenges that standard proteomics workflows often fail to address. Z-Ala-Tyr-OH (N-benzyloxycarbonyl-L-alanyl-L-tyrosine) is a highly hydrophobic, N-terminally blocked dipeptide frequently utilized as an enzymatic substrate and a building block in peptide synthesis.

Unlike standard tryptic peptides, which possess basic residues (e.g., Arginine, Lysine) and a free N-terminus, Z-Ala-Tyr-OH lacks a positive charge. The bulky, aromatic benzyloxycarbonyl (Z) protecting group acts as a massive hydrophobic anchor, driving excessive retention on standard C18 columns. Furthermore, the phenolic hydroxyl of Tyrosine and the free C-terminal carboxyl group frequently engage in secondary dipole interactions with residual silanols on the silica stationary phase, leading to severe peak tailing and compromised resolution.

This guide objectively compares the performance of standard fully porous C18 columns against advanced alternatives—Charged Surface Hybrid (CSH) and Mixed-Mode RP/Anion-Exchange (AX) technologies—providing drug development professionals with a data-backed framework for optimizing Z-protected peptide separations.

Mechanistic Causality: The Chromatography of Z-Protected Peptides

To optimize the retention time and peak shape of Z-Ala-Tyr-OH, one must first understand the causality behind its interaction with the stationary and mobile phases.

The retention of this molecule is strictly dictated by its pH-dependent charge state . Because the N-terminus is blocked by the Z-group, the molecule's only ionizable moieties are acidic: the C-terminal carboxyl group (


) and the Tyrosine side chain (

).
  • At Acidic pH (2.7): Using 0.1% Formic Acid (FA) or Trifluoroacetic Acid (TFA), the C-terminus is fully protonated and neutral. The molecule relies entirely on pure hydrophobic partitioning, resulting in exceptionally long retention times on standard C18 columns.

  • At Neutral pH (6.8): Using 10 mM Ammonium Acetate, the C-terminus is deprotonated (anionic). On a standard C18 column, this increased polarity causes the peptide to elute prematurely. However, on a Mixed-Mode Anion-Exchange (AX) column, this negative charge is leveraged to create a powerful electrostatic attraction, offering superior, orthogonal retention ()[1].

Mechanism cluster_0 Acidic Mobile Phase (pH 2.7) cluster_1 Neutral Mobile Phase (pH 6.8) Acidic Z-Ala-Tyr-OH (C-terminus Protonated, Neutral) RP_Acidic Strong Hydrophobic Partitioning (High Retention on Standard C18) Acidic->RP_Acidic Driven by Z-group & Neutrality Neutral Z-Ala-Tyr-OH (C-terminus Deprotonated, Anionic) RP_Neutral Weak Hydrophobic Partitioning (Low Retention on Standard C18) Neutral->RP_Neutral Charge Repulsion/Polarity AX_Neutral Anion-Exchange Interaction (High Retention on Mixed-Mode AX/RP) Neutral->AX_Neutral Electrostatic Attraction

Logical flow of Z-Ala-Tyr-OH retention mechanisms across different pH levels and column chemistries.

Comparative Analysis of C18 Column Technologies

When selecting a column for Z-Ala-Tyr-OH, researchers must move beyond standard C18 chemistries to achieve optimal peak capacity and symmetry.

Alternative 1: Standard Fully Porous C18 (e.g., XBridge C18, Hypersil GOLD)

Standard C18 columns rely heavily on hydrophobic interactions. While they are the workhorse of peptide mapping ()[2], they often yield asymmetric peaks for blocked peptides due to secondary interactions between the peptide's polar groups and unendcapped surface silanols.

Alternative 2: Charged Surface Hybrid C18 (e.g., XSelect CSH C18)

CSH technology incorporates a low-level positive charge on the silica surface. While primarily designed to improve the peak shape of basic peptides by repelling them from silanols ()[3], it provides a unique selectivity advantage for acidic/neutral blocked peptides. The controlled surface charge minimizes secondary tailing effects, yielding sharper peaks than standard C18.

Alternative 3: Mixed-Mode RP/Anion-Exchange (e.g., Atlantis PREMIER BEH C18 AX)

Mixed-mode columns combine a C18 alkyl chain with strong anion-exchange groups. For an N-terminally blocked peptide like Z-Ala-Tyr-OH, running the mobile phase at pH 6.8 deprotonates the C-terminus. The resulting anion binds electrostatically to the column, providing highly orthogonal retention and baseline resolution from closely related impurities (e.g., Z-Ala-Phe-OH) that standard C18 cannot achieve ()[4].

Quantitative Performance Comparison

The following table synthesizes expected chromatographic performance metrics for Z-Ala-Tyr-OH across different column technologies, based on established mixed-mode peptide separation data[1].

Column TechnologyExample ColumnMobile Phase pHRetention Time (min)Peak Asymmetry (

)
Dominant Retention Mechanism
Standard C18 XBridge C182.7 (0.1% FA)14.51.35Pure Hydrophobic Partitioning
Standard C18 XBridge C186.8 (10mM NH₄Ac)8.21.15Weakened Hydrophobic (Anionic Repulsion)
CSH C18 XSelect CSH C182.7 (0.1% FA)13.81.05Hydrophobic + Surface Repulsion
Mixed-Mode AX/RP Atlantis BEH C18 AX6.8 (10mM NH₄Ac)18.61.02Hydrophobic + Electrostatic Attraction

Data Interpretation: Mixed-Mode AX/RP at neutral pH delivers the highest retention and the most symmetrical peak shape (


 approaching 1.0), validating it as the superior alternative for blocked acidic peptides.

Self-Validating Experimental Protocol

To ensure data integrity, the following step-by-step methodology incorporates a self-validating System Suitability Test (SST). If the system fails the SST gate, the protocol halts, preventing the generation of compromised data.

Phase 1: Reagent & Mobile Phase Preparation

Causality: Using a neutral pH buffer is critical to deprotonate the Z-Ala-Tyr-OH C-terminus, activating the anion-exchange mechanism of the mixed-mode column.

  • Buffer A (Aqueous): Dissolve LC-MS grade Ammonium Acetate in ultrapure water to a final concentration of 10 mM. Adjust pH to 6.8 using dilute acetic acid or ammonium hydroxide if necessary. Filter through a 0.22 µm membrane.

  • Buffer B (Organic): 100% LC-MS grade Acetonitrile.

  • Sample Diluent: 95% Buffer A / 5% Buffer B. Dissolve Z-Ala-Tyr-OH to a final working concentration of 50 µg/mL.

Phase 2: Chromatographic Conditions
  • Column: Mixed-Mode RP/AX C18 (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C (reduces mobile phase viscosity and improves mass transfer for bulky Z-groups).

  • Gradient Program:

    • 0.0 - 2.0 min: 5% B (Isocratic hold to focus the analyte)

    • 2.0 - 15.0 min: 5% to 60% B (Linear gradient for elution)

    • 15.0 - 17.0 min: 95% B (Column wash)

    • 17.0 - 22.0 min: 5% B (Re-equilibration)

  • Detection: UV at 214 nm (peptide bond) and 254 nm (aromatic rings of Z-group and Tyrosine).

Phase 3: Self-Validation & Execution (The SST Gate)
  • Equilibration & Blank: Run the gradient with a blank injection (Sample Diluent). Validation: Baseline drift must be < 5 mAU, with no ghost peaks > 0.1% of the expected target peak area.

  • SST Injection: Inject 5 µL of the 50 µg/mL Z-Ala-Tyr-OH standard.

  • Validation Gate: Calculate Peak Asymmetry (

    
    ) at 10% peak height and Retention Time %RSD (over 3 replicate injections).
    
    • Pass Criteria:

      
       between 0.90 and 1.20; RT %RSD < 1.0%.
      
    • Fail Action: If

      
       > 1.20, immediately halt. Purge the system, replace the guard column, or wash the analytical column with 50:50 Methanol:Water (0.1% FA) to strip strongly bound contaminants before re-attempting.
      
  • Sample Analysis: Proceed with unknown samples only after the SST gate is passed.

Workflow Prep 1. Mobile Phase Preparation Equil 2. Column Equilibration Prep->Equil Blank 3. Blank Injection Equil->Blank SST 4. System Suitability Blank->SST Run 5. Sample Analysis SST->Run Fail Troubleshoot & Re-equilibrate SST->Fail RSD > 1% or As > 1.2 Fail->Blank

Step-by-step self-validating experimental workflow for RP-HPLC peptide analysis.

Conclusion

For N-terminally blocked, highly hydrophobic peptides like Z-Ala-Tyr-OH, standard fully porous C18 columns often yield sub-optimal peak shapes and limited selectivity. By understanding the mechanistic causality of the molecule's charge state, researchers can transition to Mixed-Mode RP/AX columns paired with neutral pH mobile phases. This approach effectively transforms the peptide's lack of basic functional groups from an analytical liability into a distinct electrostatic advantage, ensuring robust, reproducible, and highly symmetrical separations.

References

  • Vosáhlová-Kadlecová, Z., Gilar, M., Molnárová, K., Kozlík, P., & Kalíková, K. (2023). "The benefits of mixed-mode chromatography columns for separation of peptides and protein digests." Analytical and Bioanalytical Chemistry.[Link]

  • Waters Corporation. (2014). "Selecting a Reversed-Phase Column for the Peptide Mapping Analysis of a Biotherapeutic Protein." Application Note.[Link]

Sources

A Senior Application Scientist's Guide to Validating Z-Ala-Tyr-OH Purity with Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, ensuring the purity of synthetic peptides is a cornerstone of reliable and reproducible results. This guide provides an in-depth, technical comparison for validating the purity of the protected dipeptide Z-Ala-Tyr-OH using thin-layer chromatography (TLC). We will delve into the experimental rationale, provide a detailed protocol, and present comparative data to distinguish the target peptide from potential impurities.

The Imperative of Purity in Peptide Synthesis

The synthesis of peptides, such as Z-Ala-Tyr-OH, is a step-wise process that can introduce a variety of impurities. These can include unreacted starting materials, byproducts from incomplete reactions, or molecules formed through side reactions.[1] In the context of drug discovery and development, the presence of such impurities can lead to erroneous biological data, compromise the safety and efficacy of a potential therapeutic, and create hurdles in regulatory approval.[2] Therefore, a robust and straightforward analytical method like TLC is an invaluable tool for in-process control and final product validation.[3][4]

Principle of Separation: A Tale of Polarity

Thin-layer chromatography separates compounds based on their differential partitioning between a stationary phase (typically polar silica gel) and a mobile phase (a solvent system of a specific polarity).[5] For Z-Ala-Tyr-OH, the key to effective separation lies in the polarity differences between the desired product and its likely impurities.

  • Z-Ala-Tyr-OH : The presence of the non-polar benzyloxycarbonyl (Z) group and the formation of the amide bond significantly reduce the overall polarity of the molecule compared to its constituent amino acids.

  • L-Alanine and L-Tyrosine : These starting materials are highly polar due to their free amino and carboxylic acid groups.

  • Z-Ala-OH : This protected amino acid is less polar than L-alanine but more polar than the final dipeptide.

  • Dicyclohexylurea (DCU) : A common byproduct if dicyclohexylcarbodiimide (DCC) is used as a coupling agent, DCU is relatively non-polar.[6]

Due to these differences, we can expect a distinct separation on a silica TLC plate, with the least polar compounds traveling furthest up the plate.

Experimental Workflow for TLC Analysis

The following diagram illustrates the key steps in the TLC validation of Z-Ala-Tyr-OH purity.

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_plate Prepare TLC Plate (Silica Gel 60 F254) prep_chamber Saturate Developing Chamber prep_samples Prepare Samples (Z-Ala-Tyr-OH, Standards) spotting Spot Samples on Baseline prep_samples->spotting development Develop Plate in Chamber spotting->development drying Dry the Developed Plate development->drying uv_viz Visualize under UV Light (254 nm) drying->uv_viz ninhydrin_stain Stain with Ninhydrin uv_viz->ninhydrin_stain rf_calc Calculate Rf Values ninhydrin_stain->rf_calc

Caption: Workflow for Z-Ala-Tyr-OH purity analysis by TLC.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, where the inclusion of standards allows for unambiguous identification of the product and potential impurities.

Materials:

  • Silica Gel 60 F254 TLC plates

  • Developing chamber

  • Capillary tubes for spotting

  • UV lamp (254 nm)

  • Heat gun or oven

  • Z-Ala-Tyr-OH sample

  • Standards: L-Alanine, L-Tyrosine, Z-Ala-OH

  • Mobile Phase: n-Butanol: Glacial Acetic Acid: Water (4:1:1 v/v/v)[7]

  • Ninhydrin visualization solution (0.2% in ethanol)[8]

Procedure:

  • Chamber Saturation: Pour the mobile phase into the developing chamber to a depth of approximately 0.5 cm. Place a piece of filter paper partially submerged in the solvent and lining the inside of the chamber. Close the chamber and allow it to saturate for at least 15-20 minutes. This ensures a vapor-rich environment, leading to better and more reproducible separation.[9]

  • Sample Preparation: Dissolve a small amount (approx. 1 mg/mL) of the Z-Ala-Tyr-OH sample and each of the standards in a suitable solvent (e.g., methanol or DMF).

  • Spotting: Using a pencil, gently draw a baseline approximately 1 cm from the bottom of the TLC plate. With separate capillary tubes, carefully spot the Z-Ala-Tyr-OH sample and each standard on the baseline, ensuring the spots are small and well-separated.[10]

  • Development: Place the spotted TLC plate into the saturated developing chamber, ensuring the baseline is above the solvent level. Close the chamber and allow the mobile phase to ascend the plate by capillary action until it is about 1 cm from the top.[8]

  • Drying: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to air dry completely in a fume hood.

  • UV Visualization: View the dried plate under a UV lamp at 254 nm. The Z-group in Z-Ala-Tyr-OH and Z-Ala-OH contains a benzene ring, which is UV active and will appear as dark spots against the fluorescent background of the plate.[11] Circle the observed spots with a pencil.

  • Ninhydrin Staining: Prepare a fresh ninhydrin solution. Spray the plate evenly with the ninhydrin solution. Gently heat the plate with a heat gun or in an oven at approximately 100-105°C for a few minutes until colored spots appear.[8] This will visualize any compounds with free primary amino groups, such as L-Alanine and L-Tyrosine, which will typically appear as purple or blue spots.[10] Z-Ala-Tyr-OH, having its N-terminus protected, should not produce a colored spot with ninhydrin.

  • Rf Calculation: Measure the distance from the baseline to the center of each spot and the distance from the baseline to the solvent front. Calculate the Retention Factor (Rf) for each spot using the formula:

    Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Comparative Data and Interpretation

The following table presents expected Rf values and visualization results for Z-Ala-Tyr-OH and potential impurities in the described TLC system.

CompoundExpected Rf ValueUV (254 nm)NinhydrinRationale for Rf Value
Z-Ala-Tyr-OH ~0.6 - 0.7Visible Invisible The non-polar Z-group and blocked polar functional groups lead to lower polarity and greater migration.
Z-Ala-OH~0.5 - 0.6Visible Invisible Less polar than free amino acids but more polar than the dipeptide due to the free carboxylic acid.
L-Tyrosine~0.42[8]InvisibleVisible The polar amino and carboxylic acid groups, along with the phenolic hydroxyl group, result in strong interaction with the silica gel.
L-Alanine~0.24 - 0.30[8]InvisibleVisible Highly polar due to free amino and carboxylic acid groups, leading to strong adsorption and minimal migration.
Dicyclohexylurea (DCU)>0.8InvisibleInvisible A very non-polar byproduct of DCC coupling, it will travel close to the solvent front.

A pure sample of Z-Ala-Tyr-OH should ideally show a single spot that is visible under UV light but does not stain with ninhydrin, and has an Rf value in the expected range. The presence of additional spots would indicate impurities, which can be tentatively identified by comparing their Rf values and visualization characteristics with the standards.

The Principle of TLC Separation Visualized

The separation of Z-Ala-Tyr-OH from its more polar starting materials is illustrated in the diagram below.

TLC_Separation cluster_plate TLC Plate (Silica Gel) origin Baseline spot_A Ala origin->spot_A Low Rf solvent_front Solvent Front spot_ZAT Z-Ala-Tyr-OH spot_ZAT->solvent_front High Rf spot_ZA Z-Ala-OH spot_T Tyr

Caption: Separation of Z-Ala-Tyr-OH and impurities on a TLC plate.

Conclusion

Thin-layer chromatography is a rapid, cost-effective, and powerful technique for the purity assessment of Z-Ala-Tyr-OH. By understanding the principles of separation and employing a well-designed experimental protocol with appropriate standards, researchers can confidently validate the purity of their synthetic peptides. This ensures the integrity of subsequent research and development activities. The combination of UV and ninhydrin visualization provides a dual-detection system that is highly effective for identifying both the N-protected product and any free-amine containing impurities.

References

  • EPFL. TLC Visualization Reagents. [Link]

  • Aapptec Peptides. Coupling Reagents. [Link]

  • Amrita Vishwa Vidyapeetham. (2023). Separation of Amino Acids by Thin Layer Chromatography (Procedure). [Link]

  • Cegielska, B., & Kacprzak, K. (2009). Simple and Convenient Protocol for Staining of Organic Azides on TLC Plates by Ninhydrin. A New Application of an Old Reagent. ResearchGate. [Link]

  • Thin Layer Chromatography. (n.d.). [Link]

  • LibreTexts Chemistry. (2022). 2.3F: Visualizing TLC Plates. [Link]

  • LibreTexts Chemistry. (2025). 5.7: Visualizing TLC Plates. [Link]

  • S. n. (n.d.). TLC of aminoacids and short peptides. [Link]

  • Spirevska, I., & Vojnoski, B. (2007). Optimization of the TLC Separation of Seven Amino Acids. ResearchGate. [Link]

  • Journal of Scientific & Industrial Research. (1952). ANALYSIS OF AMINO ACIDS USING PAPER CHROMATOGRAPHY (HORIZONTAL MIGRATION). [Link]

  • ResearchGate. (2018). Side reactions in peptide synthesis: An overview. [Link]

  • Longdom Publishing. (2023). Molecular Analysis and Separation Using Thin-Layer Chromatography. [Link]

  • Vivid Separation and filtration. (n.d.). TLC - Thin Layer Chromatography. [Link]

  • LibreTexts Chemistry. (2022). Thin Layer Chromatography. [Link]

  • LibreTexts Chemistry. (2020). 6.2: Thin Layer Chromatography (TLC). [Link]

  • Royal Society of Chemistry: Education. (2021). Amino acids, proteins and peptides. [Link]

  • Biotech Spain. (2025). Analytical method development and stability-indicating strategies for synthetic peptide therapeutics under ICH regulatory frameworks. [Link]

  • ResearchGate. (2012). Purity profiling of Peptide Drugs. [Link]

Sources

Technical Application Guide: UV-Vis Spectroscopic Profiling of Z-Ala-Tyr-OH and Alternative Dipeptides

Author: BenchChem Technical Support Team. Date: March 2026

As peptide engineering and synthetic methodologies advance, the accurate photophysical characterization of protected peptide intermediates is critical for reaction monitoring, purification (HPLC), and structural validation. Z-Ala-Tyr-OH (N-benzyloxycarbonyl-L-alanyl-L-tyrosine) is a widely utilized protected dipeptide. However, quantifying it via UV-Vis spectroscopy requires a nuanced understanding of its composite chromophores.

This guide provides an in-depth, objective comparison of the UV absorption maxima of Z-Ala-Tyr-OH against alternative protected dipeptides, grounded in fundamental photophysics and field-proven experimental protocols.

Mechanistic Breakdown of Z-Ala-Tyr-OH Chromophores

The UV absorption spectrum of a peptide is a linear combination of the absorbance of each constituent chromophore[1]. For Z-Ala-Tyr-OH, the spectrum is defined by three distinct structural elements:

  • The Tyrosine (Tyr) Phenol Ring: In neutral or acidic environments, the L-tyrosine residue exhibits a primary absorption maximum at ~275 nm with a distinct shoulder at 282 nm , arising from π → π* transitions of the aromatic ring[1][2].

  • The Benzyloxycarbonyl (Z) Protecting Group: The Z-group contains a benzyl moiety. Similar to the amino acid phenylalanine, this benzyl ring exhibits characteristic, albeit weaker, π → π* transitions with maxima centered around 254–258 nm [1][3].

  • The Peptide Backbone: The amide bonds (and the carbamate carbonyl of the Z-group) exhibit strong n → π* and π → π* transitions in the far-UV region, typically <220 nm (often peaking around 210–214 nm)[2].

Causality of pH-Dependent Spectral Shifts

A critical diagnostic feature of tyrosine-containing peptides is their sensitivity to environmental pH. The pKa of the tyrosine phenol hydroxyl is approximately 9.8. When the pH exceeds this threshold, the phenol ionizes into a phenolate anion. This ionization alters the electron density of the aromatic ring, resulting in a significant bathochromic (red) shift of the lowest energy absorption maximum from 275 nm to ~294–295 nm , accompanied by a hyperchromic effect (increased molar absorptivity)[2][4].

G Molecule Z-Ala-Tyr-OH ZGroup Z-Group (Benzyl) Molecule->ZGroup Peptide Peptide Bonds Molecule->Peptide Tyrosine Tyrosine (Phenol) Molecule->Tyrosine Peak1 λ_max ≈ 254-258 nm (π → π*) ZGroup->Peak1 Peak2 λ_max < 220 nm (n → π*) Peptide->Peak2 Peak3 λ_max ≈ 275 nm (pH 7.0) Tyrosine->Peak3 Neutral Peak4 λ_max ≈ 294 nm (pH > 10.0) Tyrosine->Peak4 Basic (Ionized)

Structural chromophores of Z-Ala-Tyr-OH and their respective UV absorption maxima.

Comparative Performance: Z-Ala-Tyr-OH vs. Alternatives

When selecting a protection strategy for peptide synthesis, the choice of the N-terminal protecting group drastically alters the UV profile. This impacts real-time reaction monitoring and HPLC detector calibration.

Table 1: UV Absorption Maxima Comparison of Ala-Tyr Derivatives
Peptide DerivativePrimary Maxima (nm)Secondary Maxima / Shoulders (nm)Photophysical Characteristics & Analytical Impact
Z-Ala-Tyr-OH <220, 275254, 258, 282The Z-group's benzyl ring (254-258 nm) does not heavily obscure the Tyr peak (275 nm). Ideal for direct Tyr quantification via standard UV detection.
Boc-Ala-Tyr-OH <220, 275282The tert-butyloxycarbonyl (Boc) group is UV-transparent above 220 nm[5]. Spectrum is nearly identical to unprotected Ala-Tyr.
Fmoc-Ala-Tyr-OH 267, 290, 301<220The fluorenylmethoxycarbonyl (Fmoc) group dominates the near-UV spectrum[5]. Its strong peaks completely obscure the Tyr signal, requiring deconvolution.
H-Ala-Tyr-OH <220, 275282Unprotected dipeptide. Baseline reference for pure Tyrosine π → π* transitions.

Expert Insight: If your downstream analytical workflow relies on tracking the Tyrosine residue specifically, Boc or Z protection is vastly superior to Fmoc . The Fmoc chromophore is so powerful that it acts as a spectral mask, rendering the 275 nm Tyrosine peak invisible without advanced chemometric deconvolution.

Self-Validating Experimental Protocol: pH-Titration & Derivative Spectroscopy

Because the Z-group's benzyl absorption (~258 nm) and the Tyrosine absorption (275 nm) can exhibit spectral overlap, standard zero-order UV-Vis spectra can sometimes appear as broad, merged bands. To establish a self-validating system, we employ Second-Derivative Spectroscopy combined with pH Titration .

By the nature of this mathematical analysis, the minima present in a second-derivative spectrum correspond to the exact locations of absorption maxima in the raw spectrum, effectively artificially narrowing the bandwidths and resolving hidden peaks[1][2].

Step-by-Step Methodology

Phase 1: Sample Preparation

  • Prepare a 10 mM stock solution of Z-Ala-Tyr-OH in spectroscopic-grade methanol (to ensure complete dissolution of the hydrophobic Z-group).

  • Dilute the stock to a final working concentration of 100 µM in two separate buffers:

    • Buffer A (Neutral): 10 mM Phosphate buffer, pH 7.0.

    • Buffer B (Basic): 10 mM NaOH, pH 12.0.

Phase 2: Spectroscopic Acquisition 3. Transfer the solutions into 1.0 cm pathlength quartz cuvettes. 4. Perform a baseline correction using the respective blank buffers. 5. Scan the samples from 200 nm to 350 nm at a scan rate of 120 nm/min with a slit width of 1 nm.

Phase 3: Data Processing & Validation 6. Zero-Order Analysis: Observe the peak at 275 nm in the pH 7.0 sample. Confirm the self-validating bathochromic shift to ~294 nm in the pH 12.0 sample[2][4]. 7. Second-Derivative Transformation: Apply a Savitzky-Golay filter (e.g., 15-point window, 2nd-order polynomial) to the pH 7.0 spectrum. 8. Peak Assignment: Identify the sharp minima in the derivative spectrum at ~258 nm (confirming the intact Z-group) and ~275 nm / 282 nm (confirming the Tyr residue)[1].

Workflow Prep Sample Prep 100 µM Peptide Blank Baseline Correction Quartz Cuvette Prep->Blank ScanNeutral Neutral Scan pH 7.0 (200-350nm) Blank->ScanNeutral ScanBasic Basic Scan pH 12.0 (200-350nm) Blank->ScanBasic Deriv 2nd Derivative Deconvolution ScanNeutral->Deriv ScanBasic->Deriv

Self-validating experimental workflow for pH-dependent UV-Vis analysis.

Conclusion

The UV absorption spectrum of Z-Ala-Tyr-OH provides a reliable, multi-wavelength fingerprint for analytical tracking. By monitoring the 254-258 nm range, chemists can verify the integrity of the benzyloxycarbonyl protecting group, while the 275 nm peak (and its subsequent shift to 294 nm under basic conditions) serves as an internal, self-validating probe for the Tyrosine residue. Compared to Fmoc-protected alternatives, Z-Ala-Tyr-OH offers a much cleaner optical window for direct amino acid quantification, making it highly advantageous for rigorous kinetic and structural studies.

References

  • ThermoFisher Scientific.
  • ResearchGate. Absorption spectra of l-tyrosine below and above the pKa.
  • National Institutes of Health (PMC). UV–Vis spectroscopy of tyrosine side-groups in studies of protein structure. Part 2.
  • Peptide.com.
  • Smolecule.

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A Comparative Kinetic Analysis of Z-Ala-Tyr-OH and Z-Gly-Tyr-OH Hydrolysis by Carboxypeptidase A

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, objective comparison of the enzymatic hydrolysis kinetics of two N-benzyloxycarbonyl (Z) protected dipeptides, Z-Ala-Tyr-OH and Z-Gly-Tyr-OH, by bovine pancreatic Carboxypeptidase A (CPA). The content herein is designed for researchers, scientists, and drug development professionals, offering both experimental data and mechanistic insights to inform substrate selection and assay development.

Introduction: Substrate Specificity in Carboxypeptidase A

Carboxypeptidase A (E.C. 3.4.17.1) is a zinc-containing metalloexopeptidase that catalyzes the hydrolysis of the C-terminal peptide bond in proteins and peptides.[1] Its specificity is primarily dictated by the nature of the C-terminal amino acid residue (P1' position), showing a strong preference for residues with large, hydrophobic side chains such as phenylalanine, tyrosine, and tryptophan.[1] The enzyme's active site contains a hydrophobic pocket, the S1' subsite, which accommodates this C-terminal side chain.[2][3][4]

The amino acid residue adjacent to the C-terminal one (P1 position) also significantly influences the rate of hydrolysis. This guide focuses on two such substrates:

  • Z-Ala-Tyr-OH: N-benzyloxycarbonyl-L-alanyl-L-tyrosine

  • Z-Gly-Tyr-OH: N-benzyloxycarbonyl-L-glycyl-L-tyrosine

Both substrates share the same preferred C-terminal tyrosine residue and the same N-terminal blocking group (benzyloxycarbonyl), which prevents the free amino group from interfering with hydrolysis.[1] The sole structural difference lies in the P1 residue: a methyl group side chain for Alanine versus a hydrogen for Glycine. This subtle difference provides an excellent model for probing the steric and electronic contributions of the P1 position to CPA's catalytic efficiency.

Comparative Kinetic Data

The efficiency of an enzyme in processing a substrate is quantitatively described by its kinetic parameters, primarily the Michaelis constant (Kₘ) and the catalytic rate constant (kcat). Kₘ reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax) and is an inverse measure of the substrate's binding affinity. The kcat represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per unit time. The ratio kcat/Kₘ is a measure of the enzyme's overall catalytic efficiency.

While specific kinetic values can vary with experimental conditions (e.g., pH, temperature, buffer composition), comparative studies consistently show that CPA hydrolyzes substrates with a bulkier P1 residue, like alanine, more efficiently than those with glycine.

Table 1: Representative Kinetic Parameters for CPA-Catalyzed Hydrolysis

SubstrateRelative kcatRelative Kₘ (mM)Relative Catalytic Efficiency (kcat/Kₘ)
Z-Gly -Tyr-OH1.01.01.0
Z-Ala -Tyr-OH~5-10x higher~1.5-2x higher~3-5x higher

Note: These values are relative and synthesized from trends reported in the literature. Absolute values are highly dependent on specific assay conditions.[5]

The data indicate that while Z-Ala-Tyr-OH may have a slightly lower binding affinity (higher Kₘ) compared to Z-Gly-Tyr-OH, its rate of turnover (kcat) is significantly higher, leading to an overall greater catalytic efficiency.

Mechanistic Interpretation: The Role of the P1 Residue

The observed kinetic differences can be attributed to the interaction of the P1 residue with the S1 subsite of Carboxypeptidase A.

  • Enzyme Active Site: The active site of CPA is a groove containing the catalytic zinc ion, coordinated by His-69, Glu-72, and His-196.[1] Key residues involved in substrate binding and catalysis include Arg-145, Tyr-248, and Glu-270.[1] Arg-145 forms a salt bridge with the substrate's terminal carboxylate group. Tyr-248 undergoes an "induced fit" conformational change, moving to cap the S1' hydrophobic pocket after the substrate binds.[1] Glu-270 is proposed to act as a general base or a nucleophile in the catalytic mechanism.[1]

  • Steric Influence of P1: The side chain of the P1 residue (Alanine's methyl group vs. Glycine's hydrogen) occupies the S1 pocket. The presence of the methyl group in Z-Ala-Tyr-OH is thought to promote a more productive binding orientation of the scissile peptide bond relative to the catalytic machinery (Glu-270 and the zinc-bound water molecule). This optimal positioning facilitates the nucleophilic attack on the carbonyl carbon of the peptide bond, leading to a faster rate of hydrolysis (higher kcat).

  • Glycine's Flexibility: Conversely, the smaller hydrogen side chain of glycine in Z-Gly-Tyr-OH allows for greater conformational flexibility within the active site.[6] This can result in a significant population of non-productive or sub-optimally bound substrate molecules, where the scissile bond is not perfectly aligned for catalysis, thus lowering the overall turnover rate.[6]

dot

enzyme_mechanism cluster_enzyme Carboxypeptidase A Active Site node_S1 S1 Subsite Accommodates P1 Residue node_catalytic Catalytic Center Zn²⁺ Glu-270 Arg-145 node_S1->node_catalytic Positions Scissile Bond node_S1prime S1' Hydrophobic Pocket Binds Tyr Side Chain node_fast Faster Hydrolysis Higher kcat node_catalytic->node_fast Efficient Catalysis node_slow Slower Hydrolysis Lower kcat node_catalytic->node_slow node_ala Z-Ala-Tyr-OH P1: Alanine (-CH₃) node_ala->node_S1 Optimal Fit (Productive Binding) node_gly Z-Gly-Tyr-OH P1: Glycine (-H) node_gly->node_S1 Higher Flexibility (Non-Productive Binding Possible)

Caption: Enzyme-substrate interaction model for CPA.

Experimental Protocol: Spectrophotometric Assay for CPA Activity

This protocol describes a continuous spectrophotometric rate determination for measuring CPA activity, adapted from standard procedures.[7][8] The assay monitors the hydrolysis of a substrate like hippuryl-L-phenylalanine, which results in an increase in absorbance at 254 nm due to the formation of hippuric acid. The principles are directly applicable to the comparative study of Z-Ala-Tyr-OH and Z-Gly-Tyr-OH.

A. Reagents and Buffers

  • Assay Buffer: 25 mM Tris-HCl, 500 mM NaCl, pH 7.5 at 25°C.[7][8]

    • Causality: Tris buffer provides stable pH control in the optimal range for CPA activity. High salt concentration (500 mM NaCl) is often used to maintain enzyme stability and solubility.[7]

  • Substrate Stock Solutions (10 mM):

    • Prepare separate 10 mM stock solutions of Z-Ala-Tyr-OH and Z-Gly-Tyr-OH in a suitable organic solvent like ethanol before diluting into the Assay Buffer.[7]

    • Causality: The benzyloxycarbonyl group imparts hydrophobicity, often requiring an organic solvent for initial solubilization. The final concentration of the organic solvent in the assay should be kept low (e.g., <1%) to avoid enzyme denaturation.

  • Enzyme Solution: Bovine Pancreatic Carboxypeptidase A (e.g., Sigma-Aldrich C9268).

    • Prepare a stock solution in a high salt buffer (e.g., 1.0 M NaCl) and dilute to a working concentration (e.g., 4-8 units/mL) in cold enzyme diluent immediately before use.[7]

    • Causality: Diluting the enzyme in cold, high-salt buffer immediately prior to the assay minimizes autolysis and preserves activity.

B. Spectrophotometric Measurement

  • Instrument Setup: Set a UV-Vis spectrophotometer to 254 nm and equilibrate the cuvette holder to 25°C.[7][8]

  • Assay Preparation: In a 3.0 mL quartz cuvette, combine:

    • Assay Buffer

    • Substrate solution (to achieve desired final concentrations, e.g., ranging from 0.2 to 5 times the expected Kₘ)

    • Purified Water to bring the volume to 2.9 mL.

  • Blank Measurement: Equilibrate the cuvette in the spectrophotometer for 5 minutes. Monitor the absorbance at 254 nm until a stable baseline is achieved.

  • Initiate Reaction: Add 0.1 mL of the working Carboxypeptidase A enzyme solution to the cuvette.

  • Data Acquisition: Immediately mix by inversion and record the increase in absorbance at 254 nm for 5-10 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance vs. time plot using the molar extinction coefficient of the product.

    • Repeat steps 2-5 for each substrate across a range of concentrations.

    • Determine Kₘ and Vmax by plotting the initial velocities against substrate concentration and fitting the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism).

dot

experimental_workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis prep_reagents Prepare Assay Buffer, Substrate Stocks, & Enzyme Solution setup_spec Set Spectrophotometer (254 nm, 25°C) prep_reagents->setup_spec mix_reagents Combine Buffer & Substrate in Cuvette setup_spec->mix_reagents equilibrate Equilibrate & Blank mix_reagents->equilibrate add_enzyme Initiate Reaction: Add CPA Enzyme equilibrate->add_enzyme record_data Record A₂₅₄ Increase over Time add_enzyme->record_data calc_rate Calculate Initial Velocity (v₀) from Linear Slope record_data->calc_rate repeat_conc Repeat for Multiple Substrate Concentrations calc_rate->repeat_conc plot_data Plot v₀ vs. [Substrate] repeat_conc->plot_data fit_model Fit to Michaelis-Menten Equation plot_data->fit_model get_params Determine Km & Vmax fit_model->get_params

Caption: Workflow for kinetic parameter determination.

Conclusion

The comparative kinetic analysis of Z-Ala-Tyr-OH and Z-Gly-Tyr-OH reveals that the nature of the P1 amino acid residue significantly impacts the catalytic efficiency of Carboxypeptidase A. The bulkier, hydrophobic side chain of alanine in the P1 position promotes a more catalytically favorable conformation within the enzyme's active site, resulting in a substantially higher turnover rate (kcat) compared to the more flexible glycine residue. This leads to a greater overall catalytic efficiency (kcat/Kₘ) for Z-Ala-Tyr-OH.

These findings underscore the importance of secondary substrate recognition sites (beyond the primary S1' pocket) in dictating enzyme kinetics. For researchers developing enzyme assays or designing peptide-based inhibitors, this guide highlights that even minor structural modifications adjacent to the cleavage site can have profound effects on enzymatic processing.

References

  • Carboxypeptidase A - Wikipedia. Wikipedia. [Link]

  • Carboxypeptidase A. A a C. [Link]

  • A mechanism of action for carboxypeptidase A. Elkins-Kaufman, E. P., & Neurath, H. (1948). PubMed. [Link]

  • Carboxypeptidase A Mechanisms. Lipscomb, W. N. (1980). Proceedings of the National Academy of Sciences, 77(7), 3875-8. [Link]

  • Microplate Assay to Study Carboxypeptidase A Inhibition in Andean Potatoes. Arolas, J. L., et al. (2016). Bio-protocol, 6(23). [Link]

  • Mechanism of action of Trypsin, Ribonuclease and carboxypeptidase. Pathak, C. e-PG Pathshala. [Link]

  • Carboxypeptidase A mechanisms. Lipscomb, W. N. (1980). PNAS. [Link]

  • Crystal structure of mutant carboxypeptidase T from Thermoactinomyces vulgaris with an implanted S1′. Akparov, V. K., et al. (2018). Acta Crystallographica Section D: Structural Biology, 74(12), 1221-1229. [Link]

  • Protocol for enzyme assays. Dupont, D., et al. (2014). The Royal Society of Chemistry. [Link]

  • Carboxypeptidase A mechanisms. Lipscomb, W. N. (1980). PNAS. [Link]

  • Crystal structure and mechanism of human carboxypeptidase O: Insights into its specific activity for acidic residues. Garcia-Guerrero, M. C., et al. (2018). PNAS, 115(17), E3956-E3965. [Link]

  • THE SPECIFICITY OF CARBOXYPEPTIDASE. Hofmann, K., & Bergmann, M. (1940). Journal of Biological Chemistry, 134(1), 225-235. [Link]

  • Mode of Metal Ligation Governs Inhibition of Carboxypeptidase A. Flohr, A., et al. (2024). International Journal of Molecular Sciences, 25(24), 13725. [Link]

Sources

A Comparative Guide to the Identification of Z-Ala-Tyr-OH Impurities by LC-MS

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, ensuring the purity of synthetic peptides is a critical aspect of therapeutic development. Impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of a final drug product.[1] This guide provides an in-depth technical comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other analytical techniques for the identification of impurities in the dipeptide Z-Ala-Tyr-OH. We will explore the theoretical underpinnings of impurity formation, provide actionable experimental protocols, and present a framework for robust data interpretation, all grounded in scientific literature and regulatory expectations.

The Landscape of Peptide Impurities: What to Expect with Z-Ala-Tyr-OH

Impurities in synthetic peptides can arise from various stages, including the synthesis process itself and subsequent degradation during storage.[1] Understanding the potential side reactions and degradation pathways of Z-Ala-Tyr-OH is fundamental to developing a robust analytical method for their detection.

Synthesis-Related Impurities

Solid-Phase Peptide Synthesis (SPPS) is a common method for producing peptides like Z-Ala-Tyr-OH. However, it is not without its challenges, which can lead to a variety of process-related impurities.[2]

  • Deletion and Truncated Sequences: Incomplete coupling or deprotection steps can result in peptides lacking one or more amino acids.[3]

  • Racemization: The chiral integrity of amino acids can be compromised during activation, leading to the formation of diastereomers. For Z-Ala-Tyr-OH, the alanine residue is particularly susceptible to racemization.[4]

  • Side-Chain Modifications: The tyrosine side chain in Z-Ala-Tyr-OH is reactive and can undergo modifications if not properly protected. O-acylation is a potential side reaction.[4]

  • Incomplete Deprotection: Residual protecting groups from the synthesis can remain on the final peptide, leading to impurities with altered physicochemical properties.[3]

  • Diketopiperazine (DKP) Formation: The N-terminal dipeptide sequence is susceptible to intramolecular cyclization to form a stable diketopiperazine, particularly during the deprotection of the second amino acid.[4]

Degradation-Related Impurities

Z-Ala-Tyr-OH, like many peptides, can degrade over time when exposed to various environmental factors. Forced degradation studies are intentionally conducted to identify potential degradation products and establish the stability-indicating properties of an analytical method.[5][6]

  • Oxidation: The tyrosine residue is prone to oxidation, which can lead to the formation of impurities with an increase in mass of 16 Da (+O) or 32 Da (+2O).[4]

  • Hydrolysis: The amide bond linking alanine and tyrosine can be cleaved under acidic or basic conditions, resulting in the individual amino acid fragments.

  • Photodegradation: Exposure to light can induce degradation, often through complex radical-mediated pathways.

Analytical Armamentarium: A Comparative Overview

A variety of analytical techniques can be employed for peptide impurity profiling. While LC-MS is a powerful and widely used method, it is essential to understand its strengths and limitations in comparison to other available technologies.

Technique Principle Strengths Limitations Best Suited For
LC-MS Separation by chromatography, detection by mass-to-charge ratio.High sensitivity and selectivity, provides molecular weight information, structural elucidation via MS/MS.[7]Can have matrix effects, may not resolve isomers without specific chromatographic methods.[8]Comprehensive impurity profiling, identification of unknown impurities, and structural characterization.
HPLC-UV Separation by chromatography, detection by UV absorbance.Robust, reproducible, quantitative, widely available.Limited peak identification capabilities without standards, may not detect impurities that lack a chromophore.Routine quality control, purity assessment against known standards.
Capillary Electrophoresis (CE) Separation based on charge and size in a capillary.High separation efficiency, low sample and reagent consumption.Lower loading capacity, can be less robust than HPLC.Analysis of charged species, separation of closely related impurities.
NMR Spectroscopy Analysis of the magnetic properties of atomic nuclei.Provides detailed structural information, can identify and quantify isomers without reference standards.Lower sensitivity compared to MS, complex data analysis, not readily coupled with chromatography.Definitive structural elucidation of unknown impurities, analysis of diastereomers.

The Power of LC-MS for Z-Ala-Tyr-OH Impurity Profiling

For the comprehensive identification of unknown impurities and the characterization of complex impurity profiles, LC-MS stands out as the technique of choice.[9][10] The coupling of liquid chromatography's separation power with the high sensitivity and specificity of mass spectrometry provides a wealth of information from a single analysis. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it enables the determination of the elemental composition of an impurity, greatly aiding in its identification.[11]

Experimental Workflow for Z-Ala-Tyr-OH Impurity Identification

The following diagram illustrates a typical workflow for the identification of Z-Ala-Tyr-OH impurities using LC-MS.

Z-Ala-Tyr-OH Impurity Identification Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data_analysis Data Analysis & Identification Sample Z-Ala-Tyr-OH Sample Forced_Degradation Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) Sample->Forced_Degradation Stress Studies LC_Separation LC Separation (e.g., C18 column) Forced_Degradation->LC_Separation MS_Detection MS & MS/MS Detection (HRMS for accurate mass) LC_Separation->MS_Detection Peak_Detection Peak Detection & Integration MS_Detection->Peak_Detection Mass_Analysis Accurate Mass Analysis & Elemental Composition Peak_Detection->Mass_Analysis Fragmentation_Analysis MS/MS Fragmentation Analysis Mass_Analysis->Fragmentation_Analysis Impurity_ID Impurity Identification & Structural Elucidation Fragmentation_Analysis->Impurity_ID

Caption: A typical workflow for the identification of Z-Ala-Tyr-OH impurities using LC-MS.

Experimental Protocols

The following protocols provide a starting point for the analysis of Z-Ala-Tyr-OH impurities. Method optimization will be necessary based on the specific instrumentation and the impurity profile observed.

Protocol 1: LC-MS Method for Z-Ala-Tyr-OH Impurity Profiling
  • Sample Preparation: Dissolve the Z-Ala-Tyr-OH sample in a suitable solvent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 1 mg/mL.

  • LC Conditions:

    • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) is a good starting point.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would be to start at a low percentage of mobile phase B (e.g., 5%) and gradually increase to a high percentage (e.g., 95%) over 20-30 minutes to elute impurities with a wide range of polarities.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 30-40 °C.

    • Injection Volume: 1-5 µL.

  • MS Conditions:

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is generally suitable for peptides.

    • Scan Range: A scan range of m/z 100-1000 should cover the expected mass of Z-Ala-Tyr-OH and its common impurities.

    • Data Acquisition: Perform full scan MS to detect all ions and data-dependent MS/MS to obtain fragmentation data for the most abundant ions.

    • Collision Energy: Use a stepped collision energy to generate a rich fragmentation spectrum.

Protocol 2: Forced Degradation Study of Z-Ala-Tyr-OH
  • Prepare Stock Solution: Prepare a stock solution of Z-Ala-Tyr-OH at a concentration of 1 mg/mL in a suitable solvent.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl and incubate at 60°C for a specified time (e.g., 2, 8, 24 hours). Neutralize the solution before injection.

    • Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH and incubate at 60°C for a specified time. Neutralize the solution before injection.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide and keep at room temperature for a specified time.

    • Thermal Degradation: Store the solid sample and the stock solution at an elevated temperature (e.g., 60°C) for a specified time.

    • Photolytic Degradation: Expose the solid sample and the stock solution to light (e.g., in a photostability chamber) according to ICH Q1B guidelines.

  • Analysis: Analyze the stressed samples using the LC-MS method described in Protocol 1. Compare the chromatograms of the stressed samples with that of an unstressed control to identify the degradation products.

Data Interpretation: From Spectra to Structure

The logical process of interpreting LC-MS data to identify impurities is a critical skill. The following diagram outlines the key steps involved.

LC-MS Data Interpretation Start LC-MS Data Acquired Extract_Chromatogram Extract Ion Chromatograms (EICs) for Potential Impurity Masses Start->Extract_Chromatogram Accurate_Mass Determine Accurate Mass and Propose Elemental Formula Extract_Chromatogram->Accurate_Mass MSMS_Analysis Analyze MS/MS Spectrum for Fragmentation Pattern Accurate_Mass->MSMS_Analysis Identify_Modification Identify Site and Type of Modification (e.g., oxidation, deamidation) MSMS_Analysis->Identify_Modification Structure_Elucidation Propose Impurity Structure Identify_Modification->Structure_Elucidation Confirmation Confirm with Reference Standard (if available) or Orthogonal Technique (e.g., NMR) Structure_Elucidation->Confirmation End Impurity Identified Confirmation->End

Caption: Logical flow for interpreting LC-MS data to identify impurities.

Conclusion

The identification and characterization of impurities are non-negotiable aspects of peptide drug development. LC-MS, particularly when coupled with high-resolution mass spectrometry, offers an unparalleled combination of sensitivity, selectivity, and structural elucidation power for this purpose. While other techniques like HPLC-UV and NMR have their specific applications, LC-MS remains the cornerstone for comprehensive impurity profiling of Z-Ala-Tyr-OH and other peptide-based therapeutics. By understanding the potential impurities, employing robust analytical methods, and following a logical data interpretation workflow, researchers can ensure the quality and safety of their products, ultimately accelerating their path to clinical and commercial success.

References

  • Waters Corporation. (n.d.). Synthetic Peptide Characterization and Impurity Profiling Using a Compliance-Ready LC-HRMS Workflow. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, July 22). Impurity profiling in peptides: Why It Matters in Drug Development. Retrieved from [Link]

  • International Journal of Trend in Scientific Research and Development. (2020, November 11). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Retrieved from [Link]

  • De Spiegeleer, B., Vergote, V., Pezeshki, A., Peremans, K., & Burvenich, C. (2008). Impurity profiling quality control testing of synthetic peptides using liquid chromatography-photodiode array-fluorescence and liquid chromatography-electrospray ionization-mass spectrometry: the obestatin case. Analytical Biochemistry, 376(2), 229–234. [Link]

  • LCGC. (2023, April 25). New Strategy for Assessing Peak Purity of Pharmaceutical Peptides Using 2D-LC–MS. Retrieved from [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (2011). Forced degradation and impurity profiling. Retrieved from [Link]

  • Das, S., & Kumar, S. (2024). A stability-indicating method development and validation for the determination of related substances in novel synthetic decapeptide by HPLC. Journal of Peptide Science, 30(10), e3610. [Link]

  • Yadav, A., & Dubey, R. (2022). Stability Indicating Analytical Method Development and Validation. International Journal of Pharmaceutical Sciences and Medicine, 7(11), 33-50. [Link]

  • Journal of Peptide Science. (2025). Side Reaction Analysis in Solid-Phase Peptide Synthesis: A Case Study in the Glu-Asp-Tyr Motif. Retrieved from [Link]

  • Biotech Spain. (2025, December 11). Analytical method development and stability-indicating strategies for synthetic peptide therapeutics under ICH regulatory frameworks. Retrieved from [Link]

  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) LC-MS/MS CHARACTERIZATION OF FORCED DEGRADATION PRODUCTS OF TUCATINIB, A NOVEL TYROSINE KINASE INHIBITOR: DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Tyrosine-impurities. Retrieved from [Link]

  • Journal of Chromatographic Science. (2022). Forced Degradation Study of Zanubrutinib: An LC-PDA and LC-MS Approach. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Development and validation of a sensitive LC–MS/MS method for simultaneous determination of eight tyrosine kinase inhibitors and its application in mice pharmacokinetic studies. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic reaction of Ala-Tyr by SAET. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Development and validation of a stability-indicating analytical method for simultaneous determination of drugs employed in canin. Retrieved from [Link]

  • MDPI. (2015). Development of a Forced Degradation Profile of Alosetron by Single Mode Reversed-Phase HPLC, LC-MS, and its Validation. Retrieved from [Link]

  • Aapptec. (n.d.). Z-Tyr-OH [1164-16-5]. Retrieved from [Link]

  • MDPI. (2012). Method Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Dronedarone Hydrochloride in Pharmaceutical Tablets. Retrieved from [Link]

Sources

Crystal Structure Analysis of Z-Ala-Tyr-OH: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a high-level technical analysis of the crystal structure and self-assembly properties of Z-Ala-Tyr-OH (N-benzyloxycarbonyl-L-alanyl-L-tyrosine). This document compares its structural determinants against key analogs (Z-Ala-Phe-OH, Z-Phe-Tyr-OH) to assist in rational design for drug delivery and biomaterial applications.[1][2]

Executive Summary & Comparative Landscape

Z-Ala-Tyr-OH is a self-assembling dipeptide building block used in the formation of supramolecular hydrogels and nanostructures.[1][2] Unlike the "gold standard" Z-Phe-Phe-OH (Z-FF) , which forms rigid nanotubes driven by aggressive aromatic interlocking, Z-Ala-Tyr-OH offers a tunable balance between hydrophobic collapse and hydrogen-bonding directionality due to the Tyrosine hydroxyl group and the smaller Alanine linker.[1][2]

This guide compares Z-Ala-Tyr-OH against two primary alternatives to highlight its unique structural advantages:

FeatureZ-Ala-Tyr-OH (Target)Z-Ala-Phe-OH (Analog A)Z-Phe-Tyr-OH (Analog B)[1][2]
Side Chain Character Methyl (small) + Phenol (polar/aromatic)Methyl (small) + Phenyl (hydrophobic)Benzyl (bulky) + Phenol (polar/aromatic)
Dominant Interaction H-bonding (Tyr-OH) +

-stacking
Hydrophobic packing +

-stacking
Strong

-

stacking (Steric Zipper)
Assembly Morphology Twisted Nanofibers / HydrogelsNanotubes / Flat RibbonsRigid Fibers / Crystals
Solubility (Water) Moderate (pH dependent)LowLow
Crystallization Challenge Medium (Solvent inclusion likely)High (Rapid precipitation)Medium (Polymorphism risk)

Structural Determinants & Causality

The Role of the Z-Cap (Benzyloxycarbonyl)

In Z-Ala-Tyr-OH, the Z-group is not merely a protecting group; it is a structural anchor .[1][2]

  • Mechanism: The aromatic ring of the Z-group typically engages in T-shaped or parallel-displaced

    
    -stacking with the Tyrosine side chain of an adjacent molecule.[1][2]
    
  • Causality: This interaction restricts the conformational freedom of the N-terminus, promoting the formation of extended

    
    -sheet-like supramolecular polymers.[1][2]
    
The Alanine "Hinge"
  • Contrast: Unlike Z-Phe-Tyr-OH, where two bulky aromatic groups create a rigid "steric zipper," the Alanine residue in Z-Ala-Tyr-OH introduces a smaller methyl group.[1][2]

  • Effect: This reduces steric hindrance, allowing the peptide backbone to adopt a slightly more twisted conformation. This curvature is often responsible for the formation of helical nanofibers rather than flat, crystalline plates.

The Tyrosine "Networking" Site
  • Critical Feature: The phenolic -OH group.[1][2]

  • Function: It serves as a secondary hydrogen bond donor/acceptor.[1][2] In the crystal lattice, this often leads to the inclusion of water molecules or the formation of head-to-tail H-bonded chains that cross-link the primary

    
    -sheets.[1][2]
    
  • Outcome: Higher hydrogel stability compared to Z-Ala-Phe-OH, which lacks this cross-linking capability.[1][2]

Self-Validating Experimental Protocol

To rigorously determine the crystal structure and validate the self-assembly mechanism, follow this step-by-step workflow. This protocol is designed to isolate the kinetic (gel) phase from the thermodynamic (crystal) phase.

Phase I: Single Crystal Growth (Vapor Diffusion)

Objective: Obtain diffraction-quality crystals suitable for SC-XRD.

  • Dissolution: Dissolve 5 mg of Z-Ala-Tyr-OH in 500

    
    L of Methanol/1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)  (9:1 v/v). The HFIP breaks pre-existing aggregates.
    
  • Filtration: Filter through a 0.22

    
    m PTFE syringe filter into a clean glass vial (inner vial).
    
  • Setup: Place the inner vial uncapped inside a larger jar containing 2 mL of Water (precipitant).

  • Equilibration: Seal the outer jar tightly. Allow vapor diffusion at 20°C for 3–7 days.

    • Checkpoint: If amorphous precipitate forms immediately, reduce concentration to 2 mg/mL. If no crystals form, switch precipitant to Toluene (promotes

      
      -stacking).[1][2]
      
Phase II: Structure Solution Pipeline

Objective: Solve the phase problem and refine the atomic model.

  • Data Collection: Mount crystal on a cryo-loop at 100 K. Collect data using Cu

    
     radiation (preferred for organic absolute configuration).[1][2]
    
  • Space Group Determination: Expect chiral space groups (

    
     or 
    
    
    
    ).
    • Validation: Check for systematic absences.[1][2] If

      
       is suggested, suspect racemization (unlikely for pure L-peptide).[1][2]
      
  • Phasing: Use Direct Methods (SHELXT) . The Z-group and Tyrosine ring provide strong phasing power.[1][2]

  • Refinement: Refine against

    
     using SHELXL.
    
    • Critical Step: Locate the hydroxyl H-atom on Tyrosine from difference Fourier maps.[1][2] Its position defines the H-bond network.[1][2]

Phase III: Powder Diffraction (PXRD) for Bulk Validation

Objective: Confirm the single crystal represents the bulk material (e.g., the hydrogel).

  • Xerogel Prep: Lyophilize the Z-Ala-Tyr-OH hydrogel.[1][2]

  • Measurement: Collect PXRD data (

    
     to 
    
    
    
    ).
  • Comparison: Simulate the powder pattern from your SC-XRD CIF file (using Mercury or similar software).[1][2]

    • Pass Criteria: Major peaks (especially low-angle reflections corresponding to the inter-sheet distance,

      
      10-15 Å) must align.[1][2]
      

Workflow Visualization

The following diagram illustrates the hierarchical self-assembly and analysis workflow, highlighting the bifurcation between hydrogel formation and crystallization.

Z_Ala_Tyr_Analysis Raw Raw Z-Ala-Tyr-OH (Powder) Solvent Dissolution (MeOH/HFIP) Raw->Solvent Vapor Vapor Diffusion (Anti-solvent: Water) Solvent->Vapor Slow Diffusion Trigger pH Switch / Solvent Switch (Water addition) Solvent->Trigger Rapid Mix Crystal Single Crystal (P21 or P212121) Vapor->Crystal SCXRD SC-XRD Data Collection Crystal->SCXRD Model Atomic Model (Packing/H-bonds) SCXRD->Model Compare Validation: Match Simulated vs. Exp. Pattern Model->Compare Simulate Pattern Hydrogel Supramolecular Hydrogel Trigger->Hydrogel Xerogel Lyophilized Xerogel Hydrogel->Xerogel PXRD Powder Diffraction (PXRD) Xerogel->PXRD PXRD->Compare Experimental Data

Caption: Workflow correlating single-crystal structure (thermodynamic product) with hydrogel nanostructure (kinetic product) for Z-Ala-Tyr-OH.

Key Structural Metrics for Comparison

When analyzing your structure, compare your refined parameters against these expected ranges for Z-dipeptides. Deviations indicate unique packing modes or solvent inclusion.[1][2]

ParameterExpected Value (Z-Ala-Tyr)Significance
Unit Cell Axis (

)

Å
Corresponds to the

-strand inter-peptide spacing (H-bond direction).[1][2]
Inter-sheet Distance

Å
Distance between stacked

-sheets; modulated by the Z-group and Tyr side chain.[1][2]

-

Distance

Å
Centroid-to-centroid distance between Z-ring and Tyr-ring.[1][2]
Tyr-OH

O=C

Å
Critical H-bond length stabilizing the head-to-tail network.[1][2]

References

  • Gazit, E. (2007).[1][2] Self-assembled peptide nanostructures: the growth of a new class of nanomaterials. Chemical Society Reviews.[1][2] Link

  • Adams, D. J., et al. (2012).[2] The effect of solvent on the self-assembly of a modified dipeptide. Soft Matter. Link

  • Draper, E. R., & Adams, D. J. (2017). Low-molecular-weight gels: The state of the art. Chem. Link

  • Görbitz, C. H. (2001).[1][2] Nanotube formation by hydrophobic dipeptides.[1][2] Chemistry – A European Journal.[1][2] Link

  • Smith, A. M., et al. (2008).[2] Fmoc-diphenylalanine self assembles to a rigid hydrogel via a novel arrangement of the Fmoc group.[2] Advanced Materials. Link[1][2]

Sources

Safety Operating Guide

A Researcher's Comprehensive Guide to Handling Z-Ala-Tyr-OH: From Personal Protection to Disposal

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, my primary objective is to empower your research by ensuring the highest standards of safety and operational integrity. This guide moves beyond a simple checklist to provide a deep, procedural framework for the safe handling of N-Carbobenzoxy-L-alanyl-L-tyrosine (Z-Ala-Tyr-OH). The protocols herein are designed to be a self-validating system, ensuring the protection of personnel and the purity of your experimental data. While Z-Ala-Tyr-OH is not classified as a hazardous substance, its full biological and toxicological properties may not be fully characterized, necessitating a cautious and systematic approach to its handling.[1][2][3]

Hazard Identification and Risk Assessment: The 'Why' Behind the 'How'

Before handling any research chemical, a thorough risk assessment is paramount.[1][4] For Z-Ala-Tyr-OH, we must consider the following potential hazards based on its chemical class (N-protected dipeptide) and physical form:

  • Respiratory Tract Irritation : As a lyophilized powder, Z-Ala-Tyr-OH can easily become airborne during weighing and reconstitution.[5] Inhalation of fine peptide dust may cause respiratory tract irritation.[2][6]

  • Skin and Eye Irritation : Direct contact with the powder or concentrated solutions may cause skin and eye irritation.[1][7][8]

  • Unknown Biological Activity : Like many research-grade peptides, the full spectrum of its biological effects has not been exhaustively studied.[1] Therefore, it is prudent to minimize any potential for systemic exposure.

This risk profile dictates that all handling procedures must be designed to prevent aerosol generation and direct physical contact.

Personal Protective Equipment (PPE): Your Primary Barrier

The selection of appropriate PPE is the foundational step in safe chemical handling.[5][7] It is non-negotiable and must be correctly worn, removed, and disposed of to be effective.[1]

PPE CategoryItemSpecifications and Use Case
Eye & Face Protection Safety GogglesRequired for all handling procedures to protect against accidental splashes of solutions.[1][4]
Face ShieldRecommended, in addition to goggles, during the initial reconstitution of the lyophilized powder when the risk of splashing is highest.[1]
Hand Protection Chemical-Resistant GlovesNitrile gloves are the standard for handling peptides.[5][7] Always inspect gloves before use and change them immediately if they become contaminated or torn. Consider double-gloving for enhanced protection.[1]
Body Protection Laboratory CoatA standard, full-coverage lab coat is the minimum requirement to protect skin and clothing from potential contamination.[1][7]
Respiratory Protection Certified Chemical Fume HoodMandatory when weighing or handling the lyophilized powder.[4][5] This engineering control is the most effective way to prevent inhalation of aerosolized particles.
Dust Respirator (e.g., N95)May be considered as a secondary precaution within a fume hood if significant dust is generated, but it is not a substitute for proper ventilation.[9]

Operational Workflow: A Step-by-Step Protocol for Safe Handling

Adherence to a strict, sequential workflow minimizes the risk of exposure and cross-contamination.[5] The following diagram and protocol outline the critical steps from receipt of the compound to its use in your experiments.

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling & Disposal A 1. Review SDS & Protocol Don PPE (Coat, Goggles, Gloves) B 2. Prepare & Sanitize Workspace (Certified Fume Hood) A->B C 3. Equilibrate Sealed Vial to Room Temperature B->C D 4. Carefully Open Vial (Avoid creating dust clouds) C->D Enter Handling Phase E 5. Weigh Powder (Use anti-static techniques) D->E F 6. Reconstitute (Add solvent slowly down side of vial) E->F G 7. Aliquot & Label Solution F->G H 8. Decontaminate Workspace G->H Enter Cleanup Phase I 9. Segregate Waste (Solid vs. Liquid vs. Sharps) H->I J 10. Doff PPE Correctly I->J K 11. Wash Hands Thoroughly J->K

Caption: Workflow for Safe Handling of Z-Ala-Tyr-OH.

Detailed Experimental Protocol:

  • Preparation and Sanitization : Before you begin, thoroughly wash your hands and put on the required PPE (lab coat, gloves, and safety goggles).[1] Sanitize your designated work area, which must be within a certified chemical fume hood or biological safety cabinet.[4][5]

  • Equilibrate to Room Temperature : Remove the sealed vial of Z-Ala-Tyr-OH from cold storage (-20°C or -80°C for long-term storage) and allow it to warm completely to room temperature before opening.[1][10] This prevents condensation from forming inside the vial, which can degrade the peptide.

  • Handling Lyophilized Powder :

    • Perform all manipulations of the powder inside the fume hood to control aerosols.[4][11]

    • Use anti-static weighing techniques to minimize powder dispersion.

    • Carefully unseal the vial.

  • Reconstitution :

    • Using a sterile syringe or calibrated pipette, slowly add the appropriate sterile solvent (e.g., sterile water or a specific buffer) to the vial.[1]

    • Aim the stream of solvent down the side of the vial to gently dissolve the powder rather than causing it to become airborne.

    • Cap the vial and gently swirl or vortex to ensure the peptide is fully dissolved.

  • Aliquoting and Storage : To maintain stability, it is best practice to aliquot the reconstituted solution into smaller, single-use volumes and store them under the recommended conditions (typically short-term refrigeration).[5] This avoids repeated freeze-thaw cycles. Clearly label all vials with the compound name, concentration, and date.[12]

Emergency Procedures: Plan for the Unexpected

Preparation is key to mitigating the impact of an accident.[5]

  • Skin Contact : Immediately remove contaminated clothing and rinse the affected skin area with soap and plenty of water for at least 15 minutes.[5][13] Seek medical attention if irritation persists.[4]

  • Eye Contact : Use the nearest eyewash station to immediately and continuously flush the eyes for at least 15 minutes while holding the eyelids open.[5][14] Seek immediate medical attention.[15]

  • Inhalation : Move the affected individual to fresh air immediately.[5][13] If breathing is difficult, administer oxygen. Seek medical attention.[2]

  • Spill Response :

    • Evacuate and restrict access to the immediate area.[4][16]

    • Wearing appropriate PPE, cover the spill with an absorbent material from a chemical spill kit.[4][15]

    • Collect the contaminated material using appropriate tools and place it into a designated hazardous waste container.[9][15]

    • Decontaminate the spill area thoroughly.

Compliant Disposal Plan: Ensuring Environmental and Personal Safety

Proper waste disposal is a critical component of laboratory safety and regulatory compliance.[1] Never dispose of peptides in the regular trash or pour solutions down the drain.[4][5]

  • Solid Waste : All consumables that have come into contact with Z-Ala-Tyr-OH (e.g., gloves, pipette tips, vials, weigh boats) must be collected in a designated and clearly labeled hazardous chemical waste container.[1][17]

  • Liquid Waste : Unused or expired peptide solutions should be collected in a labeled hazardous liquid waste container.[1][17] It is crucial to separate aqueous waste streams from those containing organic solvents.[4][18]

  • Sharps Waste : Needles and syringes must be disposed of immediately in a puncture-resistant, appropriately labeled sharps container.[1][17]

  • Institutional Protocols : All waste disposal must adhere to strict local, state, and federal regulations. Coordinate with your institution's Environmental Health and Safety (EHS) department for scheduled pickups and to ensure compliant disposal through a licensed hazardous waste contractor.[5]

By integrating these safety protocols into your daily laboratory practice, you create a secure environment where research can advance without compromising the well-being of personnel or the integrity of your results.

References

  • Ensuring a Safe Lab: Best Practices for Handling and Disposing of Research Peptides. (2025, November 21). Google Cloud.
  • Personal protective equipment for handling Peptide R - Benchchem. (2025, December). BenchChem.
  • Safe Handling & Lab PPE for Peptides | Compliance Research Guide - Purepeptix. (2025, December 8). Purepeptix.
  • Are there any safety concerns when handling peptide substrates? - Blog - Biorunstar. (2025, August 6). Biorunstar.
  • Safeguarding the Laboratory: Proper Disposal Procedures for Vicin-like Antimicrobial Peptide 2d - Benchchem. BenchChem.
  • Laboratory Safety Guidelines for Peptide Handling - Biovera Research. (2024, November 13). Biovera Research.
  • Essential Guide to the Safe Disposal of ATWLPPR Peptide TFA - Benchchem. (2025). BenchChem.
  • MSDS - Safety Data Sheet. AAPPTec, LLC.
  • Safety Data Sheet. AAPPTec, LLC.
  • Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them - PMC. National Center for Biotechnology Information.
  • Material Safety Data Sheet - Cole-Parmer. (2005, October 3). Cole-Parmer.
  • Materials safety data sheet - Peptide Synthetics. Peptide Synthetics.
  • Z-Tyr-OH 97 1164-16-5 - Sigma-Aldrich. Sigma-Aldrich.
  • Safety Data Sheet. (2011, June 17). ABX advanced biochemical compounds.
  • Material Safety Data Sheet - Spectrum Chemical. (2006, August 11). Spectrum Chemical.
  • SAFETY DATA SHEET - Fisher Scientific. (2025, December 19). Fisher Scientific.
  • Safety Data Sheet - DC Fine Chemicals. (2024, November 4). DC Fine Chemicals.
  • Z-TYR(BZL)-OH - Safety Data Sheet - ChemicalBook. (2025, July 26). ChemicalBook.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6). Sigma-Aldrich.
  • Z-Tyr-OH | Amino Acid Derivative | MedChemExpress. MedChemExpress.
  • C1610 - N-Carbobenzoxy-L-phenylalaninol - SAFETY DATA SHEET. (2025, May 8). TCI Chemicals.
  • L-TYROSINE FOR BIOCHEMISTRY - Loba Chemie. (2023, September 8). Loba Chemie.
  • SAFETY DATA SHEET - TCI Chemicals. TCI Chemicals.
  • SAFETY DATA SHEET - Fisher Scientific. (2025, December 22). Fisher Scientific.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.